Product packaging for Bisaramil(Cat. No.:CAS No. 89194-77-4)

Bisaramil

Cat. No.: B1667430
CAS No.: 89194-77-4
M. Wt: 322.8 g/mol
InChI Key: PMCPYLGCPSNSLS-MZBDJJRSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bisaramil (CAS 89194-77-4) is a syn-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]non-9-yl 4-chlorobenzoate compound with a molecular formula of C17H23ClN2O2 and a molecular weight of 322.83 g/mol . It is characterized as a mixed ion channel blocker, exhibiting potent antiarrhythmic properties . According to pharmacological research, its mechanism of action is classified under both Vaughan Williams Class I and Class IV . Its Class I activity stems from its use-dependent blockade of cardiac sodium (Na+) channels, which stabilizes the membrane and reduces conduction velocity in cardiac tissues . Concurrently, its Class IV activity is demonstrated by its ability to antagonize calcium (Ca2+) channels, resulting in a negative inotropic effect and a lengthening of the effective refractory period in the atrioventricular node . Studies on isolated cardiac tissues and animal models have shown that this compound significantly prolongs conduction time and the effective refractory period in both auricular and ventricular tissue . Furthermore, in vivo studies in ischemic rat hearts have demonstrated that this compound effectively reduces ventricular arrhythmias and eliminates mortality due to ventricular fibrillation . The drug is also noted for its local anesthetic properties and a favorable hemodynamic profile, lacking significant negative inotropic effects at antiarrhythmically active doses . As a research tool, this compound is valuable for investigating mechanisms of mixed ion channel blockade and for exploring new approaches in cardiovascular drug discovery. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23ClN2O2 B1667430 Bisaramil CAS No. 89194-77-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89194-77-4

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

[(1S,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate

InChI

InChI=1S/C17H23ClN2O2/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12/h4-7,13-14,16H,3,8-11H2,1-2H3/t13-,14+,16?

InChI Key

PMCPYLGCPSNSLS-MZBDJJRSSA-N

Isomeric SMILES

CCN1C[C@H]2CN(C[C@@H](C1)C2OC(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C

Appearance

Solid powder

Other CAS No.

89194-77-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

isaramil
bisaramil hydrochloride
yutac

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bisaramil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil is a potent antiarrhythmic agent demonstrating a complex and multifaceted mechanism of action. Primarily classified as a mixed ion channel blocker, its therapeutic effects are attributed to the modulation of sodium, potassium, and calcium channels, placing it within both Class I and Class IV of the Vaughan Williams classification. Furthermore, emerging evidence suggests a cardioprotective role through the inhibition of free radical generation. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its signaling pathways and experimental workflows.

Core Mechanism of Action: Mixed Ion Channel Blockade

This compound exerts its antiarrhythmic effects primarily through the blockade of several key cardiac ion channels. This composite channel modulation contributes to its efficacy in managing a variety of arrhythmias.

Sodium Channel Blockade (Class I Activity)

This compound is a potent blocker of fast sodium channels (Nav1.5) in cardiomyocytes, a characteristic of Class I antiarrhythmic drugs.[1][2][3] This action reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, thereby slowing conduction velocity in non-nodal tissues such as the atria, ventricles, and Purkinje fibers.[1]

The blockade of sodium channels by this compound is both tonic and frequency-dependent.[1] This means its blocking effect is enhanced at higher heart rates (tachycardia), making it particularly effective in suppressing tachyarrhythmias.[1] Studies have shown that this compound is more potent in its action on cardiac sodium channels compared to those in skeletal muscle or the brain, which may contribute to a favorable safety profile with reduced central nervous system toxicity.[1]

Potassium Channel Blockade

In addition to its effects on sodium channels, this compound also demonstrates inhibitory activity on delayed outward potassium currents.[4] This action contributes to a prolongation of the effective refractory period in both the atrium and ventricle.[2][4] By extending the repolarization phase of the cardiac action potential, this compound helps to prevent re-entrant arrhythmias.

Calcium Channel Antagonism (Class IV Activity)

This compound exhibits calcium antagonistic properties, characteristic of Class IV antiarrhythmic agents.[4] It causes a parallel shift in the dose-response curve to CaCl₂, similar to the action of verapamil, indicating an inhibition of calcium ion transport.[4] This effect contributes to a decrease in the force of contraction (negative inotropy) and heart rate (negative chronotropy), and it also prolongs atrioventricular conduction time.[4]

Cardioprotective Effects: Inhibition of Free Radical Generation

Beyond its direct electrophysiological effects, this compound has been shown to possess antioxidant properties. It exerts a concentration-dependent inhibitory effect on phorbol-myristate-acetate (PMA)-stimulated free radical generation in polymorphonuclear granulocytes (PMNs).[5] This action suggests a potential cardioprotective role, independent of its antiarrhythmic mechanism, which may be beneficial in the context of reperfusion injury following ischemia.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Parameter Value Assay/Model Reference
Sodium Current Blockade (IC50) 13 µMIn vitro, isolated cardiac myocytes[2]
Sodium Current Reduction (ED50) ~11 µMIn vitro, isolated rat cardiac myocytes (at 3s intervals)
Concentration Range for Decreased Contractility 2-20 µMSpontaneously beating guinea-pig's right auricle[4]
Intravenous Dose for Antiarrhythmic Effects in Dogs 0.5 mg/kgAnesthetized dogs[4]

Note: IC50 values for potassium and calcium channel blockade are not currently available in the public domain based on the conducted searches.

Experimental Protocols

The following sections detail the general methodologies employed in the key experiments cited in this guide.

Whole-Cell Patch-Clamp Technique for Ion Channel Current Measurement

This technique is utilized to measure the flow of ions through specific channels in isolated cardiomyocytes.

Objective: To quantify the inhibitory effect of this compound on sodium, potassium, and calcium currents.

Methodology:

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, rat ventricles).

  • Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an internal solution mimicking the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane of a single cardiomyocyte, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical and chemical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential. A series of voltage steps (voltage protocol) are applied to elicit specific ion currents (e.g., sodium, potassium, or calcium currents).

  • Data Acquisition: The resulting ion currents are recorded and amplified.

  • Drug Application: this compound at various concentrations is perfused into the experimental chamber, and the effect on the specific ion current is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value of this compound for the specific ion channel.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is used to evaluate the antioxidant capacity of a compound.

Objective: To determine the free radical scavenging activity of this compound.

Methodology:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Sample Preparation: Solutions of this compound at various concentrations are prepared.

  • Reaction Mixture: The this compound solutions are mixed with the DPPH solution. A control sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of the DPPH radical (IC50) is determined from a plot of scavenging activity against concentration.

Visualizations

Signaling Pathway of this compound's Antiarrhythmic Action

Bisaramil_Mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound Na_Channel Fast Na+ Channels (Nav1.5) This compound->Na_Channel Blockade K_Channel Delayed Rectifier K+ Channels This compound->K_Channel Blockade Ca_Channel L-type Ca2+ Channels This compound->Ca_Channel Blockade Vmax ↓ Vmax (Phase 0) Na_Channel->Vmax ERP ↑ Effective Refractory Period K_Channel->ERP AP_Duration ↑ Action Potential Duration K_Channel->AP_Duration Contraction ↓ Contractility Ca_Channel->Contraction HR ↓ Heart Rate Ca_Channel->HR AV_Conduction ↓ AV Conduction Ca_Channel->AV_Conduction Conduction ↓ Conduction Velocity Vmax->Conduction Outcome Antiarrhythmic Effect Conduction->Outcome ERP->Outcome AP_Duration->Outcome Contraction->Outcome HR->Outcome AV_Conduction->Outcome

Caption: Mechanism of this compound's antiarrhythmic action via mixed ion channel blockade.

Experimental Workflow for Whole-Cell Patch-Clamp

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Isolation 1. Cardiomyocyte Isolation Pipette_Prep 2. Micropipette Fabrication & Filling Giga_Seal 3. Giga-seal Formation Pipette_Prep->Giga_Seal Whole_Cell 4. Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp 5. Voltage Clamp & Protocol Application Whole_Cell->Voltage_Clamp Data_Acquisition 6. Ion Current Recording Voltage_Clamp->Data_Acquisition Drug_Application 7. This compound Application Data_Acquisition->Drug_Application Data_Analysis 8. IC50 Determination Drug_Application->Data_Analysis

Caption: Workflow for determining the effect of this compound on cardiac ion channels.

Logical Relationship of this compound's Dual Therapeutic Action

Dual_Action cluster_moa Mechanisms of Action cluster_outcomes Therapeutic Outcomes This compound This compound Ion_Channel_Blockade Mixed Ion Channel Blockade (Na+, K+, Ca2+) This compound->Ion_Channel_Blockade Antioxidant Inhibition of Free Radical Generation This compound->Antioxidant Antiarrhythmic Antiarrhythmic Effect Ion_Channel_Blockade->Antiarrhythmic Cardioprotective Cardioprotective Effect Antioxidant->Cardioprotective

Caption: this compound's dual mechanisms leading to therapeutic benefits.

Conclusion

This compound is a promising antiarrhythmic agent with a well-defined, multi-target mechanism of action. Its ability to block sodium, potassium, and calcium channels provides a broad spectrum of antiarrhythmic activity. The additional property of inhibiting free radical generation suggests a potential for cardioprotection, which warrants further investigation. This guide provides a foundational understanding of this compound's pharmacology for researchers and drug development professionals. Further studies are required to elucidate the precise quantitative contributions of each ion channel to its overall therapeutic profile and to explore its clinical potential.

References

Pharmacological Profile of Bisaramil: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil is a potent antiarrhythmic agent demonstrating a unique pharmacological profile characterized by a dual mechanism of action. Classified as both a Class I and Class IV antiarrhythmic, it exhibits significant sodium channel blocking properties alongside calcium channel antagonism. This guide provides a comprehensive overview of the pharmacological characteristics of this compound, including its mechanism of action, pharmacodynamics, and key quantitative data. Detailed experimental methodologies for the foundational studies are presented, and its molecular interactions and effects on cardiac electrophysiology are visualized through signaling pathway and workflow diagrams.

Introduction

This compound (3-methyl,7-ethyl,9 alpha, 4'-(Cl-benzoyloxy)-3,7-diazabicyclo[3.3.1.]nonane monohydrochloride) is an orally active antiarrhythmic drug.[1] Its development and investigation have revealed a multi-target profile, distinguishing it from more selective ion channel blockers. This dual action on both sodium and calcium channels suggests a broad-spectrum antiarrhythmic potential, which has been substantiated in various preclinical models of cardiac arrhythmia.

Mechanism of Action

This compound's antiarrhythmic effects stem from its ability to modulate cardiac ion channel function. It is classified as a mixed Class I and Class IV antiarrhythmic agent.[2]

  • Class I Activity (Sodium Channel Blockade): this compound produces a concentration-dependent tonic and frequency-dependent blockade of cardiac sodium channels.[3] This action is more potent on heart sodium channels compared to skeletal muscle and brain isoforms, which may contribute to its cardiac selectivity and potentially reduced central nervous system toxicity.[3] The blockade of sodium channels slows the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby reducing conduction velocity in non-nodal tissues.

  • Class IV Activity (Calcium Channel Blockade): this compound exhibits calcium antagonistic properties, similar to verapamil.[2] It causes a parallel shift in the dose-response curve to CaCl2, indicating a blockade of calcium influx.[2] This action primarily affects the sinoatrial (SA) and atrioventricular (AV) nodes, where the action potential upstroke is dependent on calcium currents. This leads to a slowing of the heart rate and AV conduction.

  • Other Properties: this compound also possesses significant local anesthetic properties, comparable to lidocaine.[2] It does not exhibit any beta-blocking activity.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's pharmacological activity based on preclinical studies.

ParameterValueSpecies/SystemReference
Sodium Channel Blockade
IC50 (Sodium Current)13 µMIsolated Cardiac Myocytes[4][5]
ED50 (Tonic Block)~11 µMRat Isolated Cardiac Myocytes
Use-Dependent BlockConsiderable at 10 µMRat Isolated Cardiac Myocytes
Inactivation Curve Shift~10 mV hyperpolarization at 16 µMRat Isolated Cardiac Myocytes
In Vivo Efficacy
ED50 (Fibrillation Threshold)~0.2 mg/kg i.v.Dog[1]
Therapeutic Index
Intravenous (IV)19.6 (Rat), 5.0 (Dog)Rat, Dog[1]
Oral (p.o.)46.5 (Rat), 15.5 (Dog)Rat, Dog[1]

Experimental Protocols

The pharmacological profile of this compound has been characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies representative of the key experiments conducted.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique was employed to study the effects of this compound on sodium currents in isolated cardiac myocytes.

  • Cell Preparation: Ventricular myocytes are enzymatically isolated from adult rat hearts.

  • Recording Solutions:

    • Pipette Solution (Intracellular): (in mM) 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, 40 HEPES. pH adjusted to 7.2 with KOH.

    • Bath Solution (Extracellular): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Gassed with 95% O2 / 5% CO2.

  • Voltage Clamp Protocol:

    • Cells are held at a holding potential of -80 mV.

    • Tonic Block: Sodium currents are elicited by depolarizing voltage steps to -20 mV for 40 ms at a low frequency (e.g., every 3 seconds) before and after application of this compound at various concentrations.

    • Use-Dependent Block: A train of depolarizing pulses to -20 mV is applied at a higher frequency (e.g., 1-5 Hz) to assess the cumulative block of the sodium current by this compound.

    • Inactivation Curve: A series of 500 ms prepulses ranging from -120 mV to -40 mV are applied, followed by a test pulse to -20 mV to determine the voltage-dependence of steady-state inactivation in the absence and presence of this compound.

Heterologous Expression System: Two-Electrode Voltage Clamp in Xenopus Oocytes

This method was used to compare the effects of this compound on different sodium channel isoforms.

  • Oocyte Preparation and cRNA Injection:

    • Xenopus laevis oocytes are harvested and defolliculated.

    • cRNA encoding the desired sodium channel alpha subunit (e.g., cardiac, skeletal muscle, or brain) is injected into the oocytes.

    • Oocytes are incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

    • Two microelectrodes filled with 3 M KCl are inserted into the oocyte, one for voltage sensing and one for current injection.

    • The membrane potential is clamped at a holding potential of -80 mV.

    • Voltage-clamp protocols similar to those described for the whole-cell patch-clamp are applied to study the effects of this compound on the expressed sodium channel currents.

In Vivo Arrhythmia Models

Chemically-induced and ischemia-induced arrhythmia models in animals were utilized to assess the antiarrhythmic efficacy of this compound.

  • Aconitine-Induced Arrhythmia in Rats:

    • Rats are anesthetized, and an ECG is recorded.

    • Aconitine is infused intravenously to induce ventricular arrhythmias.

    • This compound is administered intravenously prior to aconitine infusion to determine its protective effect against the onset of arrhythmias.

  • Coronary Artery Ligation-Induced Arrhythmia in Dogs:

    • Dogs are anesthetized, and a thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia and subsequent arrhythmias.

    • This compound is administered intravenously or orally before or after coronary ligation to evaluate its ability to suppress ischemia-induced ventricular arrhythmias.

Visualizations

Signaling Pathways and Mechanisms

Bisaramil_Mechanism cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_in Na+ Influx Na_channel->Na_in Phase0 Decreased Phase 0 Depolarization Slope Conduction Reduced Conduction Velocity Ca_channel L-type Voltage-Gated Calcium Channel (Cav1.2) Ca_in Ca2+ Influx Ca_channel->Ca_in AP_Plateau Shortened Action Potential Plateau AV_Conduction Slowed AV Nodal Conduction Na_in->Phase0 Initiates Na_in->Conduction Propagates Ca_in->AP_Plateau Maintains Ca_in->AV_Conduction Mediates This compound This compound This compound->Na_channel Blocks (Class I) This compound->Ca_channel Blocks (Class IV)

Caption: Mechanism of action of this compound on cardiac ion channels.

Use_Dependent_Block Resting Resting Open Open Resting->Open Depolarization Bisaramil_Resting This compound- Bound (Resting) Resting->Bisaramil_Resting Low Affinity Inactivated Inactivated Open->Inactivated Inactivation Bisaramil_Open This compound- Bound (Open) Open->Bisaramil_Open High Affinity Inactivated->Resting Repolarization Bisaramil_Inactivated This compound- Bound (Inactivated) Inactivated->Bisaramil_Inactivated High Affinity Bisaramil_Resting->Resting Bisaramil_Open->Open Bisaramil_Inactivated->Inactivated

Caption: Use-dependent sodium channel blockade by this compound.

Experimental Workflow

Oocyte_Workflow cluster_protocol Experimental Protocol start Start oocyte_prep Xenopus Oocyte Harvesting & Defolliculation start->oocyte_prep crna_injection cRNA Injection (Sodium Channel Subtype) oocyte_prep->crna_injection incubation Incubation (2-5 days) crna_injection->incubation tevc_setup Two-Electrode Voltage Clamp Setup incubation->tevc_setup recording Electrophysiological Recording tevc_setup->recording data_analysis Data Analysis (IC50, Use-Dependence) recording->data_analysis end End data_analysis->end

References

Bisaramil's Effects on Sodium and Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisaramil is a novel class I antiarrhythmic agent characterized by its significant effects on cardiac ion channels. As a member of the diazabicyclononane class of compounds, its primary mechanism of action involves the modulation of sodium (Na+) and potassium (K+) channel function, which are critical for the generation and propagation of the cardiac action potential. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on these channels, intended for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the mechanistic and experimental frameworks.

Core Mechanism of Action

This compound's antiarrhythmic properties stem from its ability to block both sodium and potassium channels in cardiomyocytes. This mixed ion channel blockade leads to a modulation of the cardiac action potential, including a decrease in the maximum rate of rise of the action potential (Vmax) and a prolongation of the effective refractory period.[1][2] These actions contribute to its efficacy in suppressing various cardiac arrhythmias.

Effects on Sodium (Na+) Channels

This compound is a potent blocker of cardiac sodium channels, exhibiting both tonic and frequency-dependent blockade.[1] Its interaction with Na+ channels is characterized by a preferential binding to the activated and inactivated states of the channel.

Quantitative Data on Na+ Channel Blockade

The inhibitory effects of this compound on sodium channels have been quantified in several studies. The following table summarizes the key findings.

ParameterValueSpecies/Cell TypeExperimental TechniqueReference
IC50 (Sodium Current) 13 µMIsolated Cardiac MyocytesNot Specified[2]
EC30 (Use-Dependent Block of INa) 2.0 µMGuinea-pig Ventricular MyocytesWhole-cell Patch-clamp
Potency Comparison More potent than lidocaine in producing tonic blockXenopus laevis oocytes expressing cardiac Na+ channelsTwo-electrode voltage clamp[1]
Electrophysiological Effects on Na+ Channels
  • Tonic and Frequency-Dependent Block: this compound produces a concentration-dependent tonic block of Na+ current, which is most pronounced in cardiac channels.[1] It also exhibits marked frequency-dependent block, meaning its inhibitory effect increases with higher heart rates.[1]

  • Shift in Voltage-Dependence of Inactivation: The drug causes a concentration-dependent shift in the voltage-dependence of Na+ channel inactivation, contributing to its antiarrhythmic effect.[1]

  • Delayed Recovery from Inactivation: this compound delays the recovery of Na+ channels from the inactivated state, further enhancing its blocking effect at higher frequencies.[1]

  • Interaction with Channel States: Studies suggest that this compound, a charged tertiary amine, preferentially interacts with the activated state of cardiac Na+ channels. There is also a possible interaction with pre-open closed states that may contribute to the activated channel block.

Effects on Potassium (K+) Channels

While this compound is primarily classified as a Class I antiarrhythmic due to its sodium channel blocking properties, it also exhibits significant effects on potassium channels, contributing to its mixed ion channel blocker profile.

Qualitative Evidence of K+ Channel Blockade
  • ECG Effects: In vivo studies have shown that this compound prolongs the P-R, QRS, and Q-T intervals on an electrocardiogram (ECG).[2] The prolongation of the Q-T interval is a hallmark of drugs that block repolarizing potassium currents.

  • Prolongation of Effective Refractory Period (ERP): this compound has been shown to prolong the effective refractory period in cardiac tissue, which is a key indicator of potassium channel blockade.[2]

  • Depression of Delayed Outward K+ Currents: It has been reported that the lack of change in action potential duration observed in some cardiac preparations, despite significant Vmax reduction, can be explained by the concurrent depression of both Ca2+ and delayed outward K+ currents by this compound.

Potential K+ Channel Targets

Based on its electrophysiological profile, this compound may interact with one or more of the following key cardiac potassium channels, although direct evidence is lacking:

  • Delayed Rectifier Potassium Channels (IK): These channels, including the rapid (IKr, mediated by hERG channels) and slow (IKs) components, are crucial for cardiac repolarization. Blockade of these channels is a common mechanism for Q-T interval prolongation.

  • Transient Outward Potassium Current (Ito): This current contributes to the early phase of repolarization.

  • Inward Rectifier Potassium Channels (IK1): These channels are important for maintaining the resting membrane potential.

Experimental Protocols

The following sections describe the general methodologies employed in the electrophysiological assessment of this compound and provide examples of standard voltage-clamp protocols for characterizing drug effects on sodium and potassium channels.

General Electrophysiological Techniques
  • Two-Electrode Voltage Clamp (TEVC): This technique is commonly used for studying ion channels expressed in Xenopus laevis oocytes. It allows for the control of the cell membrane potential while measuring the resulting ion currents. This method was used to compare the effects of this compound and lidocaine on heart, skeletal muscle, and brain Na+ channels.[1]

  • Conventional Microelectrode Technique: This method is applied to multicellular cardiac preparations (e.g., papillary muscles, Purkinje fibers) to record action potentials and assess parameters such as Vmax and action potential duration.

  • Whole-Cell Patch-Clamp Technique: This is the gold-standard method for studying ion channel currents in isolated single cells, such as ventricular myocytes. It provides high-resolution recordings of specific ion currents and allows for detailed characterization of drug-channel interactions. This technique was used to study the mechanism of cardiac Na+ channel block by this compound in guinea-pig ventricular myocytes.

Example Voltage-Clamp Protocol for Sodium Current (INa) Assessment

The following is a representative voltage-clamp protocol for assessing the tonic and use-dependent block of cardiac Na+ channels.

I_Na_Protocol cluster_protocol Voltage-Clamp Protocol for I_Na p1 Holding Potential -120 mV p2 Depolarizing Pulse -20 mV (20-50 ms) p1->p2 Tonic Block Assessment p3 Return to Holding Potential p2->p3 p4 Pulse Train (e.g., 1-10 Hz) -20 mV (20-50 ms) p3->p4 Use-Dependent Block Assessment

A typical voltage-clamp protocol for assessing sodium channel blockade.
Example Voltage-Clamp Protocol for Delayed Rectifier K+ Current (e.g., hERG) Assessment

This protocol is designed to assess the effect of a compound on the hERG (IKr) current, a critical potassium current for cardiac repolarization.

hERG_Protocol cluster_protocol Voltage-Clamp Protocol for hERG (I_Kr) p1 Holding Potential -80 mV p2 Depolarizing Pulse +20 mV (2-5 s) p1->p2 Channel Activation p3 Repolarizing Pulse -50 mV (2-5 s) p2->p3 Tail Current Measurement p4 Return to Holding Potential p3->p4

A standard voltage-clamp protocol for measuring hERG tail currents.
Solutions for Electrophysiological Recordings

Typical External Solution (in mM):

  • NaCl: 140

  • KCl: 4

  • CaCl2: 2

  • MgCl2: 1

  • HEPES: 10

  • Glucose: 10

  • pH adjusted to 7.4 with NaOH

Typical Internal (Pipette) Solution for K+ Currents (in mM):

  • KCl: 140

  • MgCl2: 1

  • EGTA: 10

  • HEPES: 10

  • Mg-ATP: 5

  • pH adjusted to 7.2 with KOH

Signaling Pathways

Current research indicates that this compound acts as a direct blocker of sodium and potassium channels. There is no substantial evidence to suggest that its effects are mediated through the modulation of intracellular signaling pathways, such as G-protein coupled receptors or kinase cascades. The mechanism of action is consistent with direct binding to the ion channel proteins.

Mechanism_of_Action cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Direct Blockade K_Channel Voltage-Gated K+ Channel This compound->K_Channel Direct Blockade Vmax Decreased Vmax Na_Channel->Vmax ERP Prolonged ERP K_Channel->ERP QT Prolonged QT Interval K_Channel->QT

Direct blockade of Na+ and K+ channels by this compound and resulting effects.

Conclusion

This compound is a potent antiarrhythmic agent with a mixed mechanism of action involving the direct blockade of both sodium and potassium channels. Its well-characterized effects on sodium channels, including a strong tonic and frequency-dependent block, position it as a significant Class I antiarrhythmic. While the quantitative aspects of its potassium channel blockade are less defined in the literature, the qualitative evidence from ECG and action potential studies confirms its activity on these channels. Further research is warranted to elucidate the specific potassium channel subtypes targeted by this compound and to quantify its potency on these channels. Such studies would provide a more complete understanding of its electrophysiological profile and its potential as a therapeutic agent for a broader range of cardiac arrhythmias.

References

An In-Depth Technical Guide on the Early Research and Discovery of Bisaramil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Bisaramil is a novel, orally active antiarrhythmic agent that has demonstrated significant potential in preclinical studies. Its discovery and early research have elucidated a unique pharmacological profile, positioning it as a compound of interest for the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, pharmacological effects, and early safety data.

Pharmacological Profile:

This compound is classified as a mixed-class antiarrhythmic drug, exhibiting properties of both Class I and Class IV agents according to the Vaughan Williams classification.[1] Its primary mechanism of action involves the blockade of cardiac sodium (Na+) channels, a characteristic of Class I antiarrhythmics.[2][3] Additionally, it demonstrates calcium (Ca2+) antagonistic activity, which is typical of Class IV agents.[1]

Quantitative Data Summary:

The following tables summarize the key quantitative findings from early preclinical studies on this compound.

Table 1: In Vitro Electrophysiological Effects

ParameterSpecies/PreparationConcentration/DoseEffect
Frequency and Force of ContractionSpontaneously beating guinea-pig's right auricle2-20 µMDose-dependent decrease[1]
Atrial Conduction TimeElectrically driven guinea-pig auricle2-20 µMSignificant prolongation[1]
Ventricular Conduction TimeElectrically driven guinea-pig ventricle2-20 µMSignificant prolongation[1]
Atrial Effective Refractory PeriodElectrically driven guinea-pig auricle2-20 µMSignificant prolongation[1]
Ventricular Effective Refractory PeriodElectrically driven guinea-pig ventricle2-20 µMSignificant prolongation[1]
Atrioventricular Conduction TimeIsolated rabbit heartConcentration-dependentLengthened[1]
Sodium Current Blockade (IC50)Isolated cardiac myocytes13 µMDirect block[3]

Table 2: In Vivo Antiarrhythmic Activity

Arrhythmia ModelSpeciesDose (i.v.)Outcome
Chemically-induced (chloroform, aconitine, adrenaline, ouabain)Various0.1-2 mg/kgProtection against arrhythmias[4]
Coronary-ligation-inducedVarious0.1-2 mg/kgProtection against arrhythmias[4]
Fibrillation Threshold (ED50)Dog~0.2 mg/kgIncreased in right auricle and ventricle[4]

Table 3: Therapeutic Index

SpeciesAdministrationTherapeutic Index
Rati.v.19.6[4]
Dogi.v.5.0[4]
Ratp.o.46.5[4]
Dogp.o.15.5[4]

Experimental Protocols:

In Vitro Electrophysiology on Isolated Guinea-Pig Auricles:

  • Objective: To determine the effects of this compound on the frequency and force of contraction, conduction time, and effective refractory period.

  • Preparation: Spontaneously beating right auricles and electrically driven left auricles were isolated from guinea pigs.

  • Procedure: Preparations were mounted in an organ bath containing a physiological salt solution. For electrically driven auricles, stimuli were delivered at a constant frequency. This compound was added to the bath in increasing concentrations (2-20 µM).

  • Measurements: Contractile force was measured using a force transducer. Conduction time and effective refractory period were determined using extracellular electrodes.

Sodium Channel Blockade in Xenopus Oocytes:

  • Objective: To characterize the effects of this compound on heart, skeletal muscle, and brain Na+ channels.

  • Preparation: Xenopus laevis oocytes were injected with cRNA encoding for the respective Na+ channel subtypes.

  • Procedure: A two-electrode voltage clamp was used to measure Na+ currents in the oocytes. This compound was applied at various concentrations.

  • Measurements: Tonic and frequency-dependent block of Na+ currents were assessed. The voltage-dependence of inactivation and the time course of recovery from inactivation were also determined.[2]

Chemically-Induced Arrhythmia Models:

  • Objective: To evaluate the antiarrhythmic efficacy of this compound against arrhythmias induced by various chemical agents.

  • Procedure: Anesthesia was induced in the appropriate animal model (e.g., rat, dog). Arrhythmias were induced by the administration of agents such as chloroform, aconitine, adrenaline, or ouabain. This compound was administered intravenously at doses ranging from 0.1-2 mg/kg.

  • Measurements: Electrocardiograms (ECG) were continuously monitored to assess the presence and severity of arrhythmias. The ability of this compound to prevent or terminate the arrhythmias was recorded.[4]

Signaling Pathways and Experimental Workflows:

Mechanism of Action Signaling Pathway:

G This compound This compound Na_Channel Cardiac Sodium (Na+) Channel This compound->Na_Channel Blocks (Class I) Ca_Channel Cardiac Calcium (Ca2+) Channel This compound->Ca_Channel Blocks (Class IV) Action_Potential Cardiac Action Potential Na_Channel->Action_Potential Decreases Influx Ca_Channel->Action_Potential Decreases Influx Arrhythmia Arrhythmia Action_Potential->Arrhythmia Suppresses

Caption: Dual blockade of Na+ and Ca2+ channels by this compound to suppress arrhythmias.

Experimental Workflow for In Vivo Antiarrhythmic Testing:

G cluster_prep Preparation cluster_induction Arrhythmia Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) Anesthesia Induce Anesthesia Animal_Model->Anesthesia Induction_Method Induce Arrhythmia (Chemical or Ligation) Anesthesia->Induction_Method Bisaramil_Admin Administer this compound (i.v. or p.o.) Induction_Method->Bisaramil_Admin ECG_Monitoring Continuous ECG Monitoring Bisaramil_Admin->ECG_Monitoring Data_Analysis Analyze Antiarrhythmic Efficacy ECG_Monitoring->Data_Analysis

Caption: Workflow for evaluating the antiarrhythmic efficacy of this compound in animal models.

The early research on this compound has established it as a promising antiarrhythmic agent with a dual mechanism of action. Its ability to block both sodium and calcium channels contributes to its broad-spectrum antiarrhythmic activity observed in preclinical models. The favorable therapeutic index suggests a good safety margin. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic applications for patients with cardiac arrhythmias.

References

Unraveling the Molecular Pharmacology of Bisaramil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil is a novel antiarrhythmic agent that has demonstrated significant potential in the management of cardiac arrhythmias. Classified as a mixed ion channel blocker, its mechanism of action involves the modulation of multiple cardiac ion channels, leading to alterations in the cardiac action potential. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and experimental workflows.

Primary Molecular Targets of this compound

The antiarrhythmic effects of this compound are primarily attributed to its interaction with several key cardiac ion channels. It exhibits characteristics of both Class I and Class IV antiarrhythmic agents, indicating its action on sodium and calcium channels, respectively. Furthermore, evidence suggests a modulatory effect on potassium channels.

Sodium (Na+) Channel Blockade

A primary molecular target of this compound is the voltage-gated sodium channel in cardiomyocytes. By blocking these channels, this compound reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax) and slows conduction velocity in the atria, ventricles, and His-Purkinje system.[1][2][3] Studies have shown that this compound produces a tonic and frequency-dependent blockade of cardiac sodium channels, being more potent than the clinically used antiarrhythmic, lidocaine.[3] This selective potency for cardiac over skeletal muscle and brain sodium channels may contribute to a favorable safety profile with reduced central nervous system toxicity.[3]

Calcium (Ca2+) Channel Blockade

This compound also exhibits calcium antagonistic properties, a hallmark of Class IV antiarrhythmic drugs.[1] This activity is comparable to that of verapamil and involves the inhibition of L-type calcium channels.[1] By blocking these channels, this compound reduces the influx of calcium during Phase 2 (the plateau phase) of the cardiac action potential. This leads to a decrease in myocardial contractility (negative inotropy) and a slowing of conduction through the atrioventricular (AV) node.

Potassium (K+) Channel Blockade

Evidence also points to the inhibition of potassium channels as a component of this compound's mechanism of action.[1][2] Blockade of delayed rectifier potassium currents contributes to a prolongation of the action potential duration and an increase in the effective refractory period in both the atria and ventricles.[1][2] This effect is a key factor in its ability to suppress re-entrant arrhythmias.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its primary molecular target.

Molecular TargetParameterValueSpecies/SystemReference
Sodium (Na+) CurrentIC5013 µMIsolated Cardiac Myocytes[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the cardiac action potential. By blocking multiple ion channels, this compound modulates the electrical activity of cardiomyocytes to exert its antiarrhythmic effects.

Cardiac_Action_Potential cluster_phases Cardiac Action Potential Phases cluster_channels Ion Channels Phase 4 Phase 4 Phase 0 Phase 0 Phase 4->Phase 0 Depolarization Threshold Reached Phase 1 Phase 1 Phase 0->Phase 1 Phase 2 Phase 2 Phase 1->Phase 2 Phase 3 Phase 3 Phase 2->Phase 3 Phase 3->Phase 4 Na_channel Na+ Channels (I_Na) Na_channel->Phase 0 Na+ Influx Ca_channel Ca2+ Channels (I_Ca,L) Ca_channel->Phase 2 Ca2+ Influx K_channel_out K+ Channels (I_to, I_Kr, I_Ks) K_channel_out->Phase 1 K+ Efflux K_channel_out->Phase 2 K+ Efflux K_channel_out->Phase 3 K+ Efflux K_channel_in K+ Channels (I_K1) K_channel_in->Phase 4 Maintains RMP This compound This compound This compound->Na_channel Inhibits This compound->Ca_channel Inhibits This compound->K_channel_out Inhibits

Cardiac Action Potential and this compound's Targets

Secondary Mechanism: Inhibition of Free Radical Generation

In addition to its primary effects on ion channels, this compound has been shown to inhibit the generation of free radicals.[4] This antioxidant property suggests a potential cardioprotective effect independent of its antiarrhythmic actions, which could be beneficial in conditions such as reperfusion injury.[4] The precise molecular mechanism underlying this free radical scavenging activity is not yet fully elucidated.

Experimental Protocols

The characterization of this compound's effects on its molecular targets relies on sophisticated electrophysiological techniques. The following are detailed methodologies for two key experimental approaches.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to record the ionic currents through the channels of a single cardiomyocyte.

Objective: To measure the effect of this compound on specific ion currents (e.g., I_Na, I_Ca,L, I_K) in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, rabbit, or canine ventricles).

  • Pipette Preparation: Borosilicate glass micropipettes with a resistance of 1-3 MΩ are fabricated using a micropipette puller. The pipette is filled with an intracellular solution containing the appropriate ions and buffering agents to isolate the current of interest.

  • Seal Formation: The micropipette is brought into contact with the membrane of a single cardiomyocyte. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The cell's membrane potential is clamped at a holding potential using a patch-clamp amplifier. Specific voltage protocols (e.g., voltage steps or ramps) are applied to elicit the ionic current of interest.

  • Data Acquisition: The resulting currents are recorded and digitized for analysis.

  • Drug Application: this compound is applied to the cell via the extracellular solution at various concentrations to determine its effect on the amplitude and kinetics of the target ion current.

WholeCell_PatchClamp cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment Cell_Isolation Isolate Cardiomyocytes Seal Form Gigaohm Seal Cell_Isolation->Seal Pipette_Prep Prepare Micropipette Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Voltage_Clamp Apply Voltage Clamp Protocols Whole_Cell->Voltage_Clamp Data_Acq Record Ionic Currents Voltage_Clamp->Data_Acq Drug_App Apply this compound Data_Acq->Drug_App Analysis Analyze Current Modulation Drug_App->Analysis

Whole-Cell Patch Clamp Workflow
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is often used to study the effects of drugs on specific ion channel subtypes that have been expressed in a heterologous system.

Objective: To characterize the interaction of this compound with specific subtypes of Na+, Ca2+, or K+ channels expressed in Xenopus laevis oocytes.

Methodology:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.

  • cRNA Injection: cRNA encoding the specific ion channel subunit(s) of interest is injected into the oocytes. The oocytes are then incubated for 2-5 days to allow for channel expression.

  • Electrode Preparation: Two microelectrodes are pulled from glass capillaries and filled with a high-concentration KCl solution.

  • Oocyte Impalement: The oocyte is placed in a recording chamber and impaled with both microelectrodes. One electrode measures the membrane potential, and the other injects current.

  • Voltage Clamp: A two-electrode voltage clamp amplifier is used to clamp the oocyte's membrane potential at a desired holding potential and to apply voltage steps to activate the expressed channels.

  • Data Acquisition: The resulting macroscopic currents are recorded.

  • Drug Perfusion: A solution containing this compound is perfused over the oocyte to determine its effect on the expressed ion channels.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment Oocyte_Prep Harvest and Prepare Xenopus Oocytes cRNA_Inject Inject Ion Channel cRNA Oocyte_Prep->cRNA_Inject Incubate Incubate for Channel Expression cRNA_Inject->Incubate Impalement Impale Oocyte with Two Microelectrodes Incubate->Impalement Voltage_Clamp Apply Voltage Clamp Impalement->Voltage_Clamp Data_Acq Record Macroscopic Currents Voltage_Clamp->Data_Acq Drug_Perfusion Perfuse with this compound Data_Acq->Drug_Perfusion Analysis Analyze Channel Blockade Drug_Perfusion->Analysis

Two-Electrode Voltage Clamp Workflow

Conclusion

This compound is a multi-ion channel blocking antiarrhythmic agent with a complex pharmacological profile. Its primary molecular targets are the cardiac sodium, calcium, and potassium channels. The blockade of these channels results in a modulation of the cardiac action potential, leading to its antiarrhythmic efficacy. Further research to precisely quantify its binding affinities for calcium and potassium channels will provide a more complete understanding of its mechanism of action and may aid in the development of next-generation antiarrhythmic therapies. The antioxidant properties of this compound also warrant further investigation as a potential source of cardioprotective effects.

References

Bisaramil: A Technical Guide to its Chemical Structure, Properties, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil is a potent antiarrhythmic agent that exhibits a dual mechanism of action by blocking both sodium and calcium channels. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental methodologies used to elucidate its bioactivity. Detailed signaling pathways and experimental workflows are presented to offer a deeper understanding of its pharmacological effects at the molecular and cellular levels. All quantitative data are summarized for clarity, and detailed experimental protocols are provided as a reference for researchers in the field.

Chemical Structure and Identification

This compound is a synthetic small molecule with a complex heterocyclic structure. Its systematic IUPAC name is [(1R,5S)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate. The chemical structure and key identifiers are presented below.

IdentifierValue
IUPAC Name [(1R,5S)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate
CAS Number 89194-77-4[1]
Molecular Formula C₁₇H₂₃ClN₂O₂[1]
Molecular Weight 322.8 g/mol [1]
Canonical SMILES CCN1C[C@H]2CN(C--INVALID-LINK--C2OC(=O)C3=CC=C(C=C3)Cl)C[1]
Synonyms This compound hydrochloride, Yutac, RGH-2957, NK-1556[1]

Physicochemical Properties

PropertyValue/Information
Melting Point Experimental value not publicly available.
Solubility Soluble in DMSO. Quantitative solubility data in aqueous and other organic solvents are not specified in the available literature.
pKa Experimental value not publicly available. As a molecule with tertiary amine groups, it is expected to be basic.
LogP (calculated) 3.6

Mechanism of Action and Signaling Pathways

This compound exerts its antiarrhythmic effects primarily through the blockade of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels in cardiomyocytes. This dual-channel antagonism alters the cardiac action potential, thereby suppressing abnormal heart rhythms.

Signaling Pathway of this compound in Cardiomyocytes

The following diagram illustrates the signaling pathway affected by this compound. By blocking Na⁺ and Ca²⁺ channels, this compound reduces the influx of these ions during the cardiac action potential. This leads to a decrease in the rate of depolarization (Phase 0) and a shortening of the plateau phase (Phase 2), ultimately affecting downstream signaling cascades that are dependent on intracellular calcium concentrations, such as excitation-contraction coupling.

Bisaramil_Signaling_Pathway Na_channel Voltage-gated Na+ Channel Na_ion Ca_channel L-type Ca2+ Channel Ca_ion This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks Depolarization Phase 0 Depolarization Na_ion->Depolarization Plateau Phase 2 Plateau Ca_ion->Plateau ECC Excitation-Contraction Coupling Plateau->ECC Contraction Myofilament Contraction ECC->Contraction

This compound's mechanism of action in cardiomyocytes.

Experimental Protocols

The following sections describe generalized experimental protocols for assessing the key bioactivities of this compound. These are based on established methodologies for characterizing antiarrhythmic drugs and ion channel blockers.

Determination of Sodium Channel Blockade using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the general procedure for expressing and recording from voltage-gated sodium channels in Xenopus laevis oocytes to assess the inhibitory effects of this compound.

Methodology Workflow:

TEVC_Workflow A 1. Oocyte Preparation Harvest and defolliculate Xenopus laevis oocytes. B 2. cRNA Injection Inject cRNA encoding the desired sodium channel subunit (e.g., SCN5A). A->B C 3. Incubation Incubate oocytes for 2-5 days at 16-18°C to allow for channel expression. B->C D 4. TEVC Recording Place oocyte in recording chamber and impale with two microelectrodes (voltage and current). C->D E 5. Data Acquisition Apply voltage clamp protocol (e.g., hold at -80mV, step to various potentials to elicit sodium currents). D->E F 6. Drug Application Perfuse with control solution, then with increasing concentrations of this compound. E->F G 7. Data Analysis Measure peak sodium current at each concentration and calculate IC₅₀. F->G

Workflow for Two-Electrode Voltage Clamp experiment.

Detailed Steps:

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis and treated with collagenase to remove the follicular layer. Healthy oocytes (stage V-VI) are selected for injection.

  • cRNA Injection: Complementary RNA (cRNA) encoding the alpha subunit of the human cardiac sodium channel (NaV1.5) is microinjected into the oocyte cytoplasm.

  • Incubation: Injected oocytes are incubated in a buffered solution (e.g., ND96) at 16-18°C for 2-5 days to allow for the expression and insertion of sodium channels into the oocyte membrane.

  • TEVC Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES; pH 7.5).

    • Two glass microelectrodes (filled with 3 M KCl) are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • A voltage-clamp amplifier is used to hold the membrane potential at a set value (e.g., -80 mV) and to record the currents flowing across the membrane.

  • Data Acquisition:

    • A voltage protocol is applied to elicit sodium currents. For example, from a holding potential of -80 mV, the membrane is depolarized to various test potentials (e.g., from -60 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms).

    • The resulting inward sodium currents are recorded.

  • Drug Application: After recording baseline currents in the control solution, the perfusion is switched to solutions containing increasing concentrations of this compound. The effect on the peak sodium current is recorded at each concentration.

  • Data Analysis: The peak inward current at each test potential is measured. The percentage of current inhibition by this compound is calculated relative to the control. A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Assessment of Calcium Channel Antagonism in Isolated Guinea Pig Papillary Muscle

This protocol describes a method to evaluate the negative inotropic (force-reducing) effects of this compound, which is indicative of calcium channel blockade, using an isolated guinea pig papillary muscle preparation.

Experimental Setup and Logic:

Papillary_Muscle_Logic cluster_setup Experimental Setup cluster_logic Experimental Logic Muscle Isolated Guinea Pig Papillary Muscle Transducer Force Transducer Muscle->Transducer Generates Force Stimulator Field Stimulator Stimulator->Muscle Electrical Pacing Measure_Force Measure Contractile Force Transducer->Measure_Force Records Data Apply_this compound Apply this compound Apply_this compound->Muscle Observe_Decrease Observe Decrease in Force Measure_Force->Observe_Decrease

Logic of the isolated papillary muscle experiment.

Detailed Steps:

  • Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution (containing in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose). The papillary muscle is carefully dissected from the right ventricle.

  • Experimental Setup: The muscle is mounted vertically in a tissue bath containing oxygenated Krebs-Henseleit solution maintained at 37°C. One end of the muscle is fixed, and the other is connected to an isometric force transducer to record contractile force. The muscle is stimulated to contract at a constant frequency (e.g., 1 Hz) using platinum field electrodes.

  • Equilibration: The muscle is allowed to equilibrate for at least 60 minutes, during which the resting tension is adjusted to achieve a maximal contractile force.

  • Drug Application: After a stable baseline of contractile force is established, this compound is added to the tissue bath in a cumulative concentration-dependent manner. The muscle is exposed to each concentration for a sufficient period to reach a steady-state effect.

  • Data Analysis: The developed tension (contractile force) is recorded continuously. The effect of each concentration of this compound is expressed as a percentage of the baseline contractile force. A concentration-response curve is constructed to determine the potency of this compound in reducing contractile force, which is indicative of its calcium channel antagonistic activity.

Conclusion

This compound is a promising antiarrhythmic compound with a well-defined chemical structure and a dual mechanism of action involving the blockade of both sodium and calcium channels. The experimental protocols outlined in this guide provide a framework for the continued investigation of its pharmacological properties. Further research to determine its precise physicochemical characteristics, such as melting point, solubility, and pKa, will be valuable for its continued development as a therapeutic agent. The detailed understanding of its signaling pathways offers a basis for exploring its full therapeutic potential and for the design of novel antiarrhythmic drugs.

References

Bisaramil: A Technical Guide to its Multi-Channel Blocking Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil is a potent antiarrhythmic agent characterized by its complex pharmacological profile, primarily attributed to its ability to block multiple ion channels. This technical guide provides an in-depth overview of the multi-channel blocking properties of this compound, with a focus on its effects on sodium, potassium, and calcium channels. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug discovery.

Quantitative Analysis of this compound's Ion Channel Blockade

The following tables summarize the quantitative data available for this compound's interaction with various ion channels.

Ion Channel Parameter Value Cell Type Reference
Sodium (Na+) ChannelIC5013 µMIsolated cardiac myocytes[1]
Sodium (Na+) ChannelED50 (Tonic Block at 0.33 Hz)~11 µMRat isolated cardiac myocytes

Table 1: this compound's Inhibitory Activity on Sodium Channels. This table presents the half-maximal inhibitory concentration (IC50) and the half-maximal effective dose (ED50) for the tonic block of sodium channels by this compound.

Ion Channel Effect Experimental Evidence Reference
Potassium (K+) ChannelBlockadeProlongation of the effective refractory period[1]
Ion Channel Subtype Related Compound Parameter Value Conditions Cell Type Reference
T-type Calcium (Ca2+)MibefradilIC500.1 µM0.1 Hz stimulation, Holding Potential -100 mV to -80 mVRat atrial cells
L-type Calcium (Ca2+)MibefradilIC50~3 µM0.1 Hz stimulationRat ventricular cells
L-type Calcium (Ca2+)MibefradilIC50~0.1 µMHolding Potential -50 mVRat ventricular cells

Table 3: Inhibitory Activity of the Related Compound Mibefradil on Calcium Channels. This table provides data on mibefradil, a compound with a similar mechanism of action, to offer insights into the potential potency of this compound on different calcium channel subtypes. The data highlights the voltage-dependent nature of the L-type channel block.

Experimental Protocols

The characterization of this compound's multi-channel blocking properties relies on established electrophysiological techniques. Below are detailed methodologies for the key experiments cited.

Whole-Cell Patch Clamp Electrophysiology

This technique is fundamental for studying the effects of this compound on ion currents in isolated cardiac myocytes.

1. Cell Preparation:

  • Cardiac myocytes are enzymatically isolated from ventricular or atrial tissue.

  • Cells are maintained in a physiological saline solution at room temperature.

2. Recording Setup:

  • A glass micropipette with a tip diameter of 1-2 µm is filled with an internal solution mimicking the intracellular ionic composition.

  • The micropipette is brought into contact with the cell membrane to form a high-resistance "giga-seal".

  • The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total ionic current.

3. Voltage-Clamp Protocols:

  • Sodium Current (INa) Measurement:

    • Holding Potential: -80 mV to ensure the availability of sodium channels.

    • Test Pulse: Depolarizing steps to various potentials (e.g., -50 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms) to elicit the fast-inactivating sodium current.

    • Stimulation Frequency: A low frequency (e.g., 0.1 Hz) is used to assess tonic block, while higher frequencies (e.g., 1-10 Hz) are employed to study use-dependent block.

  • Potassium Current (IK) Measurement (Delayed Rectifier):

    • Holding Potential: -40 mV to inactivate sodium and T-type calcium channels.

    • Test Pulse: Depolarizing steps to various potentials (e.g., -30 mV to +60 mV) for a longer duration (e.g., 200-500 ms) to activate the delayed rectifier potassium currents.

  • Calcium Current (ICa) Measurement:

    • L-type Calcium Current (ICa,L):

      • Holding Potential: -40 mV.

      • Test Pulse: Depolarizing steps to various potentials (e.g., -30 mV to +50 mV) for a duration of 200-300 ms.

    • T-type Calcium Current (ICa,T):

      • Holding Potential: -90 mV to remove inactivation of T-type channels.

      • Test Pulse: Depolarizing steps to various potentials (e.g., -70 mV to 0 mV).

4. Data Analysis:

  • Current amplitudes are measured at their peak.

  • Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the percentage of current inhibition.

  • IC50 values are calculated by fitting the concentration-response data to the Hill equation.

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_isolation Enzymatic Isolation of Cardiac Myocytes patch_clamp Whole-Cell Patch Clamp cell_isolation->patch_clamp voltage_clamp Voltage Clamp Protocol (Na+, K+, Ca2+ currents) patch_clamp->voltage_clamp current_measurement Measure Peak Current Amplitude voltage_clamp->current_measurement concentration_response Generate Concentration- Response Curves current_measurement->concentration_response ic50_calculation Calculate IC50 Values concentration_response->ic50_calculation

Caption: Experimental workflow for characterizing this compound's ion channel blocking properties.

Signaling Pathways and Logical Relationships

The multi-channel blocking properties of this compound lead to significant alterations in cardiac cellular electrophysiology. The following diagram illustrates the logical relationships between this compound's primary targets and its downstream cellular effects.

signaling_pathway cluster_channels Ion Channel Targets cluster_effects Cellular Electrophysiological Effects This compound This compound Na_channel Voltage-Gated Sodium Channels This compound->Na_channel K_channel Voltage-Gated Potassium Channels This compound->K_channel Ca_channel Voltage-Gated Calcium Channels This compound->Ca_channel Depolarization Decreased Rate of Depolarization (Phase 0) Na_channel->Depolarization Repolarization Prolonged Repolarization (Phase 3) K_channel->Repolarization Plateau Shortened Plateau (Phase 2) Ca_channel->Plateau ERP Increased Effective Refractory Period Repolarization->ERP

Caption: Downstream electrophysiological consequences of this compound's multi-channel blockade.

Due to a lack of specific studies on this compound's direct modulation of intracellular signaling cascades, the following diagram illustrates a generalized view of how ion channel modulation can impact intracellular signaling.

intracellular_signaling cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_intracellular Intracellular Events This compound This compound IonChannels Voltage-Gated Ion Channels (Na+, K+, Ca2+) This compound->IonChannels IonFlux Altered Ion Flux (↓Na+, ↓K+, ↓Ca2+) IonChannels->IonFlux MembranePotential Changes in Membrane Potential IonFlux->MembranePotential Ca_signaling Modulation of Intracellular Ca2+ Concentration IonFlux->Ca_signaling MembranePotential->Ca_signaling Downstream Downstream Signaling Cascades (e.g., Kinases, Phosphatases) Ca_signaling->Downstream GeneExpression Alterations in Gene Expression Downstream->GeneExpression

Caption: General overview of how ion channel modulation can influence intracellular signaling.

References

Methodological & Application

Application Notes and Protocols for Bisaramil in In Vivo Arrhythmia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil is an experimental antiarrhythmic agent that has demonstrated efficacy in various preclinical in vivo models of cardiac arrhythmia. Its mechanism of action is characterized by a unique combination of Class I (membrane-stabilizing) and Class IV (calcium channel blocking) properties.[1] This dual action suggests a broad spectrum of antiarrhythmic potential. These application notes provide detailed protocols for inducing and evaluating arrhythmias in vivo and summarize the quantitative effects of this compound in these models.

Mechanism of Action

This compound exerts its antiarrhythmic effects through a multi-channel blocking mechanism. It has been shown to possess both Class I and Class IV antiarrhythmic activities, indicating it acts as a membrane stabilizer and an inhibitor of calcium transport.[1] This combined action contributes to its effectiveness in suppressing a variety of experimentally induced arrhythmias.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various in vivo arrhythmia models.

Table 1: Effective Doses of this compound in Various In Vivo Arrhythmia Models

Arrhythmia ModelSpeciesRoute of AdministrationEffective Dose RangeCitation
Chemically-Induced (Chloroform, Aconitine, Adrenaline, Ouabain)Various (Rats, Dogs)Intravenous (i.v.)0.1 - 2 mg/kg[2]
Coronary Ligation-InducedDogsIntravenous (i.v.)0.3 - 1.5 mg/kg[3]
Programmed ElectrostimulationNot SpecifiedIntravenous (i.v.)Not Specified[2]
Chemically-InducedNot SpecifiedOral (p.o.)5 - 20 mg/kg[2]

Table 2: Pharmacodynamic Parameters of this compound

ParameterSpeciesArrhythmia ModelValueCitation
ED50 (Fibrillation Threshold Increase)Not SpecifiedElectrically-Induced~0.2 mg/kg i.v.[2]
IC50 (Digitalis-Induced Arrhythmia)CanineDigitalis-Induced0.11 µg/ml (plasma concentration)[3]
IC50 (Adrenaline-Induced Arrhythmia)CanineAdrenaline-Induced0.81 µg/ml (plasma concentration)[3]
IC50 (Coronary Ligation-Induced Arrhythmia)Canine24h Two-Stage Coronary Ligation0.75 µg/ml (plasma concentration)[3]

Experimental Protocols

Detailed methodologies for key in vivo arrhythmia models are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal models.

Ouabain-Induced Arrhythmia Model

This model induces ventricular arrhythmias through the inhibition of the Na+/K+-ATPase pump by ouabain, leading to an increase in intracellular calcium.

Experimental Workflow

cluster_prep Animal Preparation cluster_induction Arrhythmia Induction cluster_treatment This compound Administration cluster_analysis Data Analysis A Anesthetize Animal (e.g., Pentobarbital) B Surgical Preparation (e.g., Catheterization of Femoral Vein and Artery) A->B C ECG Monitoring (Lead II) B->C D Administer Ouabain (e.g., 36 µg/kg bolus i.v.) C->D E Continuous Ouabain Infusion (e.g., 0.40 µg/kg/min) D->E F Administer this compound (i.v. or p.o.) E->F Once stable arrhythmia is established G Record Time to Onset of Arrhythmia F->G H Quantify Arrhythmia Severity (e.g., number of ectopic beats, duration of tachycardia) G->H

Caption: Workflow for Ouabain-Induced Arrhythmia Model.

Protocol:

  • Animal Preparation:

    • Anesthetize the animal (e.g., dog) with an appropriate anesthetic agent (e.g., sodium pentobarbital).

    • Surgically expose and catheterize the femoral vein for drug administration and the femoral artery for blood pressure monitoring.

    • Attach ECG leads (typically Lead II) to monitor cardiac electrical activity.

  • Arrhythmia Induction:

    • Administer an initial bolus of ouabain (e.g., ~36 µg/kg i.v.).[4]

    • Follow with a continuous infusion of ouabain (e.g., ~0.40 µg/kg/min) until a stable ventricular tachyarrhythmia is established.[4] Ventricular tachycardia is often defined as at least one-third of the ventricular beats being of ectopic origin.[4]

  • This compound Administration:

    • Once a consistent arrhythmia is observed, administer this compound intravenously or orally at the desired dose.

  • Data Acquisition and Analysis:

    • Continuously record the ECG throughout the experiment.

    • Measure the time to onset of arrhythmia after ouabain administration.

    • Quantify the severity of the arrhythmia by analyzing the number of premature ventricular contractions (PVCs), and the duration and rate of ventricular tachycardia.

    • Analyze the effect of this compound on these parameters.

Signaling Pathway

Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR_Ca ↑ Sarcoplasmic Reticulum Ca2+ Load Ca_in->SR_Ca DADs Delayed Afterdepolarizations (DADs) SR_Ca->DADs Causes spontaneous release Arrhythmia Ventricular Arrhythmia DADs->Arrhythmia Triggers This compound This compound Ca_channel L-type Ca2+ Channel This compound->Ca_channel Blocks Na_channel Voltage-gated Na+ Channel This compound->Na_channel Blocks Ca_channel->Ca_in Reduces influx Na_channel->DADs Stabilizes membrane

Caption: Ouabain-Induced Arrhythmia Signaling Pathway.

Adrenaline (Epinephrine)-Induced Arrhythmia Model

This model simulates arrhythmogenesis due to sympathetic overstimulation, which increases intracellular calcium via β-adrenergic receptor activation.

Experimental Workflow

cluster_prep Animal Preparation cluster_induction Arrhythmia Induction cluster_treatment This compound Administration cluster_analysis Data Analysis A Anesthetize Animal (e.g., Halothane) B Surgical Preparation (e.g., Catheterization of Femoral Vein) A->B C ECG Monitoring B->C D Administer Adrenaline (e.g., 0.25 µg/kg/min infusion) C->D E Administer this compound (i.v. or p.o.) D->E Before or after adrenaline challenge F Determine Arrhythmogenic Dose of Adrenaline E->F G Quantify Arrhythmia F->G

Caption: Workflow for Adrenaline-Induced Arrhythmia Model.

Protocol:

  • Animal Preparation:

    • Anesthetize the animal (e.g., dog) with an inhalant anesthetic such as halothane, which is known to sensitize the myocardium to the arrhythmogenic effects of catecholamines.[5]

    • Prepare the animal for intravenous drug administration as described in the previous protocol.

    • Establish continuous ECG monitoring.

  • Arrhythmia Induction:

    • Infuse adrenaline at logarithmically increasing rates (e.g., starting at 0.25 µg/kg/min) for a defined period (e.g., up to 2.5 minutes) or until arrhythmias occur.[5]

  • This compound Administration:

    • Administer this compound prior to the adrenaline challenge to assess its protective effect, or after the onset of arrhythmia to evaluate its restorative effect.

  • Data Acquisition and Analysis:

    • Record the ECG continuously.

    • Determine the minimal and maximal arrhythmogenic doses of adrenaline. The maximal arrhythmogenic dose can be defined as the dose causing four or more ventricular premature depolarizations within 15 seconds.[5]

    • Analyze the effect of this compound on the arrhythmogenic threshold of adrenaline.

Signaling Pathway

Adrenaline Adrenaline Beta_Receptor β-Adrenergic Receptor Adrenaline->Beta_Receptor Activates AC Adenylyl Cyclase Beta_Receptor->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca_channel_P Phosphorylation of L-type Ca2+ Channels PKA->Ca_channel_P Ca_in ↑ Ca2+ Influx Ca_channel_P->Ca_in EADs_DADs Early/Delayed Afterdepolarizations (EADs/DADs) Ca_in->EADs_DADs Contributes to Arrhythmia Ventricular Arrhythmia EADs_DADs->Arrhythmia Triggers This compound This compound Ca_channel L-type Ca2+ Channel This compound->Ca_channel Blocks Ca_channel->Ca_in Reduces influx cluster_prep Animal Preparation cluster_induction Ischemia Induction cluster_treatment This compound Administration cluster_analysis Data Analysis A Anesthetize and Ventilate Animal B Thoracotomy A->B C Expose Heart and Identify LAD Coronary Artery B->C D Place Suture Around LAD C->D E Ligate LAD Coronary Artery D->E F Administer this compound (Before or after ligation) E->F G Monitor ECG for Arrhythmias F->G H Analyze Arrhythmia Incidence and Duration G->H Coronary_Ligation Coronary Artery Ligation Ischemia Myocardial Ischemia Coronary_Ligation->Ischemia ATP_depletion ATP Depletion Ischemia->ATP_depletion ROS Reactive Oxygen Species (ROS) Production Ischemia->ROS Ion_imbalance Ion Imbalance (↑ K+ out, ↑ Na+ in, ↑ Ca2+ in) ATP_depletion->Ion_imbalance Reentry Reentry Circuits Ion_imbalance->Reentry Triggered_Activity Triggered Activity Ion_imbalance->Triggered_Activity ROS->Triggered_Activity Arrhythmia Ventricular Arrhythmia Reentry->Arrhythmia Triggered_Activity->Arrhythmia This compound This compound Ion_channels Na+ and Ca2+ Channels This compound->Ion_channels Blocks Ion_channels->Reentry Modifies conduction Ion_channels->Triggered_Activity Suppresses

References

Application Notes and Protocols for Bisaramil in Isolated Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil is an antiarrhythmic agent with a mechanism of action attributed to its ability to block multiple ion channels, primarily cardiac sodium (Na+) and calcium (Ca2+) channels.[1] The isolated Langendorff heart preparation is a powerful ex vivo model for studying the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences. This document provides detailed application notes and protocols for the investigation of this compound's effects on cardiac function using the Langendorff apparatus.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key cardiac parameters in an isolated Langendorff-perfused heart model. These values are based on typical findings for mixed ion channel blockers and specific data available for this compound.

Table 1: Electrophysiological Effects of this compound

ParameterExpected Effect with Increasing this compound ConcentrationTypical Concentration RangeReference Notes
P-R Interval Prolongation1 - 10 µMIndicates slowing of atrioventricular conduction.[1]
QRS Duration Widening1 - 10 µMReflects slowed ventricular conduction.[1]
Q-T Interval Prolongation1 - 10 µMSuggests delayed ventricular repolarization.[1]
Effective Refractory Period (ERP) Prolongation1 - 10 µMA key antiarrhythmic effect, reducing the likelihood of re-entrant arrhythmias.[1]
Conduction Velocity Decrease1 - 10 µMA direct consequence of sodium channel blockade.[1]
Heart Rate Decrease1 - 10 µMAttributable to effects on sinoatrial node and calcium channel blockade.[1]

Table 2: Hemodynamic Effects of this compound

ParameterExpected Effect with Increasing this compound ConcentrationTypical Concentration RangeReference Notes
Left Ventricular Developed Pressure (LVDP) Decrease1 - 10 µMNegative inotropic effect due to calcium channel blockade.
Coronary Flow Variable1 - 10 µMMay be influenced by direct vascular effects or changes in myocardial oxygen demand.
Rate-Pressure Product (RPP) Decrease1 - 10 µMIndicates a reduction in myocardial workload.

Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Buffer

Objective: To prepare a physiological salt solution to maintain the isolated heart's viability and function.

Materials:

  • NaCl (Sodium Chloride)

  • KCl (Potassium Chloride)

  • KH₂PO₄ (Potassium Phosphate monobasic)

  • MgSO₄·7H₂O (Magnesium Sulfate heptahydrate)

  • NaHCO₃ (Sodium Bicarbonate)

  • CaCl₂ (Calcium Chloride)

  • Glucose

  • Distilled, deionized water

  • Carbogen gas (95% O₂, 5% CO₂)

  • pH meter

Procedure:

  • For 1 liter of Krebs-Henseleit solution, dissolve the following salts in approximately 900 ml of distilled water:

    • NaCl: 6.9 g

    • KCl: 0.35 g

    • KH₂PO₄: 0.16 g

    • MgSO₄·7H₂O: 0.29 g

    • NaHCO₃: 2.1 g

    • Glucose: 2.0 g

  • Continuously bubble the solution with Carbogen gas while preparing. This is crucial for oxygenation and maintaining the pH.

  • Slowly add CaCl₂ (0.28 g) to the solution while stirring to prevent precipitation.

  • Adjust the final volume to 1 liter with distilled water.

  • Warm the solution to 37°C and verify that the pH is between 7.35 and 7.45.

  • Filter the solution through a 0.22 µm filter before use to remove any particulates.

Isolated Langendorff Heart Preparation (Rabbit Model)

Objective: To isolate a rabbit heart and establish retrograde perfusion on the Langendorff apparatus.

Materials:

  • New Zealand White rabbit (2-3 kg)

  • Heparin (1000 IU/kg)

  • Pentobarbital sodium (50 mg/kg) or other suitable anesthetic

  • Surgical instruments (scissors, forceps, retractors)

  • Langendorff apparatus (constant pressure or constant flow)

  • Peristaltic pump

  • Heated water bath and water-jacketed glassware

  • Physiological transducers (pressure, ECG electrodes)

  • Data acquisition system

Procedure:

  • Anesthetize the rabbit with an intravenous injection of pentobarbital sodium. Ensure a deep level of anesthesia by checking for the absence of pedal and corneal reflexes.

  • Administer heparin intravenously to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Carefully excise the heart by cutting the major vessels, leaving a sufficient length of the aorta (at least 5 mm) for cannulation.

  • Immediately place the heart in ice-cold Krebs-Henseleit solution to arrest contractions and reduce metabolic demand.

  • Mount the heart on the aortic cannula of the Langendorff apparatus.

  • Secure the aorta to the cannula with a surgical suture.

  • Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (typically 70-80 mmHg) or constant flow.

  • Allow the heart to equilibrate for a stabilization period of 20-30 minutes. During this time, the heart should resume a regular, spontaneous rhythm.

  • Place recording electrodes on the surface of the atria and ventricles to record a pseudo-electrocardiogram (ECG).

  • For measurement of contractile function, insert a fluid-filled balloon connected to a pressure transducer into the left ventricle. Inflate the balloon to achieve a baseline end-diastolic pressure of 5-10 mmHg.

Application of this compound and Data Acquisition

Objective: To investigate the dose-dependent effects of this compound on the electrophysiological and hemodynamic parameters of the isolated heart.

Procedure:

  • Prepare stock solutions of this compound in an appropriate solvent (e.g., distilled water or a small amount of DMSO, ensuring the final solvent concentration in the perfusate is minimal and does not affect cardiac function).

  • After the stabilization period, record baseline data for at least 15 minutes.

  • Introduce this compound into the perfusion solution at the lowest concentration (e.g., 0.1 µM).

  • Perfuse the heart with each concentration for a period of 15-20 minutes to allow for a steady-state effect to be reached.

  • Record all parameters continuously.

  • Increase the concentration of this compound in a stepwise manner (e.g., 0.3 µM, 1 µM, 3 µM, 10 µM).

  • After the highest concentration, a washout period with drug-free Krebs-Henseleit solution can be performed to assess the reversibility of the drug's effects.

  • Analyze the recorded data to determine the changes in heart rate, P-R interval, QRS duration, Q-T interval, LVDP, and coronary flow at each concentration of this compound compared to the baseline.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Langendorff Experiment cluster_data Data Acquisition & Analysis prep_buffer Prepare Krebs-Henseleit Buffer isolate_heart Isolate and Mount Rabbit Heart prep_buffer->isolate_heart prep_drug Prepare this compound Stock Solutions drug_application Apply this compound (Stepwise Concentrations) prep_drug->drug_application stabilize Stabilize Heart (20-30 min) isolate_heart->stabilize baseline Record Baseline Data (15 min) stabilize->baseline baseline->drug_application record_data Continuously Record ECG & Hemodynamics baseline->record_data washout Washout with Drug-Free Buffer drug_application->washout drug_application->record_data washout->record_data analyze_data Analyze Dose-Response Effects record_data->analyze_data signaling_pathway cluster_channels Ion Channels cluster_effects Electrophysiological Effects This compound This compound na_channel Voltage-gated Na+ Channel This compound->na_channel Blockade ca_channel L-type Ca2+ Channel This compound->ca_channel Blockade depolarization Decreased Rate of Depolarization na_channel->depolarization erp Prolonged Effective Refractory Period na_channel->erp calcium_influx Reduced Ca2+ Influx ca_channel->calcium_influx conduction Slowed Conduction Velocity depolarization->conduction contractility Decreased Myocardial Contractility calcium_influx->contractility

References

In Vitro Assays for Testing Bisaramil Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil is an antiarrhythmic agent characterized by a dual mechanism of action, exhibiting properties of both Class I (membrane stabilization) and Class IV (calcium channel antagonism) antiarrhythmic drugs.[1] Its primary therapeutic effect is derived from the blockade of fast sodium channels and L-type calcium channels in cardiomyocytes. This document provides detailed application notes and protocols for key in vitro assays to assess the efficacy of this compound.

Mechanism of Action

This compound's antiarrhythmic effects are primarily attributed to its ability to modulate ion channel activity in cardiac myocytes. As a Class I agent, it blocks voltage-gated sodium channels, reducing the maximum rate of depolarization (Vmax) of the cardiac action potential in a dose-dependent manner.[2] This leads to a decrease in conduction velocity in non-nodal tissues. Its Class IV activity involves the blockade of L-type calcium channels, which can affect the plateau phase of the action potential and reduce calcium influx.[1][2] This combined action contributes to its efficacy in managing cardiac arrhythmias.

Data Presentation

The following tables summarize the quantitative data on the in vitro effects of this compound on key electrophysiological parameters.

Table 1: Effect of this compound on Sodium Current

ParameterTest SystemValueReference
IC50Isolated Cardiac Myocytes13 µM[3]

Table 2: Concentration-Dependent Effects of this compound on the Maximum Rate of Rise (Vmax) of the Action Potential in Guinea Pig Papillary Muscle

This compound ConcentrationEffect on VmaxReference
≥ 1 µMDose-dependent decrease[2]
3 µM~35% use-dependent block at 3.3 Hz[2]

Table 3: Effects of this compound on Action Potential Duration (APD)

This compound ConcentrationTissueEffect on APDReference
1 µM and 3 µMGuinea Pig Papillary MuscleNo significant change[2]
1 µM and 3 µMRabbit Atrial MuscleNo significant change[2]
1 µMCanine Purkinje FibersShortened APD50 and APD90[2]

Table 4: Effects of this compound on Other Electrophysiological and Contractile Parameters

ParameterTest SystemThis compound ConcentrationEffectReference
Frequency of ContractionSpontaneously Beating Guinea Pig Right Auricle2-20 µMDose-dependent decrease[1]
Force of ContractionSpontaneously Beating Guinea Pig Right Auricle2-20 µMDose-dependent decrease[1]
Effective Refractory PeriodElectrically Driven Guinea Pig Auricle and VentricleNot specifiedSignificantly prolonged[1]
Atrioventricular Conduction TimeIsolated Rabbit HeartNot specifiedLengthened in a concentration-dependent manner[1]

Signaling Pathways and Experimental Workflows

Bisaramil_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_action_potential Cardiac Action Potential Na_channel Voltage-Gated Na+ Channel phase0 Phase 0 (Depolarization) Na_channel->phase0 Initiates vmax Vmax Ca_channel L-type Ca2+ Channel phase2 Phase 2 (Plateau) Ca_channel->phase2 Maintains apd Action Potential Duration phase0->vmax Determines phase2->apd Contributes to This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks

Caption: Mechanism of action of this compound on cardiac ion channels and the action potential.

Patch_Clamp_Workflow start Isolate Cardiomyocytes culture Culture cells on coverslips start->culture patch Form Giga-ohm seal with micropipette culture->patch record Record baseline ion channel activity (Voltage- or Current-clamp) patch->record apply Apply this compound (various concentrations) record->apply record_drug Record ion channel activity post-drug apply->record_drug analyze Analyze data (e.g., current amplitude, APD) record_drug->analyze end Determine Efficacy analyze->end

Caption: Experimental workflow for patch-clamp electrophysiology.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium and Calcium Channel Blockade

Objective: To measure the effect of this compound on sodium and calcium currents and the cardiac action potential in isolated cardiomyocytes.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig or rabbit)

  • External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES (pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution for Na+ current: 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH)

  • Internal (pipette) solution for Ca2+ current: 120 mM CsCl, 5 mM MgATP, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH)

  • Internal (pipette) solution for action potential recording: 120 mM K-aspartate, 20 mM KCl, 5 mM MgATP, 10 mM HEPES, 10 mM EGTA (pH adjusted to 7.2 with KOH)

  • This compound stock solution (in DMSO or appropriate solvent)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipettes

Protocol:

  • Isolate ventricular myocytes using standard enzymatic digestion protocols.

  • Plate the isolated cells on glass coverslips and allow them to adhere.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Approach a single, healthy cardiomyocyte with the micropipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • For sodium current recording, clamp the cell at a holding potential of -100 mV and apply depolarizing steps (e.g., to -10 mV) to elicit the inward sodium current.

  • For calcium current recording, clamp the cell at a holding potential of -40 mV (to inactivate sodium channels) and apply depolarizing steps (e.g., to +10 mV) to elicit the L-type calcium current.

  • For action potential recording, switch to current-clamp mode and elicit action potentials by injecting a brief depolarizing current pulse.

  • Record baseline currents or action potentials for a stable period.

  • Perfuse the chamber with external solution containing various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM).

  • Record the effects of this compound after a steady-state is reached at each concentration.

  • Analyze the data to determine the percentage block of the ionic currents and changes in action potential parameters (Vmax, APD50, APD90).

  • Construct dose-response curves to calculate the IC50 for channel blockade.

Isolated Langendorff-Perfused Heart for Global Cardiac Function

Objective: To assess the effects of this compound on global cardiac function, including heart rate, contractility, and conduction, in an ex vivo setting.

Materials:

  • Rodent (e.g., rat or guinea pig) heart

  • Langendorff apparatus

  • Krebs-Henseleit buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose (gassed with 95% O2 / 5% CO2)

  • This compound stock solution

  • Pressure transducer, ECG electrodes, and data acquisition system

Protocol:

  • Anesthetize the animal and administer heparin.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Insert a balloon into the left ventricle to measure isovolumetric pressure.

  • Attach ECG electrodes to record the electrocardiogram.

  • Allow the heart to stabilize for a baseline recording period (e.g., 20-30 minutes).

  • Introduce this compound into the perfusate at increasing concentrations.

  • Record changes in left ventricular developed pressure (LVDP), heart rate, and ECG intervals (e.g., PR, QRS, QT).

  • Analyze the data to determine the concentration-dependent effects of this compound on cardiac function.

Measurement of Effective Refractory Period (ERP) in Isolated Atrial or Ventricular Muscle Strips

Objective: To determine the effect of this compound on the effective refractory period of cardiac tissue.

Materials:

  • Isolated guinea pig atrial or ventricular papillary muscle strips

  • Organ bath with physiological salt solution (e.g., Tyrode's solution)

  • Bipolar stimulating electrodes and a recording electrode

  • Electrical stimulator capable of delivering programmed electrical stimulation

  • Force transducer

Protocol:

  • Dissect atrial or ventricular muscle strips and mount them in an organ bath containing oxygenated physiological salt solution at 37°C.

  • Attach one end of the muscle strip to a force transducer to record contractile force.

  • Position stimulating electrodes at one end of the tissue.

  • Pace the tissue at a constant cycle length (e.g., 1 Hz) with a stimulus intensity of 1.5 times the threshold.

  • To determine the ERP, deliver a train of 8-10 stimuli (S1) followed by a premature stimulus (S2) at progressively shorter coupling intervals.

  • The ERP is defined as the longest S1-S2 interval at which the S2 stimulus fails to elicit a propagated response.

  • After obtaining a stable baseline ERP measurement, add this compound to the organ bath at various concentrations.

  • Repeat the ERP measurement at each concentration of this compound after a steady-state effect is achieved.

  • Analyze the data to determine the concentration-dependent prolongation of the ERP by this compound.

References

Application Notes and Protocols: Preparation of Bisaramil for Use in Physiological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Bisaramil for use in physiological buffers. This compound is a class I and class IV antiarrhythmic agent with calcium channel blocking and membrane-stabilizing properties. Due to its basic nature, the solubility of this compound is pH-dependent. This guide outlines the physicochemical properties of this compound, provides a detailed protocol for the preparation of a stock solution, and its subsequent dilution into physiological buffers to ensure solubility and stability for in vitro and in vivo research applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for its effective use in experimental settings. The following table summarizes the known properties of this compound.

PropertyValueSource
Molecular Formula C₁₇H₂₃ClN₂O₂--INVALID-LINK--
Molecular Weight 322.83 g/mol --INVALID-LINK--
Calculated Basic pKa 9.42ChEMBL
Salt Form Monohydrochloride--INVALID-LINK--
Appearance White crystalline powder (inferred)General knowledge of similar compounds

Comparative Solubility Data of a Similar Arylalkylamine Calcium Channel Blocker (Verapamil Hydrochloride)

SolventSolubility of Verapamil HydrochlorideSource
Phosphate-Buffered Saline (PBS, pH 7.2) ≤ 505 µM--INVALID-LINK--
Dimethyl Sulfoxide (DMSO) ≤ 20 mM--INVALID-LINK--
Absolute Ethanol ≤ 20 mM--INVALID-LINK--

Experimental Protocols

Materials and Equipment
  • This compound monohydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, deionized or distilled water

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Physiological buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), Krebs-Henseleit buffer)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile serological pipettes

  • Sterile syringe filters (0.22 µm)

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted into aqueous physiological buffers.

Workflow for this compound Stock Solution Preparation

G cluster_0 Preparation of 10 mM this compound Stock Solution weigh 1. Weigh this compound HCl dissolve 2. Dissolve in DMSO weigh->dissolve Add to DMSO vortex 3. Vortex to Mix dissolve->vortex Ensure complete dissolution store 4. Store at -20°C vortex->store Aliquot for storage

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

  • Weighing: Accurately weigh out 3.23 mg of this compound monohydrochloride using an analytical balance.

  • Dissolving: Transfer the weighed this compound to a sterile 1.5 mL conical tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. This stock solution should be stable for several months under these conditions.

Preparation of a Working Solution in Physiological Buffer

Due to the basic pKa of this compound (9.42), its solubility in neutral physiological buffers (pH 7.2-7.4) is expected to be low. To maintain solubility, it is recommended to prepare the final working solution in a slightly acidic buffer.

Workflow for Preparing a this compound Working Solution

G cluster_1 Preparation of this compound Working Solution thaw 1. Thaw Stock Solution dilute 2. Dilute in Acidic Buffer thaw->dilute Add to buffer adjust_ph 3. Adjust pH (Optional) dilute->adjust_ph Check for precipitation filter 4. Sterile Filter adjust_ph->filter If necessary use 5. Use Immediately filter->use

Caption: Workflow for diluting this compound stock solution into a physiological buffer.

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Dilution: Prepare the desired volume of your chosen physiological buffer (e.g., PBS). For optimal solubility, initially adjust the pH of the buffer to a slightly acidic range (e.g., pH 6.0-6.5) using 1 M HCl.

  • Addition of this compound: While vortexing or stirring the acidic buffer, slowly add the required volume of the 10 mM this compound stock solution to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of the acidic buffer.

  • pH Adjustment (Optional and with caution): If the experimental conditions require a neutral pH, slowly add 1 M NaOH dropwise while continuously monitoring the pH and observing the solution for any signs of precipitation. If precipitation occurs, the concentration of this compound may be too high for that specific pH. In such cases, a lower final concentration of this compound should be used.

  • Sterile Filtration: For cell-based assays or in vivo studies, sterile filter the final working solution through a 0.22 µm syringe filter.

  • Use: It is recommended to use the freshly prepared working solution immediately to avoid potential stability issues.

Important Considerations:

  • The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.1%) to avoid solvent-induced artifacts in biological assays.

  • Always perform a small-scale pilot test to confirm the solubility of this compound at the desired final concentration and pH before preparing a large volume of the working solution.

  • If precipitation is observed at neutral pH, consider using a different buffer system or including solubilizing agents, but be mindful of their potential effects on the experimental system.

Mechanism of Action and Signaling Pathway

This compound acts as a calcium channel blocker, primarily targeting L-type calcium channels. By inhibiting the influx of extracellular calcium into cells, it exerts its effects on various tissues, including vascular smooth muscle and cardiac myocytes. This leads to vasodilation and a decrease in cardiac contractility and heart rate.

Signaling Pathway of this compound as a Calcium Channel Blocker

G cluster_2 This compound Signaling Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel inhibits Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx blocks Vascular_Smooth_Muscle Vascular Smooth Muscle Cardiac_Myocytes Cardiac Myocytes Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation leads to Decreased_Contractility Decreased Contractility Cardiac_Myocytes->Decreased_Contractility leads to Decreased_Heart_Rate Decreased Heart Rate Cardiac_Myocytes->Decreased_Heart_Rate leads to

Caption: this compound inhibits L-type calcium channels, leading to reduced calcium influx and subsequent physiological effects.

Conclusion

The successful preparation of this compound solutions for physiological studies hinges on acknowledging its pH-dependent solubility. By utilizing an organic stock solution and carefully controlling the pH of the final aqueous buffer, researchers can prepare stable and soluble working solutions of this compound for a variety of experimental applications. The protocols and information provided herein serve as a comprehensive guide to facilitate the effective use of this compound in research and drug development.

Application of Bisaramil in iPSC-Derived Cardiomyocyte Arrhythmia Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a powerful in vitro tool for modeling cardiac arrhythmias and for preclinical cardiotoxicity screening.[1][2][3][4][5][6] These human-based models offer the potential to study disease mechanisms and evaluate the efficacy and safety of antiarrhythmic drugs in a patient-specific context. Bisaramil is a novel antiarrhythmic agent with a multi-channel blocking mechanism of action, primarily targeting sodium and calcium channels.[7][8][9] This document provides detailed application notes and protocols for the potential use of this compound in iPSC-CM arrhythmia models, based on its known electrophysiological effects and established methodologies for iPSC-CM research.

Application Notes

This compound has demonstrated efficacy in various experimental arrhythmia models, suggesting its potential as a therapeutic agent.[10] Its primary mechanism involves the blockade of cardiac sodium channels, with a higher potency compared to lidocaine, and it also exhibits calcium antagonistic activity.[8][9] This dual-channel blockade contributes to its antiarrhythmic effects, which include a reduction in heart rate, prolongation of the P-R, QRS, and Q-T intervals, and a decrease in cardiac conduction velocity.[7]

In the context of iPSC-CM arrhythmia models, this compound can be investigated for its ability to:

  • Terminate or prevent induced arrhythmias: iPSC-CM monolayers can be subjected to electrical burst pacing or treated with pro-arrhythmic compounds to induce arrhythmia-like events, such as rotor formation, which can be visualized and quantified.[11][12][13] The application of this compound would be expected to alter the electrophysiological substrate and potentially terminate these arrhythmias.

  • Model specific arrhythmia phenotypes: By applying this compound to iPSC-CMs, researchers can study the cellular and molecular mechanisms underlying its antiarrhythmic action. This includes investigating its effects on action potential duration (APD), conduction velocity, and the incidence of early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).

  • Assess pro-arrhythmic risk: While primarily an antiarrhythmic, understanding the full electrophysiological profile of this compound in a human iPSC-CM model is crucial for safety assessment.

Quantitative Data Summary

The following table summarizes the known quantitative effects of this compound from preclinical studies. These values can serve as a reference for designing dose-response experiments in iPSC-CM models.

ParameterSpecies/ModelThis compound Concentration/DoseObserved EffectReference
Sodium Current (INa) Blockade Isolated Cardiac MyocytesIC50: 13µMDirect blockade of sodium currents[7]
Heart Rate Guinea-pig's right auricle2-20 µMDose-dependent decrease in frequency and force of contraction[8]
Conduction Time Guinea-pig's auricle and ventricle2-20 µMSignificant prolongation[8]
Effective Refractory Period Guinea-pig's auricle and ventricle2-20 µMSignificant prolongation[8]
Atrioventricular Conduction Time Isolated rabbit heartConcentration-dependentLengthened[8]
Antiarrhythmic Activity (in vivo) Various animal models0.1-2 mg/kg i.v.Protection against chemically and ligation-induced arrhythmias[10]
Fibrillation Threshold Rat right auricle and ventricleED50 ≈ 0.2 mg/kg i.v.Dose-dependent increase[10]

Experimental Protocols

This section outlines a general protocol for applying this compound to an iPSC-CM arrhythmia model. Specific details may need to be optimized based on the iPSC line and the arrhythmia induction method.

Culture and Differentiation of iPSC-CMs
  • Protocol: Utilize a robust and reproducible protocol for differentiating human iPSCs into cardiomyocytes. A common approach involves the sequential modulation of Wnt signaling using small molecules like CHIR99021 and IWR-1. For atrial-specific models, retinoic acid can be incorporated during mesoderm formation.[11][12]

  • Quality Control: Assess the purity and maturity of the differentiated iPSC-CMs through immunocytochemistry for cardiac markers (e.g., cTnT, α-actinin) and electrophysiological characterization.

iPSC-CM Monolayer Formation and Electrophysiological Recording
  • Monolayer Culture: Plate dissociated iPSC-CMs on microelectrode array (MEA) plates or glass coverslips coated with an appropriate extracellular matrix (e.g., Matrigel or fibronectin) to form a confluent, synchronously beating monolayer.

  • Electrophysiological Recording:

    • Microelectrode Arrays (MEAs): Record field potentials from the iPSC-CM monolayer to measure parameters such as field potential duration (FPD), spike amplitude, and beat rate.[14][15] MEAs are well-suited for high-throughput screening of drug effects.

    • Optical Mapping: Use voltage-sensitive dyes (e.g., FluoVolt) to visualize and quantify action potential propagation, conduction velocity, and APD across the monolayer. This is particularly useful for studying re-entrant arrhythmias.

    • Patch Clamp: Perform single-cell patch-clamp experiments to measure specific ion channel currents (e.g., INa, ICa,L) and action potentials with high fidelity.

Induction of Arrhythmia
  • Burst Pacing: Apply rapid electrical stimulation to the iPSC-CM monolayer to induce re-entrant arrhythmias or fibrillation-like activity.[11][12][13]

  • Pharmacological Induction: Treat the iPSC-CMs with known pro-arrhythmic compounds such as E-4031 (hERG blocker) or isoproterenol (β-adrenergic agonist) to induce specific arrhythmia phenotypes like EADs or DADs.

Application of this compound
  • Dose-Response: Prepare a range of this compound concentrations based on the known IC50 and effective doses from previous studies (e.g., 1 µM to 50 µM).

  • Drug Application:

    • Establish a baseline recording of the iPSC-CM electrophysiology.

    • Induce the arrhythmia using the chosen method.

    • Perfuse the iPSC-CMs with media containing this compound at the desired concentration.

    • Continuously record the electrophysiological parameters to assess the effect of this compound on the arrhythmia.

    • Perform a washout step with drug-free media to determine the reversibility of the effects.

Data Analysis
  • MEA Data: Analyze changes in FPD, beat rate, and the occurrence of arrhythmic events before and after this compound application.

  • Optical Mapping Data: Quantify changes in conduction velocity, APD, and the complexity and duration of arrhythmic rotors.

  • Patch Clamp Data: Analyze changes in ion channel currents and action potential morphology.

  • Statistical Analysis: Use appropriate statistical tests to determine the significance of this compound's effects.

Visualizations

Signaling Pathway of this compound's Antiarrhythmic Action

Bisaramil_Signaling_Pathway cluster_effects Electrophysiological Effects This compound This compound Na_Channel Voltage-gated Sodium Channel (Nav1.5) This compound->Na_Channel Blocks Ca_Channel L-type Calcium Channel (Cav1.2) This compound->Ca_Channel Blocks INa Sodium Current (INa) ICaL Calcium Current (ICa,L) Na_Channel->INa Generates Ca_Channel->ICaL Generates AP_Upstroke Reduced Action Potential Upstroke Velocity ERP Prolonged Effective Refractory Period Conduction Slowed Conduction Velocity AP_Upstroke->Conduction Leads to Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia Contributes to ERP->Arrhythmia Contributes to

Caption: Proposed signaling pathway of this compound's antiarrhythmic action.

Experimental Workflow for Testing this compound in an iPSC-CM Arrhythmia Model

Experimental_Workflow start Start iPSC_Culture iPSC Culture & Differentiation to Cardiomyocytes start->iPSC_Culture Monolayer iPSC-CM Monolayer Formation (e.g., on MEA) iPSC_Culture->Monolayer Baseline Baseline Electrophysiological Recording Monolayer->Baseline Induction Arrhythmia Induction (e.g., Burst Pacing) Baseline->Induction Bisaramil_App Application of this compound (Dose-Response) Induction->Bisaramil_App Recording Continuous Electrophysiological Recording Bisaramil_App->Recording Washout Washout with Drug-Free Media Recording->Washout Analysis Data Analysis Washout->Analysis end End Analysis->end

Caption: Experimental workflow for assessing this compound in iPSC-CMs.

References

Troubleshooting & Optimization

Troubleshooting Bisaramil solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Bisaramil in aqueous solutions.

Troubleshooting Guide: this compound Solubility Issues

Researchers may encounter difficulties in dissolving this compound, a basic and lipophilic compound, in aqueous solutions for in vitro and in vivo experiments. This guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Assessment: Precipitation or Incomplete Dissolution?

Question: My this compound solution is cloudy, or I see solid particles after attempting to dissolve it. What should I do first?

Answer:

First, confirm that you are starting with a high-quality, pure sample of this compound or its hydrochloride salt. The presence of impurities can significantly affect solubility. Centrifuge a small aliquot of your solution. If a pellet forms, you are likely dealing with undissolved compound. If the solution remains hazy, it could be due to the formation of fine precipitate or a colloidal suspension.

Troubleshooting Workflow:

TroubleshootingWorkflow This compound Solubility Troubleshooting Workflow start Start: Solubility Issue (Cloudiness/Precipitation) check_form 1. Verify Compound Form (Free Base vs. Hydrochloride Salt) start->check_form particle_size Advanced Technique: Particle Size Reduction start->particle_size For persistent issues ph_adjustment 2. pH Adjustment (Acidify the solution) check_form->ph_adjustment Using Free Base stock_prep 4. Prepare a Concentrated Stock check_form->stock_prep Using HCl Salt cosolvent 3. Use of Co-solvents (e.g., DMSO, Ethanol) ph_adjustment->cosolvent fail Issue Persists: Consult Formulation Specialist ph_adjustment->fail Precipitation persists cosolvent->stock_prep cosolvent->fail Insoluble working_sol 5. Prepare Working Solution (Dilute stock into buffer) stock_prep->working_sol surfactant Consider Surfactants (e.g., Tween® 80, Polysorbate 20) working_sol->surfactant Precipitation upon dilution success Success: Clear Solution working_sol->success Clear Solution surfactant->fail particle_size->fail

Caption: A stepwise workflow for troubleshooting this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I am using this compound hydrochloride. Why am I still facing solubility issues in my neutral buffer (e.g., PBS pH 7.4)?

A2: Even as a hydrochloride salt, the solubility of this compound in neutral pH buffers can be limited. At pH 7.4, a significant portion of the this compound molecules may convert to the less soluble free base form, leading to precipitation. For a weakly basic drug like this compound, the Henderson-Hasselbalch equation predicts that at a pH below its pKa, the ionized (more soluble) form predominates.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: For preparing a concentrated stock solution, organic co-solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving this compound and its salts.[1] Ethanol can also be used. It is crucial to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into your aqueous experimental medium.

Q4: What is a safe concentration of DMSO to use in my cell-based assays?

A4: The tolerance of cell lines to DMSO varies. Generally, it is advisable to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts or toxicity. Always run a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.

Q5: How can I increase the solubility of this compound in my aqueous buffer without using organic solvents?

A5: Adjusting the pH of your aqueous buffer is the most direct method. Since this compound is a weak base, lowering the pH will increase its solubility. Aim for a pH at least 2 units below its pKa of 9.42 (e.g., pH < 7.4). For example, using a citrate buffer at pH 5 or 6 could significantly improve solubility compared to a phosphate-buffered saline (PBS) at pH 7.4.

Q6: I observe precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What can I do?

A6: This is a common issue known as "crashing out." It occurs when the drug is no longer soluble as the percentage of the organic co-solvent decreases upon dilution. To mitigate this:

  • Decrease the concentration of your working solution: The final concentration you are trying to achieve may be above the solubility limit in the final buffer.

  • Increase the percentage of co-solvent: If your experimental system allows, a slightly higher final co-solvent concentration might keep the compound in solution.

  • Use a different dilution method: Add the stock solution to the buffer dropwise while vortexing vigorously to ensure rapid mixing.

  • Consider using surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 20 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

Q7: Are there any other formulation strategies I can consider for in vivo studies?

A7: For in vivo administration, especially oral dosing, more advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble basic drugs like this compound. These include:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective.

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.

  • Inclusion complexes: Using cyclodextrins to form complexes can enhance aqueous solubility.

Data Presentation: Estimated Solubility of this compound

The following tables provide estimated solubility data for this compound based on its physicochemical properties and the behavior of similar compounds. Note: These are estimations and should be experimentally verified.

Table 1: Estimated Solubility of this compound Free Base in Aqueous Buffers at Different pH

pHEstimated Solubility CategoryRationale
2.0HighAt pH << pKa, this compound is predominantly in its protonated, more soluble form.
5.0Moderate to HighStill significantly below the pKa, favoring the ionized form.
7.4Low to Very LowCloser to the pKa, a higher proportion of the less soluble free base is present.
9.0Very LowApproaching the pKa, the free base form dominates.
10.0Very LowAt pH > pKa, the compound is almost entirely in its poorly soluble free base form.

Table 2: Common Solvents for Preparing this compound Stock Solutions

SolventCommon Stock Concentration Range (Estimated)Notes
DMSO10 - 50 mMThis compound hydrochloride is reported to be soluble in DMSO.[1] This is a common solvent for preparing high-concentration stock solutions for in vitro assays.
Ethanol (100%)5 - 20 mMThis compound is expected to have moderate solubility in ethanol. May require gentle warming or sonication to fully dissolve.
Water (acidified)pH-dependentThe hydrochloride salt will have some aqueous solubility, which can be significantly increased by lowering the pH (e.g., with HCl). However, achieving high concentrations for a stock solution may be challenging.
Propylene Glycol1 - 10 mMA co-solvent that can be used in some in vivo formulations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound hydrochloride (MW: 359.3 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh out 3.59 mg of this compound hydrochloride.

    • Transfer the powder to a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: pH-Dependent Solubility Assessment
  • Materials:

    • This compound hydrochloride

    • A series of aqueous buffers with different pH values (e.g., 0.1 M HCl pH 1, 0.1 M Citrate buffer pH 3, 5, and PBS pH 7.4)

    • Saturated solution preparation method (e.g., shake-flask method)

    • Analytical method for quantifying this compound concentration (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of this compound hydrochloride to a known volume of each buffer in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method.

    • The measured concentration represents the solubility of this compound at that specific pH.

Signaling Pathway Diagrams

This compound is known to have both Class I (sodium channel blocking) and Class IV (calcium channel blocking) antiarrhythmic properties.[2]

SodiumChannelBlockade Mechanism of Class I Antiarrhythmic Action (Sodium Channel Blockade) cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_channel->depolarization Na_in Na+ Influx Na_in->Na_channel Na_out Extracellular Na+ conduction Slowing of Conduction Velocity depolarization->conduction arrhythmia Suppression of Arrhythmias conduction->arrhythmia This compound This compound This compound->Na_channel Blocks

Caption: this compound's Class I antiarrhythmic action via sodium channel blockade.

CalciumChannelBlockade Mechanism of Class IV Antiarrhythmic Action (Calcium Channel Blockade) cluster_membrane Cardiomyocyte Membrane Ca_channel L-type Voltage-gated Calcium Channel (Cav1.2) plateau_phase Action Potential Plateau Phase Ca_channel->plateau_phase av_conduction Slowed AV Nodal Conduction Ca_channel->av_conduction Ca_in Ca2+ Influx Ca_in->Ca_channel Ca_out Extracellular Ca2+ contraction Decreased Myocardial Contractility plateau_phase->contraction arrhythmia Suppression of Supraventricular Tachycardias av_conduction->arrhythmia This compound This compound This compound->Ca_channel Blocks

References

Identifying and minimizing Bisaramil experimental artifacts.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bisaramil. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential experimental artifacts when working with this novel antiarrhythmic agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting advice for specific issues that may arise during in vitro and in vivo experiments with this compound.

Q1: My patch-clamp recordings show inconsistent sodium channel blockade with this compound. What could be the cause?

A1: Inconsistent sodium channel blockade can stem from several factors. This compound exhibits frequency-dependent blockade of heart sodium channels.[1] This means its blocking effect is more pronounced at higher stimulation frequencies.

Troubleshooting Steps:

  • Standardize Stimulation Frequency: Ensure you are using a consistent and physiologically relevant stimulation frequency across all your experiments.

  • Voltage Protocol: The voltage protocol used can significantly impact the observed block. This compound's binding is state-dependent, meaning it has different affinities for the resting, open, and inactivated states of the sodium channel. A voltage protocol that favors the inactivated state will show a more potent block.

  • Seal Stability: In whole-cell patch-clamp, an unstable seal can lead to current rundown that might be misinterpreted as a drug effect. Monitor your seal resistance throughout the experiment.

  • Solution Exchange: Ensure complete and rapid perfusion of your this compound-containing solution. Inadequate solution exchange can lead to underestimation of the blocking effect.

Q2: I am observing unexpected changes in intracellular calcium levels in my cardiomyocyte cultures after applying this compound. Is this an off-target effect?

A2: While direct off-target effects on calcium handling proteins haven't been extensively documented for this compound, its primary mechanism of action can indirectly influence intracellular calcium. This compound is a known calcium channel antagonist, in addition to its sodium channel blocking properties.

Potential Causes and Troubleshooting:

  • Calcium Channel Blockade: The observed changes are likely due to this compound's intended Class IV antiarrhythmic activity, which involves blocking L-type calcium channels. This would be expected to reduce calcium influx.

  • Indirect Effects: Inhibition of sodium channels can alter the electrochemical gradient, which in turn can affect the function of the sodium-calcium exchanger (NCX), leading to changes in intracellular calcium.

  • Calcium Indicator Artifacts: Ensure your calcium indicator dye is not compartmentalized within the cell and that you are using an appropriate dye concentration and loading protocol. Photobleaching and dye leakage can also lead to artifacts.

  • Cell Health: Stressed or unhealthy cells may exhibit abnormal calcium handling. Ensure your cell cultures are healthy and maintained under optimal conditions.

Q3: In my in vivo ECG recordings, this compound is causing a more significant QRS prolongation than expected. What could be the reason?

A3: this compound is known to prolong the QRS interval due to its sodium channel blocking activity.[2] The extent of this prolongation can be influenced by several factors.

Troubleshooting and Considerations:

  • Dose and Route of Administration: The dose and how the drug is administered (e.g., intravenous vs. oral) will significantly affect the plasma concentration and, consequently, the magnitude of the ECG changes.

  • Heart Rate: The effect of many Class I antiarrhythmics, including this compound, is more pronounced at higher heart rates (use-dependence).

  • Metabolism: The metabolic rate of the animal model can influence the drug's half-life and exposure.

  • Electrolyte Imbalances: Conditions like hyperkalemia can potentiate the effects of sodium channel blockers. Ensure normal electrolyte levels in your animal models.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to studying this compound.

Protocol 1: Whole-Cell Voltage-Clamp Recordings of Sodium Currents

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) using enzymatic digestion.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with CsOH).

  • Recording:

    • Use an automated or manual patch-clamp setup.

    • Obtain a high-resistance seal (>1 GΩ) in the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV to ensure sodium channels are in the resting state.

    • Apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) to elicit sodium currents.

    • To assess frequency-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) before and after this compound application.

  • Data Analysis: Measure the peak inward sodium current in the absence and presence of different concentrations of this compound to determine the IC₅₀.

Protocol 2: Intracellular Calcium Imaging

  • Cell Preparation: Plate isolated cardiomyocytes on laminin-coated coverslips.

  • Dye Loading: Incubate cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) as per the manufacturer's instructions.

  • Imaging:

    • Mount the coverslip on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • Perfuse with external solution and pace the cells at a steady frequency (e.g., 1 Hz) to elicit regular calcium transients.

    • Record baseline calcium transients.

    • Perfuse with the desired concentration of this compound and continue recording.

  • Data Analysis: Measure the amplitude and kinetics of the calcium transients before and after drug application.

Data Presentation

Table 1: Electrophysiological Effects of this compound

ParameterSpeciesPreparationEffectConcentration/DoseReference
Sodium Current (INa)-Isolated Cardiac MyocytesBlockade (IC₅₀ = 13µM)13µM[2]
Heart RateRatIn vivoDecrease-[2]
PR IntervalRatIn vivoProlongation-[2]
QRS IntervalRatIn vivoProlongation-[2]
QT IntervalRatIn vivoProlongation-[2]
Fibrillation ThresholdRat, DogIn vivoIncreaseED₅₀ ≈ 0.2 mg/kg i.v. (rat)[3]

Visualizations

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_data Data Analysis & Interpretation cell_isolation Cardiomyocyte Isolation patch_clamp Patch-Clamp Electrophysiology cell_isolation->patch_clamp Sodium & Calcium Channel Analysis ca_imaging Calcium Imaging cell_isolation->ca_imaging Calcium Transient Analysis data_analysis Quantitative Analysis (IC50, ECG intervals) patch_clamp->data_analysis ca_imaging->data_analysis animal_model Animal Model (e.g., Rat, Dog) ecg ECG Recording animal_model->ecg Baseline & Post-Drug ECG Analysis arrhythmia_model Arrhythmia Induction animal_model->arrhythmia_model Antiarrhythmic Efficacy Testing ecg->data_analysis arrhythmia_model->data_analysis artifact_id Artifact Identification data_analysis->artifact_id Cross-validation conclusion Conclusion on this compound's Efficacy & Safety Profile artifact_id->conclusion

Caption: Experimental workflow for characterizing this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound na_channel Voltage-gated Na+ Channel This compound->na_channel Blocks ca_channel L-type Ca2+ Channel This compound->ca_channel Blocks depolarization Membrane Depolarization na_channel->depolarization Initiates ca_influx Ca2+ Influx ca_channel->ca_influx depolarization->ca_channel Activates cicr Calcium-Induced Calcium Release (CICR) ca_influx->cicr contraction Myocyte Contraction cicr->contraction

Caption: this compound's mechanism of action on cardiomyocyte signaling.

References

Interpreting complex data from Bisaramil electrophysiology studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bisaramil in electrophysiology experiments.

Quantitative Data Summary

The following tables summarize the known electrophysiological effects of this compound.

Table 1: this compound Potency on Cardiac Ion Channels

Ion ChannelIC50 ValueSpecies/Cell LineReference
Sodium (Na+) Current13 µMIsolated cardiac myocytes
hERG (IKr)Data not available--
L-type Calcium (Ca2+) CurrentData not available--

Table 2: Electrophysiological Effects of this compound on Cardiac Action Potential

ParameterEffectSpeciesReference
P-R IntervalProlongedRat
QRS IntervalProlongedRat
Q-T IntervalProlongedRat
Conduction VelocityReducedRat
Effective Refractory PeriodProlongedRat

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols that can be adapted for studying the effects of this compound.

Protocol 1: Whole-Cell Patch-Clamp Recording of Cardiac Sodium Currents

This protocol is designed to measure the effect of this compound on the fast sodium current (INa) in isolated cardiac myocytes.

1. Cell Preparation:

  • Isolate ventricular myocytes from the desired species (e.g., rat, guinea pig) using established enzymatic digestion protocols.

  • Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

    • Note: Cesium is used to block potassium channels, isolating the sodium current.

3. Recording:

  • Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.

  • Form a giga-ohm seal (>1 GΩ) with a healthy myocyte.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -100 mV.

  • Elicit sodium currents using a depolarizing step to -20 mV for 40 ms.

  • Apply this compound at various concentrations to the external solution and record the resulting block of the sodium current.

Protocol 2: Assessing this compound's Effect on hERG Channels

This protocol outlines a method to determine the inhibitory effect of this compound on the hERG potassium channel, a critical component of cardiac repolarization.

1. Cell Line:

  • Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

3. Voltage-Clamp Protocol:

  • Hold the cell at -80 mV.

  • Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

  • Repolarize to -50 mV for 2 seconds to record the deactivating tail current. This tail current is the primary measure of hERG channel activity.

  • Repeat this protocol at a steady frequency (e.g., every 15 seconds) to establish a stable baseline before and during the application of this compound.

4. Data Analysis:

  • Measure the peak tail current amplitude in the absence and presence of different concentrations of this compound.

  • Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

Troubleshooting Guides & FAQs

Q1: I'm having trouble forming a stable giga-ohm seal.

  • A1: Check your pipette. Ensure the tip is smooth and fire-polished. Debris in the pipette can also prevent a good seal.

  • A2: Cell health is critical. Use freshly isolated cells and ensure they are not over-digested. Unhealthy cells will have a rough membrane surface.

  • A3: Solution cleanliness. Filter all solutions to remove any particulate matter.

  • A4: Positive pressure. Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean.

Q2: My whole-cell recordings are noisy.

  • A1: Grounding issues. Ensure all components of your rig are properly grounded to a common ground point. A floating ground is a common source of wide-band noise.

  • A2: Electrical interference. Turn off any unnecessary electrical equipment in the room. Faraday cage shielding is essential.

  • A3: Pipette holder and electrode. Ensure a good connection between the silver wire and the internal solution. Chloriding the silver wire is crucial.

  • A4: Seal resistance. A low seal resistance (<1 GΩ) will lead to increased noise.

Q3: The sodium current is running down quickly after going whole-cell.

  • A1: Intracellular contents are dialyzing. This is a common issue in whole-cell patch-clamp. Adding ATP and GTP to the internal solution can help maintain channel function.

  • A2: Temperature. Perform recordings at a stable, controlled temperature. Some labs record at room temperature to slow down rundown, while others use physiological temperatures (35-37°C) for more relevant data.

  • A3: Perforated patch. For longer, more stable recordings, consider using the perforated patch technique with agents like amphotericin B or gramicidin.

Q4: How do I determine the mechanism of this compound's block (e.g., open, closed, or inactivated state block)?

  • A1: Use-dependency. To test for open or inactivated state block, vary the frequency of your depolarizing pulses. A greater block at higher frequencies suggests the drug binds preferentially to the open or inactivated states of the channel.

  • A2: Voltage-dependency. To assess if the block is voltage-dependent, measure the block at different holding potentials and during different phases of the voltage protocol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_isolation Isolate Cardiac Myocytes approach_cell Approach Cell cell_isolation->approach_cell pipette_prep Pull & Fire-polish Pipette pipette_prep->approach_cell solutions Prepare & Filter Solutions solutions->approach_cell giga_seal Form Giga-ohm Seal approach_cell->giga_seal Positive Pressure whole_cell Rupture Membrane (Whole-Cell) giga_seal->whole_cell Suction voltage_clamp Apply Voltage Clamp Protocol whole_cell->voltage_clamp drug_application Apply this compound voltage_clamp->drug_application record_current Record Ion Currents drug_application->record_current measure_block Measure Current Block record_current->measure_block dose_response Generate Dose-Response Curve measure_block->dose_response ic50 Calculate IC50 dose_response->ic50 Signaling_Pathway cluster_channels Ion Channel Blockade cluster_effects Cellular Electrophysiological Effects cluster_cardiac Cardiac Effects This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel K_Channel hERG K+ Channel This compound->K_Channel Potential Effect Depolarization Decreased Rate of Depolarization (Phase 0) Na_Channel->Depolarization AP_Duration Altered Action Potential Duration Ca_Channel->AP_Duration Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx K_Channel->AP_Duration Conduction Slowed Conduction Depolarization->Conduction ERP Prolonged Effective Refractory Period AP_Duration->ERP Contractility Altered Contractility Ca_Influx->Contractility

Bisaramil Technical Support Center: Addressing Off-Target Effects in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Bisaramil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments that account for the potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent with a pure sodium channel blockade. What could be the cause?

A1: this compound is a multi-target compound. In addition to its primary activity as a sodium channel blocker, it is also known to inhibit calcium and potassium channels.[1][2] This mixed ion channel activity can lead to complex physiological responses that differ from those of a highly selective sodium channel blocker. Furthermore, this compound possesses local anesthetic properties and can inhibit the generation of free radicals, which may also contribute to your experimental outcomes.[1][3]

Q2: At what concentration should I expect to see off-target ion channel effects?

A2: The on-target sodium channel blocking activity of this compound has a reported IC50 of 13µM.[2] While specific IC50 values for its effects on calcium and potassium channels are not consistently reported in the literature, it is advisable to perform concentration-response curves in your experimental system to determine the potency for each effect. As a general guideline, off-target effects are more likely to be observed at concentrations significantly above the IC50 for the primary target.

Q3: How can I experimentally isolate the on-target sodium channel blocking effect of this compound from its off-target effects on other ion channels?

A3: To dissect the specific ion channel effects of this compound, you can use a combination of selective ion channel blockers and specific voltage-clamp protocols in electrophysiology experiments. For example, to isolate sodium currents, you can pharmacologically block potassium and calcium channels using agents like TEA (tetraethylammonium) and nifedipine, respectively. Conversely, to study the effects on calcium or potassium channels, you can use a specific sodium channel blocker like tetrodotoxin (TTX) to inhibit the sodium current. See the "Experimental Protocols" section for a detailed methodology.

Q4: I am observing changes in cellular signaling pathways (e.g., MAPK, NF-κB) that are not directly related to ion channel function. Could this be an off-target effect of this compound?

A4: Yes, this is a plausible off-target effect. This compound has been shown to possess antioxidant properties by inhibiting free radical generation.[3] Antioxidants are known to modulate various signaling pathways, including the MAPK and NF-κB pathways. This can lead to changes in gene expression, cell proliferation, and inflammatory responses, which are independent of its ion channel blocking activities. Consider performing control experiments with other antioxidants to assess if the observed effects are related to this property of this compound.

Q5: Are there any other potential off-target effects of this compound I should be aware of?

Quantitative Data

The following table summarizes the known inhibitory concentrations of this compound on its primary and potential off-targets.

TargetIC50NotesReference
Cardiac Sodium Channels (On-Target)13 µMThis is the primary antiarrhythmic mechanism of action.[2]
Potassium Channels (Off-Target)Not specifiedThis compound is known to block potassium channels, contributing to its antiarrhythmic effect. A specific IC50 value is not consistently reported.[2]
Calcium Channels (Off-Target)Not specifiedThis compound exhibits calcium antagonistic activity. A specific IC50 value is not consistently reported.[1]
Free Radical Generation (Off-Target)Concentration-dependent inhibitionThis compound has been shown to inhibit PMA-stimulated free radical generation in a concentration-dependent manner.[3]

Experimental Protocols

Protocol 1: Isolating Sodium, Calcium, and Potassium Currents in Electrophysiology Experiments

This protocol provides a general framework for differentiating the effects of this compound on different voltage-gated ion channels using whole-cell patch-clamp electrophysiology.

Objective: To measure the effect of this compound on a specific ion current (Na+, Ca2+, or K+) in isolation.

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp rig with amplifier and data acquisition system

  • This compound stock solution

  • Extracellular and intracellular recording solutions (specific compositions below)

  • Selective ion channel blockers (e.g., Tetrodotoxin (TTX), Nifedipine, Tetraethylammonium (TEA))

Methodology:

  • Cell Preparation: Prepare your cells of interest for patch-clamp recording.

  • Establish Whole-Cell Configuration: Obtain a stable whole-cell recording.

  • Record Baseline Currents:

    • Apply a voltage protocol appropriate for the ion channel of interest to elicit and record baseline currents.

  • Isolate the Target Current:

    • To Isolate Sodium Currents (INa):

      • Use an intracellular solution containing Cs+ instead of K+ to block potassium channels.

      • Add a calcium channel blocker (e.g., 10 µM Nifedipine) to the extracellular solution.

    • To Isolate Calcium Currents (ICa):

      • Use an intracellular solution containing Cs+ to block potassium channels.

      • Add a sodium channel blocker (e.g., 1 µM TTX) to the extracellular solution.

    • To Isolate Potassium Currents (IK):

      • Add a sodium channel blocker (e.g., 1 µM TTX) and a calcium channel blocker (e.g., 10 µM Nifedipine) to the extracellular solution.

  • Apply this compound:

    • Perfuse the cells with the extracellular solution containing the desired concentration of this compound.

    • Record the currents using the same voltage protocol.

  • Data Analysis:

    • Measure the peak current amplitude before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration to determine the IC50 value.

Protocol 2: Assessing the Antioxidant Activity of this compound using the DPPH Assay

This protocol describes a common in vitro method to measure the free radical scavenging activity of a compound.

Objective: To determine the antioxidant potential of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Spectrophotometer

Methodology:

  • Prepare Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound and the positive control in methanol.

  • Assay Procedure:

    • In a 96-well plate, add your this compound dilutions or control to the wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure Absorbance:

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging against the concentration of this compound to determine the EC50 value.

Visualizations

Experimental_Workflow_for_Dissecting_Bisaramil_Effects cluster_electrophysiology Electrophysiology cluster_antioxidant Antioxidant Assay start_ephys Whole-Cell Patch Clamp isolate_na Isolate Na+ Current (Block K+ & Ca2+ channels) start_ephys->isolate_na isolate_ca Isolate Ca2+ Current (Block Na+ & K+ channels) start_ephys->isolate_ca isolate_k Isolate K+ Current (Block Na+ & Ca2+ channels) start_ephys->isolate_k apply_bisaramil_na Apply this compound isolate_na->apply_bisaramil_na apply_bisaramil_ca Apply this compound isolate_ca->apply_bisaramil_ca apply_bisaramil_k Apply this compound isolate_k->apply_bisaramil_k analyze_na Analyze I_Na Inhibition apply_bisaramil_na->analyze_na analyze_ca Analyze I_Ca Inhibition apply_bisaramil_ca->analyze_ca analyze_k Analyze I_K Inhibition apply_bisaramil_k->analyze_k start_antioxidant Prepare this compound Dilutions dpph_assay DPPH Assay start_antioxidant->dpph_assay measure_absorbance Measure Absorbance (517nm) dpph_assay->measure_absorbance calculate_scavenging Calculate % Scavenging Activity measure_absorbance->calculate_scavenging

Caption: Experimental workflow for dissecting this compound's on- and off-target effects.

Signaling_Pathway_Modulation_by_Bisaramil_Antioxidant_Activity This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros inhibits mapk MAPK Pathway (e.g., ERK, JNK, p38) ros->mapk activates nfkb NF-κB Pathway ros->nfkb activates cellular_response Altered Cellular Responses (Gene Expression, Inflammation, etc.) mapk->cellular_response nfkb->cellular_response

Caption: Potential modulation of signaling pathways by this compound's antioxidant activity.

References

Managing central nervous system side effects of Bisaramil in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

Bisaramil CNS Effects Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and assessing the central nervous system (CNS) side effects of this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of sodium (Na+) channels, classifying it as a Class I antiarrhythmic.[1] It shows a higher potency for cardiac Na+ channels compared to those in the brain and skeletal muscle.[1] Some studies also suggest it has Class IV activity, indicating a potential for calcium (Ca2+) channel antagonism.[2]

Q2: What are the expected CNS side effects of this compound in animal models?

A2: Due to its mechanism as a sodium channel blocker, potential CNS side effects at high doses could include dizziness, sedation, ataxia (impaired coordination), and in rare cases, seizures. However, preclinical data suggests that this compound has a mild frequency-dependent block on brain Na+ channels, which may lead to reduced CNS toxicity compared to other agents like lidocaine.[1]

Q3: Which animal models are most appropriate for studying this compound's CNS effects?

A3: Rodent models (mice, rats) are typically used for initial CNS safety screening due to their well-characterized behaviors and the availability of standardized tests.[3][4] Studies on this compound have previously used species such as rats, guinea pigs, and dogs for various pharmacological assessments.[1][2][5] The choice of model may depend on the specific research question.

Q4: What is the general approach for CNS safety assessment?

A4: A tiered approach is common in CNS safety pharmacology.[6] This typically starts with a broad observational screen like a Functional Observational Battery (FOB) or Irwin test to identify a wide range of potential effects.[3][4] This is followed by more specific quantitative tests to assess motor coordination (e.g., rotarod test) and locomotor activity (e.g., open-field test).[7]

Q5: How does this compound's CNS profile compare to other Class I antiarrhythmics?

A5: this compound is suggested to have a more favorable CNS safety profile. One study directly compared it to lidocaine and found that this compound produces only a mild frequency-dependent block of brain Na+ channels, whereas lidocaine's effect is marked.[1] This suggests a potentially wider therapeutic window before the onset of CNS side effects.

Troubleshooting Guides

Issue 1: Animals show marked sedation or ataxia at a dose expected to be well-tolerated.

  • Question: We administered this compound intravenously at 1.0 mg/kg to Sprague-Dawley rats, and observed significant motor impairment, which contradicts the published literature suggesting low CNS toxicity. What could be the cause?

  • Answer:

    • Vehicle Effects: First, confirm that the vehicle used for drug formulation is not causing the observed effects. Administer a vehicle-only control group and compare their behavior. Some solvents can have sedative properties.

    • Dosing and Administration: Double-check all dose calculations, solution concentrations, and the rate of administration. A rapid IV push can cause transiently high peak plasma concentrations, leading to acute CNS effects. Consider a slower infusion protocol.

    • Strain/Species Sensitivity: While unlikely to cause such a stark difference, sensitivity to CNS-active compounds can vary between different strains of rats. Review literature for any known sensitivities of your specific strain.

    • Drug Stability: Ensure the this compound compound is stable in your formulation and has not degraded into a more toxic substance.

Issue 2: Open-field test results are highly variable between animals in the same dose group.

  • Question: Our open-field test data for this compound-treated mice (5 mg/kg, p.o.) shows high inter-animal variability in locomotor activity, making the results difficult to interpret. How can we reduce this variability?

  • Answer:

    • Habituation: Ensure all animals are properly habituated to the testing room for at least 60 minutes before the experiment begins. The stress of a novel environment can significantly impact locomotor activity.[3]

    • Handling: Standardize the handling of animals before placing them in the arena. Gentle and consistent handling can reduce stress-induced responses.

    • Time of Day: Conduct all tests at the same time of day to control for circadian variations in activity.

    • Acclimatization to Arena: Some protocols benefit from a brief (e.g., 5-minute) acclimatization period in the open-field arena before data recording begins. Check if this is appropriate for your study design.

    • Increase Sample Size: If variability remains high, a power analysis may indicate the need for a larger number of animals per group to achieve statistical significance.

Issue 3: No significant effects are observed on the rotarod test, even at high doses.

  • Question: We have tested this compound up to 20 mg/kg (i.p.) in C57BL/6 mice and see no deficits in motor coordination on the rotarod. Does this confirm its CNS safety?

  • Answer:

    • Pharmacokinetics: First, confirm that the drug is reaching the target tissue. Plasma and brain concentrations of this compound should be measured at the time of testing to ensure adequate CNS exposure. A lack of effect could be due to poor blood-brain barrier penetration.

    • Test Sensitivity: The rotarod test is excellent for detecting ataxia but may not be sensitive to other potential CNS effects like sedation or cognitive changes.[8] The absence of a rotarod effect is a positive indicator for motor coordination but does not rule out all CNS side effects.

    • Comprehensive Assessment: Correlate these findings with data from a broader observational screen (Irwin test) and a locomotor activity test (open-field).[6] A complete picture of the CNS profile requires multiple behavioral endpoints.[6] this compound's known profile suggests motor effects may indeed be minimal, but this should be supported by a comprehensive assessment.[1]

Quantitative Data Summary

The following tables represent hypothetical data from a CNS safety assessment of this compound in male Wistar rats.

Table 1: Effect of this compound on Spontaneous Locomotor Activity (Open-Field Test)

Treatment Group (IV)Dose (mg/kg)NTotal Distance Traveled (meters) (Mean ± SEM)Rearing Frequency (counts) (Mean ± SEM)
Vehicle (Saline)01045.6 ± 3.128.3 ± 2.5
This compound1.01042.1 ± 2.926.1 ± 2.2
This compound5.01035.7 ± 3.519.5 ± 1.9
This compound10.01021.2 ± 2.8 9.7 ± 1.5
Lidocaine (Reference)5.01015.4 ± 2.1 7.2 ± 1.1
*p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle

Table 2: Effect of this compound on Motor Coordination (Rotarod Test)

Treatment Group (IV)Dose (mg/kg)NLatency to Fall (seconds) (Mean ± SEM)
Vehicle (Saline)010175.4 ± 8.2
This compound1.010171.9 ± 7.9
This compound5.010165.3 ± 9.1
This compound10.010148.6 ± 10.3
Diazepam (Reference)2.01055.2 ± 6.4**
p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle

Experimental Protocols

Protocol 1: Modified Irwin Test for General Behavioral Observation

  • Objective: To perform a broad screen for potential neurological and behavioral effects of this compound.[4]

  • Methodology:

    • Animal Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes prior to dosing.

    • Baseline Observation: Observe each animal in its home cage and during handling to score baseline parameters.

    • Dosing: Administer this compound or vehicle via the intended route (e.g., IV, IP, PO).

    • Post-Dose Observation: At specified time points (e.g., 15, 30, 60, 120 minutes) post-dose, place the animal in a clear observation arena.

    • Scoring: Score the animal on a standardized set of parameters. This includes:

      • Behavioral: Alertness, grooming, vocalization, irritability, fear.

      • Autonomic: Piloerection, salivation, pupil size, respiration rate.

      • Neurological/Motor: Gait, posture (e.g., hunched), tremor, convulsions, righting reflex, grip strength.

    • Data Analysis: Compare scores for each parameter between this compound-treated groups and the vehicle control group.

Protocol 2: Open-Field Test for Locomotor Activity

  • Objective: To quantify spontaneous locomotor activity and exploratory behavior.[7]

  • Methodology:

    • Apparatus: Use a square arena (e.g., 40x40 cm) with walls, equipped with an automated tracking system (e.g., infrared beams or video tracking).

    • Acclimatization: Acclimate animals to the testing room for at least 60 minutes. Keep the room dimly lit and quiet.

    • Dosing: Administer this compound or vehicle. The test should be conducted at the time of expected peak drug concentration.

    • Test Procedure: Gently place the animal in the center of the arena. Allow it to explore freely for a set duration (e.g., 10-15 minutes). The apparatus should be cleaned thoroughly with 70% ethanol between animals.

    • Data Collection: The tracking software will automatically record parameters such as:

      • Total distance traveled.

      • Time spent in the center vs. periphery of the arena (anxiolytic/anxiogenic effect).

      • Rearing frequency (vertical activity).

    • Data Analysis: Compare the mean values of these parameters across treatment groups using appropriate statistical tests (e.g., ANOVA).

Protocol 3: Rotarod Test for Motor Coordination

  • Objective: To assess motor coordination and balance.[7]

  • Methodology:

    • Apparatus: A motorized rotating rod (e.g., 3 cm diameter) with adjustable speed.

    • Training: Prior to the test day, train the animals to stay on the rotating rod. This typically involves 2-3 trials per day for 2 days at a constant, low speed (e.g., 4 RPM).

    • Dosing: On the test day, administer this compound or vehicle.

    • Test Procedure: At the time of expected peak effect, place the animal on the rod and begin an accelerating rotation protocol (e.g., 4 to 40 RPM over 5 minutes).

    • Data Collection: Record the latency to fall from the rod or the time until the animal passively rotates with the rod for two consecutive revolutions. A cutoff time (e.g., 300 seconds) is typically used. Conduct 2-3 trials per animal.

    • Data Analysis: Compare the average latency to fall across the different treatment groups.

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Data Analysis acclimatize Animal Acclimatization (60 min) dosing Dosing (this compound or Vehicle) acclimatize->dosing irwin Irwin Test / FOB dosing->irwin open_field Open-Field Test (Locomotor Activity) irwin->open_field If neurobehavioral signs observed rotarod Rotarod Test (Motor Coordination) irwin->rotarod If motor signs observed analysis Statistical Analysis & Interpretation open_field->analysis rotarod->analysis report CNS Safety Profile Report analysis->report

Caption: Experimental workflow for CNS safety assessment.

G start Unexpected Behavioral Observation in Animals q1 Is the behavior present in the vehicle control group? start->q1 a1_yes Issue is likely due to vehicle or experimental stress. Re-evaluate vehicle formulation and handling protocols. q1->a1_yes Yes q2 Were dose calculations and administration rate correct? q1->q2 No a2_no Correct dosing parameters. Consider slower infusion. Repeat study. q2->a2_no No q3 Is CNS exposure confirmed (PK/PD data)? q2->q3 Yes a3_no Conduct pharmacokinetic analysis to confirm drug levels in plasma and brain tissue. q3->a3_no No end Behavior is likely a true, dose-dependent drug effect. Characterize in further detail. q3->end Yes

Caption: Troubleshooting logic for unexpected in-vivo observations.

References

Technical Support Center: Preclinical Determination of Therapeutic Index for Bisaramil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the therapeutic index of the antiarrhythmic agent Bisaramil in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index and why is it a critical parameter in preclinical studies?

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[1][2][3] A higher TI indicates a wider margin between the effective and toxic doses, suggesting a safer drug.[1][4] In preclinical research, the TI is crucial for assessing the risk-benefit profile of a drug candidate like this compound before it can be considered for human trials.[5]

Q2: How is the therapeutic index of this compound calculated in a preclinical setting?

In preclinical animal studies, the therapeutic index is typically calculated using one of the following formulas:

  • TI = LD50 / ED50

  • TI = TD50 / ED50

Where:

  • LD50 (Median Lethal Dose): The dose of this compound that is lethal to 50% of the test animal population.[6]

  • TD50 (Median Toxic Dose): The dose of this compound that produces a specific toxic effect in 50% of the animal population.[7]

  • ED50 (Median Effective Dose): The dose of this compound that produces the desired therapeutic effect (e.g., suppression of arrhythmias) in 50% of the animal population.

Q3: A published study reports the therapeutic index of this compound without providing the raw ED50 and LD50/TD50 data. How can I proceed with my experimental design?

While a published therapeutic index provides a valuable reference, repeating the determination of the ED50 and LD50/TD50 in your specific laboratory and animal models is essential. This is because experimental conditions, animal strains, and specific protocols can influence the outcome. The published TI can, however, guide your dose-range finding studies. For instance, a study on this compound reported a therapeutic index of 19.6 in rats and 5.0 in dogs for intravenous administration, and 46.5 in rats and 15.5 in dogs for oral administration. The same study indicated an ED50 of approximately 0.2 mg/kg (i.v.) for increasing the fibrillation threshold. This information can be used to estimate the approximate toxic doses and set relevant dose levels for your studies.

Troubleshooting Guides

Problem: High variability in arrhythmia induction for efficacy studies.

  • Possible Cause: Inconsistent surgical procedure or method of arrhythmia induction (e.g., coronary ligation, programmed electrical stimulation).

  • Solution: Standardize the surgical procedure and ensure consistent placement of electrodes or ligatures. Verify the stability and reproducibility of the arrhythmia model before initiating drug testing.

Problem: Difficulty in establishing a clear dose-response relationship for efficacy (ED50).

  • Possible Cause: Inappropriate dose range (too high or too low), insufficient number of animals per group, or high inter-animal variability.

  • Solution: Conduct a pilot dose-ranging study to identify a suitable range of doses that produce a graded response. Increase the number of animals per dose group to improve statistical power. Ensure that the animal population is as homogeneous as possible in terms of age, weight, and physiological status.

Problem: Unexpected mortality in toxicity studies at doses predicted to be safe.

  • Possible Cause: Differences in animal strain sensitivity, vehicle effects, or incorrect drug formulation.

  • Solution: Verify the health and genetic background of the animal strain. Conduct a vehicle toxicity study to rule out any adverse effects of the vehicle. Ensure the formulation of this compound is stable, homogeneous, and administered at the correct concentration.

Experimental Protocols

Determination of Median Effective Dose (ED50) for Antiarrhythmic Activity

Objective: To determine the dose of this compound that effectively suppresses chemically- or electrically-induced ventricular arrhythmias in 50% of the test animals.

Animal Model: Anesthetized rats or dogs.

Methodology:

  • Animal Preparation: Anesthetize the animals (e.g., with sodium pentobarbital). Surgically expose the heart and attach electrodes for electrocardiogram (ECG) recording and programmed electrical stimulation.

  • Arrhythmia Induction: Induce ventricular arrhythmias using a standardized method. Examples include:

    • Chemical Induction: Intravenous infusion of an arrhythmogenic agent like aconitine or ouabain.

    • Electrical Induction: Programmed electrical stimulation of the ventricle to determine the ventricular fibrillation threshold (VFT).

  • Dose Administration: Divide animals into multiple groups and administer different doses of this compound intravenously or orally. Include a vehicle control group.

  • Data Collection: Continuously monitor the ECG. After a specified time, re-challenge the animals with the arrhythmogenic stimulus.

  • ED50 Calculation: The ED50 is calculated as the dose at which 50% of the animals in a group show a predefined positive response (e.g., prevention of sustained ventricular tachycardia, a significant increase in VFT). Probit analysis is a common statistical method for this calculation.

Determination of Median Lethal Dose (LD50)

Objective: To determine the dose of this compound that results in the mortality of 50% of the treated animals.

Animal Model: Mice or rats.

Methodology:

  • Dose-Ranging Study (Up-and-Down Procedure): A preliminary study to estimate the range of lethal doses. Administer a single dose to one animal and observe for 48 hours. If the animal survives, the next animal receives a higher dose. If it dies, the next receives a lower dose. This helps to narrow down the dose range for the main study.

  • Main Study:

    • Divide animals into several groups.

    • Administer a single dose of this compound to each group, with doses spanning the estimated lethal range.

    • Include a control group receiving the vehicle.

  • Observation: Observe the animals for a fixed period (e.g., 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 is calculated using statistical methods such as the Reed-Muench or Probit method, based on the number of mortalities in each dose group.

Data Presentation

Due to the lack of publicly available raw preclinical data for this compound, the following tables present illustrative data for calculating the therapeutic index in rats following intravenous administration.

Table 1: Illustrative Efficacy Data for ED50 Determination of this compound in Rats

Dose of this compound (mg/kg, i.v.)Number of AnimalsNumber of Animals with >50% Increase in VFT% Responders
0.0510110
0.110330
0.2 10 5 50
0.410880
0.81010100
  • Illustrative ED50: 0.2 mg/kg

Table 2: Illustrative Toxicity Data for LD50 Determination of this compound in Rats

Dose of this compound (mg/kg, i.v.)Number of AnimalsNumber of Mortalities% Mortality
2.010110
3.010330
3.92 10 5 50
5.010880
7.01010100
  • Illustrative LD50: 3.92 mg/kg

Table 3: Calculation of Therapeutic Index for this compound in Rats (Illustrative)

ParameterValue (mg/kg, i.v.)
LD503.92
ED500.2
Therapeutic Index (LD50/ED50) 19.6

Visualizations

Therapeutic_Index_Calculation cluster_efficacy Efficacy Studies cluster_toxicity Toxicity Studies Efficacy_Model Arrhythmia Model (e.g., Coronary Ligation) Dose_Response_E Dose-Response Assessment Efficacy_Model->Dose_Response_E ED50 ED50 Determination Dose_Response_E->ED50 TI Therapeutic Index (TI) Calculation ED50->TI Effective Dose Toxicity_Model Acute Toxicity Model (e.g., Single Ascending Dose) Dose_Response_T Dose-Response Assessment Toxicity_Model->Dose_Response_T LD50 LD50 Determination Dose_Response_T->LD50 LD50->TI Lethal Dose

Caption: Workflow for Therapeutic Index Calculation.

Experimental_Workflow start Start: Preclinical Study Initiation dose_range Dose-Range Finding Studies start->dose_range efficacy_study Definitive Efficacy Study (ED50 Determination) dose_range->efficacy_study toxicity_study Definitive Toxicity Study (LD50/TD50 Determination) dose_range->toxicity_study data_analysis Data Analysis (Probit/Logit) efficacy_study->data_analysis toxicity_study->data_analysis ti_calc Therapeutic Index Calculation (TI = LD50 / ED50) data_analysis->ti_calc end End: Risk-Benefit Assessment ti_calc->end

Caption: Experimental Workflow for TI Determination.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to ensure the reproducibility of experimental results related to the antiarrhythmic agent, Bisaramil. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions to enhance reproducibility.

Question/Issue Potential Cause Troubleshooting/Solution
Inconsistent Electrophysiological Effects (Patch-Clamp) 1. Pipette Drift: Unstable patch-clamp recording. 2. Inaccurate Drug Concentration: Errors in serial dilution or drug solution instability. 3. Cell Viability: Poor health of isolated cardiomyocytes.1. Ensure a stable recording environment and allow the pipette to equilibrate before recording. 2. Prepare fresh this compound solutions for each experiment. Verify calculations for dilutions. Consider potential for adsorption to labware. 3. Use freshly isolated cells and ensure proper perfusion and oxygenation. Monitor cell health throughout the experiment.
Variability in Isolated Heart (Langendorff) Preparations 1. Inconsistent Perfusion Pressure: Fluctuations in the perfusion system. 2. Temperature Instability: Variations in the temperature of the perfusate. 3. Air Embolism: Introduction of air bubbles into the coronary circulation.1. Calibrate and regularly monitor the perfusion pressure to maintain a constant flow. 2. Use a water-jacketed system and continuously monitor the perfusate temperature, maintaining it at 37°C. 3. Carefully prime the Langendorff apparatus to remove all air bubbles before cannulating the aorta.
Discrepancies in Free Radical Scavenging Assays 1. Reagent Instability: Degradation of reagents like DPPH or ABTS. 2. Inconsistent Incubation Time: Variations in the reaction time before measurement. 3. Solvent Effects: The solvent used to dissolve this compound may interfere with the assay.1. Prepare fresh reagent solutions and protect them from light. 2. Strictly adhere to the specified incubation times for all samples and controls. 3. Run appropriate solvent controls to account for any background signal or quenching effects.
Poor Solubility of this compound 1. Incorrect Solvent: this compound may have limited solubility in aqueous solutions. 2. Precipitation at Physiological pH: The compound may precipitate out of solution at neutral pH.1. Based on its chemical structure, consider using a small amount of an organic solvent like DMSO to prepare a stock solution before further dilution in aqueous buffers. 2. Assess the pH-dependent solubility of this compound. Prepare solutions at a pH where it is most soluble and stable. Note that this information is not readily available and may need to be determined empirically.

Quantitative Data Summary

The following tables summarize key physicochemical and reported in-vivo and in-vitro data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 322.8 g/mol PubChem
Molecular Formula C17H23ClN2O2PubChem
Solubility Data not available. Empirically determine for your experimental conditions.-
Stability Data not available. Assess stability in your experimental buffers and storage conditions.-

Table 2: Reported In-Vivo and In-Vitro Experimental Data for this compound

ParameterValueExperimental ModelSource
Effective Concentration (In-Vitro) 2-20 µMGuinea-pig right auricle[Reference Paper]
Effective Dose (In-Vivo) 0.5 mg/kg (i.v.)Anesthetized dogs[Reference Paper]
ED50 (Fibrillation Threshold) ~0.2 mg/kg (i.v.)Rat and dog[Reference Paper]
Oral Antiarrhythmic Activity 5-20 mg/kgRat and dog[Reference Paper]

Experimental Protocols & Methodologies

Patch-Clamp Electrophysiology Protocol for Cardiomyocytes

This protocol outlines the methodology for assessing the effect of this compound on ion channels in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Isolate ventricular myocytes from the chosen animal model (e.g., rat, guinea pig) using enzymatic digestion.

  • Solution Preparation: Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make final dilutions in the extracellular solution immediately before use.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline ion channel activity (e.g., sodium or calcium currents).

    • Perfuse the cell with the this compound-containing extracellular solution at the desired concentrations.

    • Record changes in ion channel kinetics.

  • Data Analysis: Analyze the recorded currents to determine the effects of this compound on channel activation, inactivation, and recovery.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Isolation Isolate Cardiomyocytes Establish_Patch Establish Whole-Cell Patch Cell_Isolation->Establish_Patch Solution_Prep Prepare Solutions (this compound) Apply_this compound Perfuse with this compound Solution_Prep->Apply_this compound Baseline_Record Record Baseline Currents Establish_Patch->Baseline_Record Baseline_Record->Apply_this compound Record_Effect Record Channel Changes Apply_this compound->Record_Effect Data_Analysis Analyze Current Kinetics Record_Effect->Data_Analysis

Patch-clamp experimental workflow.

Langendorff Isolated Heart Protocol

This protocol describes the methodology for evaluating the effects of this compound on the global function of an isolated heart.

Methodology:

  • Heart Isolation: Excise the heart from an anesthetized and heparinized animal and immediately cannulate the aorta on the Langendorff apparatus.

  • Perfusion: Begin retrograde perfusion with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • This compound Administration: Introduce this compound into the perfusate at the desired concentrations.

  • Data Acquisition: Continuously monitor cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Data Analysis: Compare the cardiac parameters before and after this compound administration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_Heart Isolate and Cannulate Heart Start_Perfusion Start Retrograde Perfusion Isolate_Heart->Start_Perfusion Stabilize Stabilize Heart (20-30 min) Start_Perfusion->Stabilize Administer_this compound Administer this compound Stabilize->Administer_this compound Record_Data Record Cardiac Parameters Administer_this compound->Record_Data Analyze_Parameters Analyze Pre vs. Post Data Record_Data->Analyze_Parameters

Langendorff isolated heart experimental workflow.

Signaling Pathways

This compound's Dual Mechanism of Action

This compound exhibits a dual antiarrhythmic effect by acting as both a Class I and Class IV agent. This diagram illustrates the logical relationship of its inhibitory actions.

G cluster_class_i Class I Action cluster_class_iv Class IV Action This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Ca_Channel L-type Calcium Channel This compound->Ca_Channel Na_Influx Sodium Influx (Phase 0 Depolarization) Na_Channel->Na_Influx Inhibits Conduction_Velocity Decreased Conduction Velocity Na_Influx->Conduction_Velocity Reduces Ca_Influx Calcium Influx (Plateau Phase) Ca_Channel->Ca_Influx Inhibits Contractility Decreased Myocardial Contractility Ca_Influx->Contractility Reduces

Dual inhibitory action of this compound.

Signaling Cascade of a Class IV Antiarrhythmic

This diagram illustrates the general signaling pathway affected by Class IV antiarrhythmics like this compound, leading to reduced myocardial contractility.

G This compound This compound (Class IV action) L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Decreased Intracellular [Ca²⁺] L_type_Ca_Channel->Ca_Influx Ca_Calmodulin Reduced Ca²⁺-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin Myosin_LC_Kinase Decreased Myosin Light Chain Kinase Activity Ca_Calmodulin->Myosin_LC_Kinase Myosin_Phosphorylation Reduced Myosin Phosphorylation Myosin_LC_Kinase->Myosin_Phosphorylation Contraction Decreased Myocardial Contractility Myosin_Phosphorylation->Contraction

Validation & Comparative

A Comparative Analysis of Bisaramil and Lidocaine on Sodium Channel Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two sodium channel blockers, Bisaramil and lidocaine. The information presented is based on experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct mechanisms and potencies of these two agents.

Mechanism of Action and Efficacy

Both this compound and lidocaine are classified as class I antiarrhythmic agents that exert their effects by blocking voltage-gated sodium channels.[1] Their primary mechanism involves inhibiting the influx of sodium ions, which is essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[2][3]

A direct comparative study on heart, skeletal muscle, and brain sodium channels expressed in Xenopus laevis oocytes demonstrated that This compound is more potent than lidocaine in producing a concentration-dependent tonic block of cardiac Na+ channels.[1] Both drugs induce a concentration-dependent shift in the voltage-dependence of inactivation and delay the recovery from inactivation.[1]

A key differentiator between the two is their frequency-dependent or use-dependent block. This compound exhibits a marked frequency-dependent block in heart channels but a milder effect in skeletal muscle and brain channels.[1] In contrast, lidocaine produces a significant frequency-dependent block across all three channel types.[1] This suggests that this compound may have a more targeted cardiac effect with potentially reduced central nervous system toxicity compared to lidocaine.[1]

Lidocaine's mechanism has been shown to involve interaction with the S4 voltage sensors of the sodium channel, particularly in domains III and IV.[4] It demonstrates state-dependent binding, with a higher affinity for the open and inactivated states of the channel compared to the resting state.

Quantitative Comparison of Efficacy

The following table summarizes the available quantitative data on the efficacy of this compound and lidocaine in blocking sodium channels. It is important to note that experimental conditions, such as the tissue type and the state of the sodium channel, can significantly influence the measured potency.

DrugParameterValueCell TypeComments
This compound ED50 (Tonic Block)~11 µMRat isolated cardiac myocytesCurrent evoked at 3s intervals.[5]
IC5013 µMIsolated cardiac myocytesDirect block of sodium currents.[6][7]
Lidocaine IC50 (Equilibrium Binding)61 µMRat cardiac myocytesInhibition of [3H]batrachotoxinin A 20-alpha-benzoate binding.[8]
KD (Nonactivated State)35 µMRat cardiac myocytesAffinity for nonactivated channels.[8]
KD (Activated State)455 µMRat cardiac myocytesAffinity for activated channels.[8]

Signaling Pathway and State-Dependent Block

The following diagram illustrates the state-dependent interaction of this compound and lidocaine with the voltage-gated sodium channel. The drugs exhibit different affinities for the resting, open, and inactivated states of the channel, which underlies their use-dependent properties.

State-Dependent Sodium Channel Blockade cluster_drugs Drug Binding Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization This compound This compound This compound->Inactivated High Affinity (Use-Dependent Block) Lidocaine Lidocaine Lidocaine->Resting Low Affinity Lidocaine->Open High Affinity Lidocaine->Inactivated High Affinity Two-Electrode Voltage Clamp Workflow A Oocyte Harvest B cRNA Injection A->B C Incubation (2-7 days) B->C D TEVC Recording C->D E Drug Perfusion D->E F Data Analysis E->F Whole-Cell Patch Clamp Workflow A Cardiomyocyte Isolation B Giga-seal Formation A->B C Whole-Cell Configuration B->C D Voltage Clamp & Recording C->D E Drug Superfusion D->E F Data Analysis E->F

References

A Comparative Analysis of Bisaramil and Amiodarone in Preclinical Models of Ventricular Tachycardia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiarrhythmic properties of Bisaramil and amiodarone, focusing on their efficacy in established canine models of ventricular tachycardia. The information presented is collated from various preclinical studies to offer a comprehensive overview for research and development purposes.

Executive Summary

Ventricular tachycardia (VT) remains a significant challenge in cardiovascular medicine, driving the need for novel and effective antiarrhythmic drugs. This guide examines two such agents, this compound and amiodarone, within the context of preclinical ventricular tachycardia models. This compound, a potent class I antiarrhythmic agent, demonstrates significant efficacy in suppressing ventricular arrhythmias induced by various stimuli. Amiodarone, a well-established multi-channel blocker, serves as a critical benchmark due to its broad-spectrum antiarrhythmic activity. This comparison aims to provide a data-driven overview of their electrophysiological effects and antiarrhythmic potential.

Mechanism of Action

This compound primarily acts as a potent Class I antiarrhythmic drug, exhibiting significant sodium channel blocking properties.[1][2][3] Studies in isolated cardiac myocytes have shown that this compound produces a concentration-dependent and use-dependent block of sodium channels.[2][3] There is also evidence to suggest a Class IV action, indicating potential calcium channel blocking activity.[1]

Amiodarone's mechanism is more complex, as it exhibits properties of all four Vaughan Williams classes of antiarrhythmic drugs.[4][5][6][7] Its primary action is considered to be a Class III effect, blocking potassium channels to prolong the action potential duration and effective refractory period.[5][8] Additionally, it blocks sodium channels (Class I), has anti-adrenergic effects (Class II), and blocks calcium channels (Class IV).[9][10] This multi-channel blockade contributes to its broad efficacy against various arrhythmias.[4]

Comparative Efficacy in Canine Models of Ventricular Tachycardia

Direct head-to-head comparative studies of this compound and amiodarone in the same ventricular tachycardia models are limited in the available literature. However, data from separate studies using similar canine models allow for an indirect comparison of their antiarrhythmic potency.

DrugVentricular Tachycardia ModelRoute of AdministrationEffective DoseAntiarrhythmic Plasma Concentration (IC50)Reference
This compound Digitalis-induced arrhythmiaIntravenous (i.v.)0.3-1.5 mg/kg0.11 µg/mL[11]
Adrenaline-induced arrhythmiaIntravenous (i.v.)0.3-1.5 mg/kg0.81 µg/mL[11]
24h two-stage coronary ligation-induced arrhythmiaIntravenous (i.v.)0.3-1.5 mg/kg0.75 µg/mL[11]
24h two-stage coronary ligation-induced arrhythmiaOral (p.o.)10 mg/kgNot Reported[11]
Chemically-induced (chloroform, aconitine, adrenaline, ouabain) or coronary-ligation-induced arrhythmiasIntravenous (i.v.)0.1-2 mg/kgED50 ~0.2 mg/kg (for increasing fibrillation threshold)[12]
Chemically-induced or coronary-ligation-induced arrhythmiasOral (p.o.)5-20 mg/kgNot Reported[12]
Amiodarone Epinephrine-induced arrhythmiaIntravenous (i.v.)3 mg/kg (bolus)Not Correlated with Plasma Concentration[13]
Digitalis-induced arrhythmiaIntravenous (i.v.)5 mg/kg (bolus)Not Correlated with Plasma Concentration[13]
Two-stage coronary ligation-induced arrhythmiaIntravenous (i.v.)5 mg/kg (bolus)Not Correlated with Plasma Concentration[13]
Naturally acquired tachyarrhythmiasOral (p.o.)Loading: 15 mg/kg/day; Maintenance: 8 mg/kg/day (median doses)Not Reported[14]

Experimental Protocols

Canine Models of Ventricular Tachycardia

1. Adrenaline (Epinephrine)-Induced Arrhythmia: This model is used to simulate ventricular arrhythmias triggered by sympathetic stimulation.

  • Procedure: Healthy mongrel dogs are anesthetized. Epinephrine is administered intravenously, typically as a continuous infusion at a progressively increasing rate (e.g., starting from 0.25 µg/kg/min), until ventricular arrhythmias, such as premature ventricular contractions (PVCs) or ventricular tachycardia, are observed.[15][16][17] The dose of epinephrine required to induce arrhythmia is determined. The test compound (this compound or amiodarone) is then administered intravenously to assess its ability to suppress the arrhythmia.

2. Digitalis-Induced Arrhythmia: This model mimics ventricular arrhythmias caused by digitalis toxicity.

  • Procedure: Anesthetized dogs are administered a toxic dose of a cardiac glycoside, such as ouabain or digoxin, typically through intravenous infusion.[18][19] The infusion is continued until sustained ventricular tachycardia is induced. The antiarrhythmic agent is then administered to evaluate its efficacy in terminating the arrhythmia.

3. Coronary Ligation-Induced Arrhythmia: This model simulates ventricular arrhythmias resulting from myocardial ischemia and infarction.

  • Procedure: The left anterior descending (LAD) or another major coronary artery is surgically ligated in anesthetized, open-chest dogs.[20][21][22] This procedure induces a myocardial infarction, leading to the development of ventricular arrhythmias. The two-stage coronary ligation model involves a partial occlusion followed by a complete occlusion to reduce acute mortality. The antiarrhythmic effects of the test compounds are then evaluated against the ischemia-induced arrhythmias.

Signaling Pathways and Mechanisms

The antiarrhythmic effects of this compound and amiodarone are mediated through their interaction with cardiac ion channels, which are crucial components of the cellular signaling that governs cardiac excitability and conduction.

Bisaramil_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) Decreased Na+ Influx Decreased Na+ Influx Ca_channel L-type Calcium Channel (Cav1.2) Decreased Ca2+ Influx Decreased Ca2+ Influx This compound This compound This compound->Na_channel Potent Blockade (Class I action) This compound->Ca_channel Potential Blockade (Class IV action)

Mechanism of Action of this compound.

Amiodarone_Mechanism cluster_membrane Cardiac Myocyte Membrane K_channel Potassium Channels (e.g., hERG, KCNQ1) Prolonged Repolarization Prolonged Repolarization Na_channel Voltage-gated Sodium Channel (Nav1.5) Decreased Na+ Influx Decreased Na+ Influx Ca_channel L-type Calcium Channel (Cav1.2) Decreased Ca2+ Influx Decreased Ca2+ Influx Beta_receptor Beta-Adrenergic Receptors Reduced Sympathetic\nStimulation Reduced Sympathetic Stimulation Amiodarone Amiodarone Amiodarone->K_channel Blockade (Class III action) Amiodarone->Na_channel Blockade (Class I action) Amiodarone->Ca_channel Blockade (Class IV action) Amiodarone->Beta_receptor Antagonism (Class II action)

Multi-channel blocking mechanism of Amiodarone.

Experimental_Workflow start Canine Model Selection (e.g., Coronary Ligation) induction Induction of Ventricular Tachycardia start->induction baseline Baseline ECG and Hemodynamic Recording induction->baseline treatment Drug Administration (this compound or Amiodarone) baseline->treatment monitoring Continuous ECG and Hemodynamic Monitoring treatment->monitoring analysis Data Analysis: Arrhythmia Suppression, Electrophysiological Parameters monitoring->analysis end Comparative Efficacy Assessment analysis->end

General Experimental Workflow for Antiarrhythmic Drug Testing.

Conclusion

Both this compound and amiodarone demonstrate significant antiarrhythmic efficacy in preclinical canine models of ventricular tachycardia. This compound acts as a potent class I agent, effectively suppressing arrhythmias at low plasma concentrations. Amiodarone's broad-spectrum activity, stemming from its multi-channel blocking properties, makes it a robust, albeit complex, antiarrhythmic agent. The data presented in this guide, while not from direct comparative trials, provides a valuable foundation for researchers and drug development professionals. Further head-to-head studies are warranted to definitively delineate the comparative efficacy and safety profiles of these two compounds in the context of ventricular tachycardia.

References

Comparative analysis of Bisaramil and flecainide on cardiac conduction.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the electrophysiological effects of two antiarrhythmic agents, Bisaramil and flecainide, on cardiac conduction. The information presented is collated from various preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.

Introduction

This compound is a novel antiarrhythmic agent characterized by its mixed ion channel blocking properties.[1][2][3] It is a potent sodium channel blocker with additional effects on other channels.[2][4] Flecainide is a well-established Class Ic antiarrhythmic drug, primarily known for its potent blockade of the fast inward sodium current (INa).[5][6] Understanding the distinct electrophysiological profiles of these two compounds is crucial for the development of safer and more effective antiarrhythmic therapies.

Mechanism of Action

This compound:

This compound exhibits a multi-channel blocking profile. Its primary mechanism is the potent, use-dependent blockade of cardiac sodium channels.[1][4] This action decreases the maximum rate of rise of the action potential (Vmax), thereby slowing conduction.[1] Additionally, studies suggest that this compound may also possess calcium channel antagonistic properties and effects on potassium currents, contributing to its overall antiarrhythmic effect.[1][3] This mixed-channel activity classifies it as a unique agent with potential Class I and Class IV characteristics.[3]

Flecainide:

Flecainide is a prototypical Class Ic antiarrhythmic agent.[5] Its principal mechanism of action is a potent, state- and use-dependent blockade of the fast inward sodium channels (INa).[5] It has a high affinity for open-state Na+ channels and dissociates slowly during diastole, leading to a marked slowing of conduction velocity.[5] Flecainide also inhibits the rapid component of the delayed rectifier potassium current (IKr) and cardiac ryanodine receptors (RyR2), which can influence action potential duration and intracellular calcium handling.[5][6][7]

Comparative Electrophysiological Data

The following table summarizes the quantitative effects of this compound and flecainide on key cardiac electrophysiological parameters. It is important to note that this data is compiled from different studies using various experimental models, and direct head-to-head comparative studies are limited.

ParameterThis compoundFlecainideExperimental Model
Ion Channel Blockade
INa (Sodium Current) IC5013 µM[2]1-2 µM[5]Isolated cardiac myocytes
IKr (Potassium Current) IC50Data not available1-2 µM[5]Not specified
Late INa IC50Data not available19 µM[5]Not specified
ECG Intervals
PR IntervalProlonged[2]Prolonged (17-29%)[5][8]In vivo (rats, humans)
QRS DurationProlonged[2]Prolonged (11-27%)[5][8]In vivo (rats, humans)
QT IntervalProlonged[2]Mildly prolonged (4-11%), primarily due to QRS widening[5][6][8]In vivo (rats, humans)
Action Potential Parameters
Action Potential Duration (APD)No change (guinea-pig ventricle), Shortened (canine Purkinje fibers)[1]Prolonged (ventricular and atrial muscle), Shortened (Purkinje fibers)[5]Isolated cardiac tissue
Effective Refractory Period (ERP)Prolonged[3]Prolonged, with rate-dependent effects[9][10]In vitro and in vivo (various models)
Conduction VelocityReduced[2]Reduced[11]Isolated hearts, in vivo models

Experimental Protocols

The data presented in this guide are derived from standard electrophysiological assays. The following are detailed descriptions of the key experimental methodologies employed in the cited research.

Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is utilized to record ionic currents from isolated cardiac myocytes.[12][13][14][15]

  • Cell Isolation: Single ventricular or atrial myocytes are enzymatically dissociated from animal hearts (e.g., guinea pig, rat, rabbit, or canine).[12]

  • Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane. A high-resistance "giga-seal" is formed, and the membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit specific ionic currents. The composition of the intracellular (pipette) and extracellular (bath) solutions is manipulated to isolate the current of interest (e.g., INa, IKr).

  • Drug Application: The drug is applied to the bath solution at varying concentrations to determine its effect on the target current and to calculate parameters like IC50.

Langendorff Perfused Heart

This ex vivo technique allows for the study of drug effects on the entire heart in a controlled environment.

  • Heart Isolation: The heart is excised and mounted on a Langendorff apparatus via cannulation of the aorta.

  • Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit) is perfused retrogradely through the aorta, which closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart.

  • Data Acquisition: ECG electrodes are placed on the heart to record a surface electrocardiogram. Intracellular action potentials can be recorded using microelectrodes. Parameters such as heart rate, conduction intervals (PR, QRS), and refractory periods are measured.

  • Drug Administration: The drug is added to the perfusate to assess its impact on cardiac electrophysiology.

In Vivo Electrophysiology

These studies are conducted in anesthetized animals (e.g., dogs, rats) to evaluate the systemic effects of the drugs.[11]

  • Animal Preparation: The animal is anesthetized, and catheters with electrodes are inserted into the heart chambers via peripheral blood vessels.

  • Electrophysiological Study: Programmed electrical stimulation is used to measure baseline cardiac conduction parameters, including sinus node function, atrioventricular (AV) nodal conduction, and ventricular refractoriness.

  • Drug Infusion: The drug is administered intravenously, and the electrophysiological measurements are repeated to determine the drug's effects.

  • Arrhythmia Induction: In some models, arrhythmias are induced (e.g., with digitalis or programmed stimulation) to assess the antiarrhythmic efficacy of the drug.[16]

Visualized Signaling Pathways and Workflows

cluster_membrane Cardiac Myocyte Membrane Na_channel Fast Na+ Channel (INa) Depolarization Phase 0 Depolarization (Conduction Velocity) Na_channel->Depolarization Initiates K_channel K+ Channel (IKr) Repolarization Repolarization (Action Potential Duration) K_channel->Repolarization Contributes to Ca_channel Ca2+ Channel RyR2 Ryanodine Receptor (RyR2) Ca_release Ca2+ Release RyR2->Ca_release Mediates This compound This compound This compound->Na_channel Potent Block This compound->Ca_channel Possible Block Flecainide Flecainide Flecainide->Na_channel Potent Block Flecainide->K_channel Block Flecainide->RyR2 Block

Caption: Mechanism of action of this compound and flecainide on cardiac ion channels.

start Start: Select Experimental Model (e.g., Isolated Myocytes, Langendorff Heart, In Vivo) baseline Record Baseline Electrophysiological Parameters (APD, ERP, Conduction Velocity, ECG) start->baseline drug_A Administer this compound (Varying Concentrations) baseline->drug_A record_A Record Electrophysiological Parameters drug_A->record_A drug_B Administer Flecainide (Varying Concentrations) record_B Record Electrophysiological Parameters drug_B->record_B washout Washout Period washout->drug_B record_A->washout analysis Data Analysis and Comparison (IC50, % Change from Baseline) record_B->analysis end End analysis->end

References

Unraveling the Antiarrhythmic Potential of Bisaramil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Bisaramil, a novel antiarrhythmic agent, has demonstrated significant efficacy in various preclinical models of cardiac arrhythmia. This guide provides a comprehensive comparison of this compound's antiarrhythmic effects with other established drugs, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in evaluating its therapeutic potential.

Executive Summary

This compound exhibits a unique pharmacological profile, acting as a mixed ion channel blocker with potent antiarrhythmic properties. Preclinical studies across multiple species, including rats, guinea pigs, and dogs, have consistently shown its ability to suppress both chemically and ischemically induced arrhythmias. Notably, this compound appears to possess a favorable therapeutic index, suggesting a good safety margin. This guide will delve into the quantitative comparisons of this compound with other antiarrhythmic agents, detail the experimental protocols used to validate its effects, and visualize its mechanism of action and experimental workflows.

Comparative Antiarrhythmic Efficacy of this compound

This compound has been evaluated against several standard antiarrhythmic drugs, demonstrating comparable or, in some instances, superior efficacy. The following tables summarize the key quantitative findings from various preclinical studies.

Table 1: Comparative Efficacy of this compound in Chemically-Induced Arrhythmia Models
SpeciesArrhythmia ModelThis compound Effective DoseComparator DrugComparator Effective DoseKey Findings
RatAconitine-induced0.1-2 mg/kg i.v.LidocaineNot specified in detail, but this compound showed high potency.This compound provided protection against aconitine-induced arrhythmias.[1]
Guinea PigOuabain-inducedNot specifiedLidocaine3.46 x 10⁻⁵ M (full protection)Models of ouabain-induced arrhythmia in guinea pigs are established for testing antiarrhythmic drugs.[2]
DogDigitalis-inducedIC50: 0.11 µg/mL (plasma)Disopyramide, Lidocaine, FlecainidePotencies were compared, with this compound being the most effective.This compound was highly effective in suppressing digitalis-induced triggered ventricular arrhythmias.[3][4]
DogAdrenaline-inducedIC50: 0.81 µg/mL (plasma)Disopyramide, Lidocaine, FlecainidePotencies were similar for these drugs in adrenaline-induced arrhythmias.This compound effectively suppressed adrenaline-induced arrhythmias.[3][4]
Table 2: Comparative Efficacy of this compound in Ischemia-Induced Arrhythmia Models
SpeciesArrhythmia ModelThis compound Effective DoseComparator DrugComparator Effective DoseKey Findings
DogCoronary ligation0.3-1.5 mg/kg i.v. / 10 mg/kg p.o.Not specifiedNot specifiedThis compound effectively suppressed arrhythmias induced by coronary ligation.[4]
RatIschemic heartsNot specifiedPenticainideNot specifiedBoth drugs reduced ventricular arrhythmias and eliminated mortality due to ventricular fibrillation.[5]
Table 3: Electrophysiological and Mechanistic Comparison
ParameterThis compoundLidocainePenticainideVerapamil
Primary Mechanism Mixed Na⁺ and Ca²⁺ channel blockadeNa⁺ channel blockade (Class Ib)Na⁺ channel blockadeCa²⁺ channel blockade (Class IV)
Na⁺ Channel Blockade (IC50) 13 µMMore potent than Lidocaine60 µM-
Ca²⁺ Channel Activity Yes, Ca²⁺ antagonistic activityNoNoYes
Effect on ERP ProlongsShortensProlongsProlongs
Effect on Conduction Time Prolongs-ProlongsSlows

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the evaluation of this compound.

Aconitine-Induced Arrhythmia in Rats

This model is widely used to screen for drugs with antiarrhythmic potential, particularly those acting on sodium channels.

  • Animal Preparation: Male Wistar rats are anesthetized. The jugular vein is cannulated for drug and arrhythmogen administration.

  • Arrhythmia Induction: A continuous infusion of aconitine (e.g., 625 µg/kg) is administered to induce sustained ventricular tachycardia.[6]

  • Drug Administration: The test compound (this compound or comparator) is administered intravenously prior to or after the induction of arrhythmia.

  • Monitoring: The electrocardiogram (ECG) is continuously monitored to assess heart rate and rhythm. The primary endpoint is the cessation of ventricular dysrhythmia.[6]

Ouabain-Induced Arrhythmia in Guinea Pigs

This model is particularly useful for studying arrhythmias caused by digitalis glycoside toxicity.

  • Tissue Preparation: Guinea pigs are euthanized, and the left atrium is isolated and mounted in an organ bath containing Ringer-Locke solution, maintained at a constant temperature and paced electrically.

  • Arrhythmia Induction: Ouabain (e.g., 1.0 x 10⁻⁶ M) is added to the bath to induce a consistent and reproducible arrhythmia.[2]

  • Drug Administration: The antiarrhythmic agent is added to the bath before the second induction of arrhythmia to assess its protective effect.

  • Measurement: The latency to onset and duration of the arrhythmia are recorded. Full protection is noted if the arrhythmia is completely prevented.[2]

Coronary Artery Ligation in Dogs

This model simulates myocardial infarction and the subsequent arrhythmias.

  • Animal Preparation: Mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.

  • Induction of Ischemia: The left anterior descending (LAD) or right coronary artery is ligated to induce myocardial ischemia and infarction.

  • Drug Administration: The test drug is administered intravenously or orally before or after the coronary ligation.

  • Monitoring: ECG is continuously monitored for ventricular arrhythmias. Hemodynamic parameters such as blood pressure and heart rate are also recorded.

Mechanism of Action and Experimental Workflow Visualizations

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Animal Preparation cluster_induction Arrhythmia Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Animal_Selection Select Species (Rat, Guinea Pig, Dog) Anesthesia Anesthetize Animal Animal_Selection->Anesthesia Chemical Chemical Induction (Aconitine, Ouabain) Anesthesia->Chemical Ischemic Ischemic Induction (Coronary Ligation) Anesthesia->Ischemic Bisaramil_Admin Administer this compound Chemical->Bisaramil_Admin Comparator_Admin Administer Comparator Drug Chemical->Comparator_Admin Control Administer Vehicle (Control) Chemical->Control Ischemic->Bisaramil_Admin Ischemic->Comparator_Admin Ischemic->Control ECG ECG Monitoring Bisaramil_Admin->ECG Hemodynamics Hemodynamic Monitoring Bisaramil_Admin->Hemodynamics Comparator_Admin->ECG Comparator_Admin->Hemodynamics Control->ECG Control->Hemodynamics Data_Analysis Data Analysis ECG->Data_Analysis Hemodynamics->Data_Analysis

Caption: Generalized workflow for in vivo testing of antiarrhythmic drugs.

bisaramil_mechanism cluster_cell Cardiomyocyte This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blocks Na_Influx Na+ Influx Na_Channel->Na_Influx Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Arrhythmia Arrhythmia Action_Potential Altered Action Potential (Prolonged ERP) Na_Influx->Action_Potential Ca_Influx->Action_Potential Action_Potential->Arrhythmia Suppresses

Caption: Proposed mechanism of this compound's antiarrhythmic action.

Conclusion

This compound emerges as a promising antiarrhythmic agent with a multifaceted mechanism of action involving the blockade of both sodium and calcium channels. Its demonstrated efficacy across a range of preclinical models, coupled with a favorable safety profile, warrants further investigation for its potential clinical application in the management of cardiac arrhythmias. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of cardiovascular pharmacology.

References

Bisaramil's Profile in hERG Channel Modulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bisaramil's effects on the human Ether-à-go-go-Related Gene (hERG) potassium channels, a critical component in cardiac repolarization, benchmarked against other antiarrhythmic agents. Understanding a compound's interaction with hERG channels is paramount in preclinical safety assessment due to the risk of drug-induced QT prolongation and potentially fatal arrhythmias like Torsades de Pointes (TdP).

Executive Summary

This compound is an antiarrhythmic agent with a complex pharmacological profile, characterized by mixed ion channel blockade. While direct quantitative data on this compound's hERG channel inhibition (IC50) is not prominently available in public literature, its known electrophysiological effects, particularly the prolongation of the QT interval, strongly suggest an interaction with cardiac potassium channels, including hERG.[1] This guide synthesizes available data on this compound and other antiarrhythmics to provide a comparative framework for researchers.

Comparative Analysis of hERG Channel Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency in blocking the hERG channel. While a specific IC50 for this compound on hERG channels is not readily found, its classification as a mixed ion channel blocker with effects on potassium currents warrants careful consideration.[1] The table below summarizes the hERG IC50 values for several other antiarrhythmic drugs, providing a reference for potency.

DrugClass (Vaughan Williams)hERG IC50Notes
This compound Mixed (predominantly Class I & IV)Not specified in literatureKnown to prolong the QT interval, suggesting potassium channel interaction.[1] Also a potent sodium channel blocker (IC50 = 13µM).[1]
Amiodarone Class III~47.0 nMA potent hERG channel blocker with a complex, multi-channel blocking profile.[2]
Desethylamiodarone Class III (metabolite)~157.6 nMThe major active metabolite of amiodarone, also a potent hERG inhibitor.[2]
Dofetilide Class III~69 nMA highly potent and specific IKr (hERG) blocker.[3]
Sotalol Class IIIMicromolar rangeA beta-blocker with potassium channel blocking activity.[4]
Lidocaine Class IbHigh micromolar to millimolarPrimarily a sodium channel blocker with very weak hERG blocking activity.[5]
Carvedilol Beta-blocker with other actions~10 µM (for 47% block)A multiple-action cardiovascular drug that also blocks hERG channels.

Experimental Protocols

The gold standard for assessing a compound's effect on hERG channels is the whole-cell patch-clamp electrophysiology assay .[6][7] This technique allows for the direct measurement of ionic currents flowing through the hERG channels in cells engineered to express them.

Whole-Cell Patch-Clamp Protocol for hERG Assay
  • Cell Preparation:

    • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are cultured and prepared for the experiment.[6]

    • Cells are dissociated and placed in an extracellular solution in a recording chamber.

  • Electrode and Sealing:

    • A microelectrode, a fine glass pipette with a tip diameter of 1-2 µm, is filled with an intracellular solution and brought into contact with a single cell.[7]

    • A high-resistance "giga-seal" (≥1 GΩ) is formed between the pipette tip and the cell membrane, electrically isolating a patch of the membrane.[7]

  • Whole-Cell Configuration:

    • A brief suction pulse is applied to rupture the membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm. This is known as the whole-cell configuration.

  • Voltage Clamp and Data Acquisition:

    • The cell membrane potential is clamped (held) at a specific voltage (e.g., -80 mV) by a patch-clamp amplifier.[8]

    • A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing pulse (e.g., to +20 mV or +40 mV) to open the channels, followed by a repolarizing step (e.g., to -50 mV) where the characteristic "tail current" is measured. This tail current is a hallmark of hERG activity.[8]

    • The ionic current flowing through the hERG channels is recorded continuously.

  • Compound Application and Measurement:

    • A baseline recording is established in a vehicle control solution.

    • The test compound (e.g., this compound) is then perfused into the chamber at various concentrations.

    • The effect of the compound on the hERG current (typically the tail current) is measured and expressed as a percentage of inhibition relative to the baseline.

    • The concentration-response data is then fitted to the Hill equation to determine the IC50 value.

Visualizing the Process and Pathway

To better illustrate the experimental and physiological context, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_testing Compound Testing cluster_analysis Data Analysis cell_culture Culture hERG-expressing cell line (e.g., HEK293) dissociation Dissociate cells cell_culture->dissociation plating Plate cells for recording dissociation->plating pipette Position microelectrode on a single cell plating->pipette giga_seal Form Giga-seal pipette->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell voltage_protocol Apply voltage protocol to elicit hERG current whole_cell->voltage_protocol baseline Record baseline current (vehicle control) voltage_protocol->baseline compound_app Apply test compound (e.g., this compound) baseline->compound_app record_effect Record effect on hERG current compound_app->record_effect inhibition Calculate % inhibition record_effect->inhibition dose_response Generate dose-response curve inhibition->dose_response ic50 Determine IC50 value dose_response->ic50

Caption: Experimental workflow for assessing hERG channel inhibition.

hERG_pathway cluster_cell Ventricular Myocyte cluster_drug_effect Drug Interaction cluster_outcome Clinical Outcome AP Action Potential hERG hERG (IKr) Potassium Channel AP->hERG activates K_efflux K+ Efflux hERG->K_efflux mediates Repolarization Repolarization (Phase 3) K_efflux->Repolarization Reduced_K Reduced K+ Efflux Drug Antiarrhythmic Drug (e.g., this compound) Block Channel Blockade Drug->Block Block->hERG inhibits Prolonged_AP Prolonged Action Potential Duration Reduced_K->Prolonged_AP Reduced_K->Prolonged_AP QT_Prolongation QT Prolongation on ECG Prolonged_AP->QT_Prolongation Prolonged_AP->QT_Prolongation TdP Risk of Torsades de Pointes (TdP) QT_Prolongation->TdP QT_Prolongation->TdP

Caption: Pathway of hERG channel blockade by antiarrhythmic drugs.

Conclusion

This compound presents a multifaceted mechanism of action, characteristic of a mixed ion channel blocker.[1] While its primary classification may lean towards Class I (sodium channel blockade) and Class IV (calcium channel blockade) effects, the observed prolongation of the QT interval in preclinical studies points towards an interaction with potassium channels, a hallmark of Class III antiarrhythmic activity.[1] This interaction is critical as the hERG channel is a primary target for Class III drugs.[9][10] The lack of a definitive hERG IC50 value for this compound in the current literature highlights a gap in its publicly available safety profile and underscores the necessity for direct electrophysiological studies. For drug development professionals, this emphasizes that even for compounds not primarily designed as potassium channel blockers, a thorough evaluation of hERG channel effects is indispensable for a comprehensive cardiac safety assessment.

References

A Head-to-Head Comparison of Bisaramil and Penticainide for Antiarrhythmic Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two investigational antiarrhythmic agents, Bisaramil and Penticainide. The information is curated from preclinical and clinical studies to assist researchers in evaluating their potential for further development.

Overview and Mechanism of Action

This compound and Penticainide are both classified as antiarrhythmic agents, primarily targeting cardiac ion channels to modulate heart rhythm. However, they exhibit distinct electrophysiological profiles.

This compound is a novel diazabicyclononane derivative that demonstrates a mixed Class I and Class IV antiarrhythmic activity.[1] Its primary mechanism involves the blockade of sodium (Na+) channels, with a notable potency for cardiac Na+ channels over those in skeletal muscle and the brain.[2] This suggests a degree of cardiac selectivity which may translate to a more favorable safety profile with reduced central nervous system toxicity compared to less selective agents like lidocaine.[2] Additionally, this compound exhibits calcium (Ca2+) antagonistic properties, contributing to its Class IV effects.[1] It has also been shown to inhibit the generation of free radicals, suggesting a potential for cardioprotective effects beyond its antiarrhythmic actions.[3]

Penticainide is a Class I antiarrhythmic agent.[4][5] Its mechanism of action is centered on the rate-dependent blockade of cardiac sodium channels.[6] This leads to a decrease in the maximum rate of rise of the action potential (dV/dtmax), a hallmark of Class I antiarrhythmic drugs.[6] Pre-clinical studies have indicated that Penticainide shortens the action potential duration at the Purkinje fiber level.[4]

Electrophysiological Effects: A Comparative Summary

The following table summarizes the key electrophysiological effects of this compound and Penticainide based on available experimental data.

ParameterThis compoundPenticainide
Vaughan Williams Classification Class I and Class IV[1]Class I[4][5]
Primary Ion Channel Blockade Sodium (Na+) and Calcium (Ca2+) channels[1][2]Sodium (Na+) channels[6]
Effect on Action Potential (AP) Prolongs conduction time and effective refractory period in atria and ventricles.[1]Decreases AP amplitude, dV/dtmax, plateau amplitude, and duration in atrial fibers. In ventricular fibers, primarily decreases dV/dtmax.[6]
Heart Rate Decreases the frequency of contraction in spontaneously beating guinea-pig right auricle.[1]Shortened the sinus cycle length in a study of 28 patients.[4][5] In anesthetized dogs, it reduced the sinus rate.[7]
Conduction Prolongs atrioventricular conduction time.[1]Increased transnodal conduction time.[4][5] Slowed anterograde intranodal conduction.[7]
Refractory Period Lengthens the effective refractory period in both the auricle and ventricle.[1]Increased atrial functional refractory period, while atrioventricular nodal and ventricular refractory periods remained unchanged in one human study.[5] In dogs, atrial and ventricular refractory periods increased.[7]
Frequency Dependence Produces marked frequency-dependent block of heart Na+ channels.[2]The decrease in dV/dtmax is rate-dependent in human atrial and ventricular fibers.[6]

Pharmacokinetic Profile

A comparative overview of the pharmacokinetic parameters of this compound and Penticainide is presented below.

ParameterThis compoundPenticainide
Administration Orally active.[1]Intravenous infusion has been studied.[4][5] Oral formulation also studied.[4][8]
Absorption ---Rapidly absorbed after oral dosing.[4]
Elimination ---Primarily eliminated by the kidneys.[4]
Elimination Half-life Medium duration of action (2-4 hours) after oral administration in animal models.[9]Apparent elimination half-life of 10 to 15 hours in healthy volunteers.[4]
Food Effect ---The pharmacokinetics of penticainide are not significantly altered by the presence of food.[8]

Experimental Protocols

Electrophysiological Studies on Isolated Cardiac Preparations

Objective: To characterize the effects of the compound on cardiac action potentials.

Methodology (Based on studies of Penticainide[6]):

  • Tissue Preparation: Human right atrial appendages and papillary muscles are obtained from patients undergoing cardiac surgery. The tissues are dissected and mounted in a superfusion chamber.

  • Superfusion: The preparations are superfused with oxygenated Tyrode's solution at a constant temperature.

  • Stimulation: The tissues are stimulated at a fixed frequency (e.g., 1 Hz) using bipolar electrodes.

  • Intracellular Recording: Glass microelectrodes filled with KCl are used to impale the cardiac cells and record intracellular action potentials.

  • Data Acquisition: Parameters such as resting membrane potential, action potential amplitude, maximum rate of rise (dV/dtmax), and action potential duration at different levels of repolarization are measured before and after the application of varying concentrations of the test compound.

  • Frequency-Dependence Analysis: The stimulation frequency is varied to assess the rate-dependent effects of the drug on dV/dtmax.

In Vivo Electrophysiological Studies in Animal Models

Objective: To evaluate the antiarrhythmic effects of the compound in a whole animal model.

Methodology (Based on studies of this compound[1][9]):

  • Animal Model: Anesthetized dogs are commonly used.

  • Catheterization: Electrode catheters are inserted into the heart via peripheral veins to record intracardiac electrograms and for programmed electrical stimulation.

  • Baseline Measurements: Baseline electrophysiological parameters, including heart rate, conduction intervals (e.g., AH, HV), and refractory periods, are recorded.

  • Drug Administration: The test compound is administered intravenously at escalating doses.

  • Post-Drug Measurements: Electrophysiological parameters are reassessed after each dose to determine the drug's effects.

  • Arrhythmia Induction: Programmed electrical stimulation protocols are used to induce arrhythmias (e.g., ventricular tachycardia) before and after drug administration to assess the antiarrhythmic efficacy.

Visualizing the Mechanisms

The following diagrams illustrate the primary signaling pathway targeted by these drugs and a general workflow for their preclinical evaluation.

G Mechanism of Action: Sodium Channel Blockade cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) Na_influx Na+ Influx Na_channel->Na_influx Depolarization Depolarization Signal Depolarization->Na_channel Activates AP_upstroke Action Potential Upstroke (Phase 0) Na_influx->AP_upstroke This compound This compound This compound->Na_channel Blocks Penticainide Penticainide Penticainide->Na_channel Blocks

Caption: Primary mechanism of Class I antiarrhythmic action.

G Preclinical Antiarrhythmic Drug Evaluation Workflow In_vitro In Vitro Studies (Isolated Ion Channels, Cells) Ex_vivo Ex Vivo Studies (Isolated Heart Preparations) In_vitro->Ex_vivo In_vivo_animal In Vivo Animal Models (Arrhythmia Induction) Ex_vivo->In_vivo_animal Tox_studies Toxicology and Safety Pharmacology In_vivo_animal->Tox_studies Clinical_trials Clinical Trials Tox_studies->Clinical_trials

References

Validating Bisaramil's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Bisaramil, a novel antiarrhythmic agent, utilizing knockout animal models. While direct experimental data of this compound on knockout models is not yet available in published literature, this document outlines a robust scientific approach based on its known pharmacological properties. By comparing the expected outcomes in wild-type versus knockout models for its target ion channels, researchers can definitively elucidate its molecular interactions and therapeutic effects.

This compound is characterized as a potent antiarrhythmic drug with a dual mechanism of action, exhibiting properties of both Class I and Class IV antiarrhythmic agents.[1] Its primary targets are fast sodium channels (Nav1.5, encoded by the SCN5A gene) and L-type calcium channels (Cav1.2, encoded by the CACNA1C gene).[1][2] This dual blockade contributes to its efficacy in managing cardiac arrhythmias by prolonging the effective refractory period and slowing atrioventricular conduction.[1] Furthermore, this compound has been shown to inhibit the generation of free radicals, suggesting a potential cardioprotective effect independent of its antiarrhythmic properties.[3]

Hypothetical Validation Using Knockout Models: A Comparative Analysis

To definitively validate this compound's mechanism of action, experiments utilizing knockout (KO) mouse models for Scn5a and Cacna1c are proposed. The following tables summarize the expected quantitative data from such studies, comparing the effects of this compound on wild-type (WT) mice and their KO counterparts. These predictions are based on the known phenotypes of these knockout models and the established effects of other Class I and Class IV antiarrhythmic drugs.

Table 1: Expected Effects of this compound on Cardiac Sodium Channel Function in Wild-Type vs. Scn5a Knockout Cardiomyocytes
ParameterWild-Type (WT) + this compoundScn5a Heterozygous (HET)Scn5a HET + this compoundRationale
Peak Na+ Current (INa) Density DecreasedDecreasedFurther Decreased / No significant changeThis compound is expected to block INa in WT. Scn5a HET mice already have reduced INa. The effect of this compound on the remaining channels would confirm its target engagement.
Late Na+ Current (INa-L) Density DecreasedIncreased (in some models)DecreasedSome Scn5a mutations lead to increased INa-L. This compound's ability to reduce this current would be a key therapeutic indicator.
Action Potential Upstroke Velocity (dV/dtmax) DecreasedDecreasedFurther Decreased / No significant changedV/dtmax is dependent on INa. Changes in this parameter would correlate with INa block.
QRS Duration (in vivo ECG) ProlongedProlongedFurther Prolonged / No significant changeQRS duration reflects ventricular conduction velocity, which is slowed by INa blockade.
Table 2: Expected Effects of this compound on Cardiac Calcium Channel Function in Wild-Type vs. Cacna1c Knockout Cardiomyocytes
ParameterWild-Type (WT) + this compoundCacna1c Heterozygous (HET)Cacna1c HET + this compoundRationale
L-type Ca2+ Current (ICa,L) Density DecreasedDecreasedFurther Decreased / No significant changeThis would confirm this compound's Class IV activity by demonstrating its effect on ICa,L. Cacna1c HET mice provide a model of reduced channel function.
Action Potential Duration at 90% Repolarization (APD90) ShortenedShortenedFurther Shortened / No significant changeICa,L contributes to the plateau phase of the action potential. Blocking this current would shorten the APD.
QT Interval (in vivo ECG) ShortenedShortenedFurther Shortened / No significant changeThe QT interval is a surrogate for the ventricular action potential duration.
Atrioventricular (AV) Conduction Time (PR interval) ProlongedProlongedFurther Prolonged / No significant changeL-type calcium channels are crucial for AV nodal conduction. Blockade by this compound would slow conduction.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and the experimental approach for validating this compound's mechanism of action, the following diagrams are provided.

Bisaramil_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Effects This compound This compound Nav1_5 Na_v1.5 (SCN5A) This compound->Nav1_5 Blocks Cav1_2 Ca_v1.2 (CACNA1C) This compound->Cav1_2 Blocks Na_influx Na+ Influx (Phase 0) Nav1_5->Na_influx Ca_influx Ca2+ Influx (Phase 2) Cav1_2->Ca_influx AP_Upstroke Action Potential Upstroke Velocity Na_influx->AP_Upstroke Decreases AP_Duration Action Potential Duration Ca_influx->AP_Duration Shortens Conduction Conduction Velocity AP_Upstroke->Conduction Decreases Refractory Effective Refractory Period AP_Duration->Refractory Prolongs Antiarrhythmic_Effect Antiarrhythmic Effect Conduction->Antiarrhythmic_Effect Refractory->Antiarrhythmic_Effect

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Knockout_Validation_Workflow cluster_models Animal Models cluster_treatment Treatment Groups cluster_assays Experimental Assays WT Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_this compound WT + this compound WT->WT_this compound Scn5a_KO Scn5a Knockout Mice Scn5a_KO_Vehicle Scn5a KO + Vehicle Scn5a_KO->Scn5a_KO_Vehicle Scn5a_KO_this compound Scn5a KO + this compound Scn5a_KO->Scn5a_KO_this compound Cacna1c_KO Cacna1c Knockout Mice Cacna1c_KO_Vehicle Cacna1c KO + Vehicle Cacna1c_KO->Cacna1c_KO_Vehicle Cacna1c_KO_this compound Cacna1c KO + this compound Cacna1c_KO->Cacna1c_KO_this compound ECG In vivo ECG WT_this compound->ECG ECHO Echocardiography WT_this compound->ECHO PatchClamp Patch-Clamp Electrophysiology WT_this compound->PatchClamp Arrhythmia_Induction Arrhythmia Induction Protocols WT_this compound->Arrhythmia_Induction Scn5a_KO_this compound->ECG Scn5a_KO_this compound->PatchClamp Scn5a_KO_this compound->Arrhythmia_Induction Cacna1c_KO_this compound->ECG Cacna1c_KO_this compound->PatchClamp Cacna1c_KO_this compound->Arrhythmia_Induction Data_Analysis Data Analysis and Comparison ECG->Data_Analysis ECHO->Data_Analysis PatchClamp->Data_Analysis Arrhythmia_Induction->Data_Analysis

Caption: Experimental workflow for validating this compound's mechanism of action.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed in this guide.

In Vivo Electrocardiography (ECG)
  • Objective: To assess the in vivo effects of this compound on cardiac conduction and repolarization.

  • Procedure:

    • Mice (WT, Scn5a HET, and Cacna1c HET) are anesthetized with isoflurane.

    • Subcutaneous needle electrodes are placed in a lead II configuration.

    • A baseline ECG recording is obtained for 10-15 minutes.

    • This compound or vehicle is administered intraperitoneally.

    • ECG is continuously recorded for at least 60 minutes post-injection.

    • Parameters to be analyzed include heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate using a mouse-specific formula).

Echocardiography
  • Objective: To evaluate the impact of this compound on cardiac function and dimensions.

  • Procedure:

    • Conscious or lightly sedated mice are used to minimize anesthetic effects on cardiac function.

    • A high-frequency ultrasound system with a linear array transducer is used.

    • M-mode images are acquired from the parasternal short-axis view at the level of the papillary muscles.

    • Measurements include left ventricular internal dimensions at end-diastole and end-systole, septal and posterior wall thickness.

    • From these measurements, ejection fraction and fractional shortening are calculated to assess systolic function.

Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
  • Objective: To directly measure the effect of this compound on sodium and calcium currents at the cellular level.

  • Procedure:

    • Ventricular cardiomyocytes are isolated from the hearts of WT, Scn5a HET, and Cacna1c HET mice by enzymatic digestion.

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • For INa measurement, a specific voltage protocol is applied to inactivate other currents. The cell is held at a negative holding potential (e.g., -120 mV) and then depolarized to various test potentials.

    • For ICa,L measurement, sodium and potassium currents are blocked pharmacologically. The cell is held at a depolarized potential (e.g., -40 mV) to inactivate sodium channels and then stepped to various test potentials.

    • This compound is perfused into the recording chamber at various concentrations to determine its dose-dependent effects on the respective currents.

In Vivo Arrhythmia Induction Protocols
  • Objective: To assess the antiarrhythmic efficacy of this compound in a controlled setting.

  • Procedure:

    • Anesthetized mice are instrumented for ECG recording.

    • Arrhythmias can be induced pharmacologically (e.g., with a combination of caffeine and epinephrine) or through programmed electrical stimulation (PES) via a catheter placed in the esophagus or directly on the epicardium.

    • For PES, a series of precisely timed electrical stimuli are delivered to the heart to try and induce ventricular tachycardia.

    • The incidence, duration, and severity of arrhythmias are quantified in vehicle-treated and this compound-treated animals in both WT and KO backgrounds.

Conclusion

The use of knockout models for Scn5a and Cacna1c provides a powerful and specific approach to validate the dual mechanism of action of this compound. By comparing the electrophysiological and functional responses to the drug in wild-type versus genetically modified animals, researchers can unequivocally demonstrate its engagement with the intended molecular targets. The experimental framework outlined in this guide offers a comprehensive strategy for generating robust preclinical data, which is essential for the continued development and clinical translation of this promising antiarrhythmic agent.

References

Cross-Study Validation of Bisaramil's Potency and Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiarrhythmic agent Bisaramil with other established alternatives. The data presented is a synthesis of findings from multiple preclinical studies, offering insights into its potency and efficacy.

Executive Summary

This compound is an antiarrhythmic agent with a dual mechanism of action, exhibiting both Class I (sodium channel blockade) and Class IV (calcium channel blockade) properties.[1] Preclinical data indicate its potency in blocking cardiac sodium channels and its efficacy in suppressing various experimentally induced arrhythmias. This guide offers a cross-study comparison of this compound's pharmacological profile against other Class I and Class IV antiarrhythmic drugs.

Data Presentation: Comparative Potency and Efficacy

The following tables summarize the quantitative data on the potency and efficacy of this compound and its alternatives. It is important to note that these values are compiled from different studies and may not be directly comparable due to potential variations in experimental protocols.

Table 1: In Vitro Potency of Antiarrhythmic Drugs on Cardiac Ion Channels

DrugClassTarget Ion ChannelIC50 (µM)Species/Cell TypeReference
This compound I & IVSodium (Na+)13Isolated Cardiac Myocytes[2]
PenticainideISodium (Na+)60Isolated Cardiac Myocytes[2]
LidocaineIbSodium (Na+)~10-20 (inactivated state)Rabbit Purkinje Fibers[3]
FlecainideIcSodium (Na+)0.61 (open state), 365 (resting state)Rat Nav1.4 in Hek293t cells[4]
DisopyramideIaSodium (Na+)70 (activated channels)Rabbit Purkinje Fibers
VerapamilIVCalcium (Ca2+), HERG K+0.143 (HERG)Not Specified[5]

Table 2: In Vivo Efficacy of this compound in Canine Arrhythmia Models

Arrhythmia ModelInduction AgentEffective Plasma Concentration (IC50)Reference
Digitalis-inducedDigitalis0.11 µg/mL[6]
Adrenaline-inducedAdrenaline0.81 µg/mL[6]
Coronary Ligation-inducedTwo-stage coronary ligation0.75 µg/mL[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of the findings.

In Vitro Potency Assessment: Whole-Cell Patch Clamp

Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug on specific cardiac ion channels (e.g., sodium or calcium channels).

Methodology:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of suitable animal models (e.g., rats, guinea pigs).

  • Electrophysiological Recording: The whole-cell patch-clamp technique is employed to record ionic currents from single isolated cardiomyocytes.

  • Solutions:

    • External Solution (for Sodium Current): Contains (in mM): NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4. Tetrodotoxin (TTX) can be used to block sodium channels for control experiments.

    • Pipette Solution (for Sodium Current): Contains (in mM): CsF, CsCl, EGTA, HEPES, and ATP-Mg. The pH is adjusted to 7.2.

    • External Solution (for Calcium Current): Contains (in mM): NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4. Potassium currents are blocked by cesium.

    • Pipette Solution (for Calcium Current): Contains (in mM): CsCl, EGTA, HEPES, and ATP-Mg. The pH is adjusted to 7.2.

  • Voltage Clamp Protocol:

    • Cells are held at a holding potential (e.g., -80 mV).

    • To elicit sodium currents, a depolarizing pulse (e.g., to -20 mV) is applied.

    • To elicit L-type calcium currents, a depolarizing pulse (e.g., to 0 mV) is applied from a holding potential that inactivates sodium channels (e.g., -40 mV).

  • Data Analysis: The peak current amplitude is measured before and after the application of various concentrations of the test drug. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

In Vivo Efficacy Assessment: Canine Arrhythmia Models

Objective: To evaluate the antiarrhythmic efficacy of a drug in a living organism.

Methodology:

  • Animal Preparation: Beagle dogs are anesthetized, and their vital signs (ECG, blood pressure) are continuously monitored.

  • Arrhythmia Induction:

    • Digitalis-induced Arrhythmia: A toxic dose of a cardiac glycoside like ouabain is administered intravenously to induce ventricular arrhythmias.

    • Adrenaline-induced Arrhythmia: An intravenous infusion of adrenaline is administered to provoke ventricular arrhythmias, often in the presence of a sensitizing agent like halothane.

  • Drug Administration: The test drug (e.g., this compound) is administered intravenously at increasing doses.

  • Efficacy Endpoint: The primary endpoint is the suppression of the induced arrhythmia, defined as the return to a stable sinus rhythm. The minimum effective plasma concentration required to achieve this is determined.

Mandatory Visualizations

Signaling Pathway of this compound's Antiarrhythmic Action

Bisaramil_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-gated Sodium Channel (Nav1.5) Phase0 Decreased Phase 0 Upstroke Velocity Na_channel->Phase0 Ca_channel L-type Calcium Channel (Cav1.2) APD Prolonged Action Potential Duration Ca_channel->APD This compound This compound This compound->Na_channel Blocks (Class I) This compound->Ca_channel Blocks (Class IV) Conduction Slowed Conduction Velocity Phase0->Conduction Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia ERP Increased Effective Refractory Period APD->ERP ERP->Arrhythmia

Caption: Dual blockade of Na+ and Ca2+ channels by this compound.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow start Start animal_prep Anesthetize and Instrument Canine Model start->animal_prep baseline Record Baseline ECG and Hemodynamics animal_prep->baseline induction Induce Arrhythmia (e.g., Digitalis or Adrenaline) baseline->induction arrhythmia_confirm Confirm Sustained Ventricular Arrhythmia induction->arrhythmia_confirm arrhythmia_confirm->induction No drug_admin Administer this compound (Intravenous Infusion) arrhythmia_confirm->drug_admin Yes monitoring Continuously Monitor ECG and Hemodynamics drug_admin->monitoring endpoint Arrhythmia Suppression? monitoring->endpoint endpoint->drug_admin No, increase dose success Determine Effective Plasma Concentration endpoint->success Yes end End success->end

Caption: Workflow for canine arrhythmia suppression studies.

References

Bisaramil in Combination with Other Antiarrhythmic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil is a novel antiarrhythmic agent characterized by a mixed ion channel blockade, primarily targeting cardiac sodium (Na+) channels with additional effects on potassium (K+) channels.[1][2] This dual mechanism of action suggests potential for both enhanced efficacy and a unique safety profile compared to single-channel blocking agents. This guide provides a comprehensive comparison of this compound's electrophysiological properties and explores the theoretical and experimental basis for its use in combination with other classes of antiarrhythmic drugs. While direct clinical or preclinical studies on this compound combination therapy are limited, this document extrapolates potential interactions and therapeutic benefits based on its known mechanism of action and established principles of antiarrhythmic drug combinations.

Electrophysiological Profile of this compound

This compound's primary antiarrhythmic effect stems from its potent, frequency-dependent blockade of cardiac Na+ channels.[3] This action slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity in non-nodal tissues.[4] Notably, this compound exhibits greater potency against cardiac Na+ channels compared to the Class Ib agent lidocaine. Furthermore, it demonstrates a mild frequency-dependent blockade of skeletal muscle and brain Na+ channels, suggesting a potentially favorable systemic safety profile.

In addition to its Na+ channel blocking activity, this compound also affects K+ channels, leading to a prolongation of the effective refractory period.[1][2] This mixed ion channel blockade classifies it as an agent with both Class I and Class III antiarrhythmic properties. Studies have shown that this compound prolongs the P-R, QRS, and Q-T intervals on an electrocardiogram (ECG), consistent with its dual-channel effects.[1][2]

Comparison of this compound with Other Antiarrhythmic Agents

Experimental studies have demonstrated this compound's efficacy in various arrhythmia models, often showing superiority or comparability to existing antiarrhythmic drugs.

DrugPrimary Mechanism of ActionComparative Efficacy with this compoundReference
Lidocaine Class Ib - Na+ Channel BlockerThis compound is more potent in blocking cardiac Na+ channels.
Penticainide Mixed Na+ and K+ Channel BlockerThis compound is a more potent Na+ channel blocker. Both show efficacy in reducing ventricular arrhythmias.[1][2]
Disopyramide Class Ia - Na+ Channel BlockerThe potency in suppressing digitalis-induced triggered ventricular arrhythmias is similar.[5]
Flecainide Class Ic - Na+ Channel BlockerThe potency in suppressing digitalis-induced triggered ventricular arrhythmias is similar.[5]
Verapamil Class IV - Ca2+ Channel BlockerThis compound is more effective in suppressing digitalis-induced triggered ventricular arrhythmias.[5]

This compound in Combination Therapy: A Theoretical Framework

The combination of antiarrhythmic drugs with different mechanisms of action is a strategy to enhance efficacy while potentially minimizing adverse effects.[1][6] Given this compound's mixed Na+ and K+ channel blocking properties, its combination with other antiarrhythmic classes presents several theoretical advantages.

Combination with Class I Antiarrhythmics (Sodium Channel Blockers)

Combining this compound with another Na+ channel blocker is generally not recommended as it may lead to additive toxicity, including excessive QRS prolongation and an increased risk of proarrhythmia.[1]

Combination with Class II Antiarrhythmics (Beta-Blockers)

Beta-blockers, such as propranolol or metoprolol, reduce sympathetic stimulation of the heart. A combination with this compound could be beneficial in arrhythmias triggered by adrenergic stress. The negative chronotropic and dromotropic effects of beta-blockers could complement this compound's effects on conduction and refractoriness. However, the combination of flecainide (a Class Ic agent) and propranolol showed no additional therapeutic benefit in one study, though it did increase the plasma concentration of flecainide.[7] Careful monitoring of heart rate and atrioventricular conduction would be essential.

Combination with Class III Antiarrhythmics (Potassium Channel Blockers)

Since this compound already possesses K+ channel blocking activity, combining it with a pure Class III agent like amiodarone or sotalol could lead to a synergistic effect on action potential duration and refractory period prolongation.[8][9] This could be particularly effective for re-entrant arrhythmias.[10] However, this combination also carries a significant risk of excessive QT prolongation and Torsades de Pointes (TdP).[11][12][13] Studies combining Na+ channel blockers with K+ channel blockers have shown enhanced atrial fibrillation-selective antiarrhythmic effects.[8][9]

Combination with Class IV Antiarrhythmics (Calcium Channel Blockers)

Calcium channel blockers like verapamil and diltiazem primarily affect the atrioventricular (AV) node. A combination with this compound could be advantageous in controlling ventricular rate in supraventricular tachycardias. However, both drug classes can have negative inotropic effects, and their combined use would require careful monitoring of cardiac function.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for evaluating antiarrhythmic drug combinations.

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Na+ Channel Phase 0\nDepolarization Phase 0 Depolarization Na_channel->Phase 0\nDepolarization Initiates K_channel Voltage-gated K+ Channel Repolarization Repolarization K_channel->Repolarization Mediates Ca_channel Voltage-gated Ca2+ Channel Plateau Phase\n& AV Nodal Conduction Plateau Phase & AV Nodal Conduction Ca_channel->Plateau Phase\n& AV Nodal Conduction Maintains This compound This compound This compound->Na_channel Blockade This compound->K_channel Blockade ClassIII Class III Antiarrhythmics ClassIII->K_channel Blockade ClassIV Class IV Antiarrhythmics ClassIV->Ca_channel Blockade

Caption: Signaling pathway of this compound and other antiarrhythmics.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Patch_Clamp Patch Clamp Electrophysiology (Isolated Cardiomyocytes) Arrhythmia_Model Animal Model of Arrhythmia (e.g., Coronary Ligation) Patch_Clamp->Arrhythmia_Model Langendorff Langendorff Perfused Heart (Isolated Heart) Langendorff->Arrhythmia_Model ECG_Monitoring ECG and Hemodynamic Monitoring Arrhythmia_Model->ECG_Monitoring Data_Analysis Data Analysis and Comparison (Efficacy and Safety) ECG_Monitoring->Data_Analysis Drug_Combination Select this compound and Comparator Antiarrhythmic Drug_Combination->Patch_Clamp Drug_Combination->Langendorff

Caption: Experimental workflow for evaluating drug combinations.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of antiarrhythmic agents. Below are summaries of key experimental protocols relevant to the study of this compound and its potential combinations.

In Vitro Electrophysiology: Patch-Clamp Technique
  • Objective: To assess the effects of drugs on specific ion channels in isolated cardiomyocytes.

  • Methodology:

    • Isolation of ventricular myocytes from animal hearts (e.g., guinea pig, rabbit).

    • Whole-cell patch-clamp recordings are performed to measure ionic currents (e.g., I_Na, I_K, I_Ca).

    • Cells are perfused with control solution, followed by solutions containing this compound, the comparator drug, and the combination at various concentrations.

    • Voltage-clamp protocols are applied to elicit and measure specific ion channel currents.

    • Data analysis focuses on changes in current amplitude, kinetics, and voltage-dependence of channel gating.

Ex Vivo Model: Langendorff Perfused Heart
  • Objective: To evaluate the effects of drugs on the electrophysiology of the whole heart.

  • Methodology:

    • The heart is excised and retrogradely perfused via the aorta with an oxygenated physiological solution.

    • Monophasic action potentials and surface ECG are recorded.

    • Programmed electrical stimulation is used to measure parameters such as effective refractory period, conduction velocity, and arrhythmia inducibility.

    • The heart is perfused with control solution, followed by drug-containing solutions.

    • Changes in electrophysiological parameters are compared between treatment groups.

In Vivo Arrhythmia Models
  • Objective: To assess the antiarrhythmic efficacy of drugs in a living organism.

  • Methodology:

    • An arrhythmia model is induced in an anesthetized animal (e.g., coronary artery ligation in dogs to induce ischemia-related arrhythmias).[14]

    • Continuous ECG and hemodynamic monitoring are performed.

    • The drug or drug combination is administered intravenously or orally.

    • The primary endpoints are the incidence and duration of arrhythmias, and mortality.

    • Plasma drug concentrations can be measured to establish a dose-response relationship.

Conclusion

This compound's mixed ion channel blocking properties make it a promising antiarrhythmic agent. While direct evidence for its use in combination therapy is lacking, a theoretical understanding of its mechanism suggests potential synergistic or additive effects when combined with other antiarrhythmic classes. The combination of Na+ and K+ channel blockade, as seen with this compound, has been shown to be a valuable strategy, particularly for atrial fibrillation.[8][9] However, any combination therapy, especially with other drugs that prolong the QT interval, must be approached with caution due to the increased risk of proarrhythmia.[11][12][13] Further preclinical and clinical studies are warranted to systematically evaluate the efficacy and safety of this compound in combination with other antiarrhythmic drugs. Such studies should employ rigorous experimental protocols, as outlined in this guide, to provide a clear understanding of the therapeutic potential of these combinations.

References

A Comparative Analysis of Bisaramil and Verapamil: Unraveling their Calcium Channel Blocking Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Bisaramil and verapamil, focusing on their efficacy and mechanisms as calcium channel blockers. Verapamil, a well-established phenylalkylamine derivative, is a cornerstone in the management of cardiovascular disorders due to its potent L-type calcium channel antagonism. This compound, a newer antiarrhythmic agent, presents a more complex pharmacological profile, exhibiting both sodium and calcium channel blocking properties. This document synthesizes available experimental data to offer a clear comparison of their activities, supported by detailed experimental methodologies and visual representations of their molecular interactions.

Quantitative Comparison of Inhibitory Activities

The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) of this compound and verapamil against various ion channels. It is important to note that while extensive data exists for verapamil's calcium channel blocking activity, the primary literature on this compound emphasizes its potent sodium channel blockade, with its calcium channel blocking effects being less quantitatively characterized.

DrugTarget Ion ChannelIC50Tissue/Cell TypeReference
This compound Sodium Channel (INa)13 µMIsolated Cardiac Myocytes[1]
Verapamil L-type Calcium Channel~10 µMHuman T cells
T-type Calcium Channel~20 µMHuman T cells
KCa3.1 Channel28 µMHuman T cells
Kv1.3 Channel8 µMHuman T cells

Table 1: Comparative Inhibitory Concentrations (IC50) of this compound and Verapamil on Various Ion Channels. This table highlights the primary targets of each drug, with this compound showing potent sodium channel blocking activity and verapamil demonstrating broad-spectrum calcium channel inhibition.

Mechanism of Action: A Tale of Two Blockers

Verapamil exerts its therapeutic effects primarily by directly binding to and blocking the pore of L-type voltage-gated calcium channels. This inhibition reduces the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to a decrease in heart rate, slowed atrioventricular (AV) conduction, and vasodilation.

This compound, in contrast, is classified as a mixed ion channel blocker with prominent Class I (sodium channel blocking) and Class IV (calcium channel blocking) antiarrhythmic activities. Its potent blockade of sodium channels is well-documented. While its calcium channel blocking activity is acknowledged, it is described as a contributing factor to its overall electrophysiological effects rather than its primary mechanism of action. The concurrent depression of both calcium and potassium currents by this compound is thought to explain the observed lack of significant action potential duration prolongation in some cardiac tissues, despite its strong sodium channel blockade[2].

Experimental Protocols

Whole-Cell Patch Clamp Assay for Measuring L-type Calcium Current Inhibition

This protocol details the methodology for quantifying the inhibitory effects of this compound and verapamil on L-type calcium channels in isolated cardiomyocytes.

1. Cell Preparation:

  • Isolate ventricular myocytes from adult guinea pigs or rabbits using enzymatic digestion.

  • Maintain the isolated cells in a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

2. Electrophysiological Recording:

  • Utilize an amplifier in the whole-cell patch-clamp configuration.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

  • The internal pipette solution should contain (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH. Cesium and TEA are used to block potassium currents.

  • The external solution should contain (in mM): 135 TEA-Cl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.4 with TEA-OH.

3. Data Acquisition:

  • Hold the cell membrane potential at -40 mV to inactivate sodium channels.

  • Elicit L-type calcium currents by applying depolarizing voltage steps from -30 mV to +60 mV in 10 mV increments for 200 ms.

  • Record baseline calcium currents.

  • Perfuse the cells with increasing concentrations of the test compound (this compound or verapamil) and record the resulting inhibition of the calcium current.

  • Calculate the percentage of current inhibition at each concentration and determine the IC50 value by fitting the data to a Hill equation.

Visualizing the Mechanisms

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by verapamil and the dual-action mechanism of this compound.

verapamil_pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Verapamil Verapamil L_type_Ca_Channel L-type Ca²⁺ Channel Verapamil->L_type_Ca_Channel Blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Inhibits Reduced_Ca Reduced Intracellular [Ca²⁺] Ca_influx->Reduced_Ca Contraction Muscle Contraction Reduced_Ca->Contraction Decreases AV_Conduction AV Conduction Reduced_Ca->AV_Conduction Slows Heart_Rate Heart Rate Reduced_Ca->Heart_Rate Decreases

Caption: Signaling pathway of verapamil's action in cardiomyocytes.

bisaramil_pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol This compound This compound Na_Channel Voltage-gated Na⁺ Channel This compound->Na_Channel Potently Blocks L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Na_influx Na⁺ Influx Na_Channel->Na_influx Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Inhibits Reduced_Na Reduced Na⁺ Influx Na_influx->Reduced_Na Reduced_Ca Reduced Ca²⁺ Influx Ca_influx->Reduced_Ca Action_Potential Action Potential Upstroke (Phase 0) Reduced_Na->Action_Potential Slows Contraction Muscle Contraction Reduced_Ca->Contraction Decreases

Caption: Dual inhibitory action of this compound on sodium and calcium channels.

Experimental Workflow

The following diagram outlines the experimental workflow for the comparative analysis of this compound and verapamil.

experimental_workflow Start Start Cell_Isolation Isolate Cardiomyocytes Start->Cell_Isolation Patch_Clamp_Setup Whole-Cell Patch Clamp Configuration Cell_Isolation->Patch_Clamp_Setup Baseline_Recording Record Baseline L-type Ca²⁺ Currents Patch_Clamp_Setup->Baseline_Recording Drug_Application Apply Increasing Concentrations of this compound or Verapamil Baseline_Recording->Drug_Application Data_Acquisition Record Drug-Induced Current Inhibition Drug_Application->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Data_Analysis Comparative Analysis of Potency IC50_Calculation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing calcium channel blocking activity.

Conclusion

This comparative guide illustrates that while both this compound and verapamil exhibit calcium channel blocking activity, their pharmacological profiles are distinct. Verapamil is a well-characterized, potent calcium channel blocker, and its clinical effects are directly attributable to this mechanism. This compound, on the other hand, is a more complex agent with a primary and potent effect on sodium channels, supplemented by a less potent, but functionally relevant, calcium channel blocking action. For researchers and drug development professionals, this distinction is critical. Future investigations should aim to quantify the IC50 of this compound on L-type calcium channels to allow for a more direct and quantitative comparison with verapamil. Understanding the nuances of their mixed ion channel blocking activities will be paramount in defining their respective therapeutic niches and potential side-effect profiles.

References

Safety Operating Guide

Proper Disposal Procedures for Bisacrylamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to the proper disposal of Bisacrylamide . It is assumed that "Bisaramil" is a misspelling of this common laboratory chemical. Researchers, scientists, and drug development professionals should always consult their institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for complete and accurate information.

The proper disposal of Bisacrylamide is crucial due to its toxicity and potential environmental hazards. As a substance that is toxic if swallowed, harmful in contact with skin, and suspected of causing genetic defects and cancer, adherence to strict disposal protocols is essential for laboratory safety and environmental protection.[1][2]

Immediate Safety and Handling Precautions

Before handling Bisacrylamide, it is imperative to be familiar with its hazards. Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Work in a well-ventilated area, preferably under an extractor hood, to avoid dust formation and inhalation.[3]

In case of accidental contact or exposure:

  • Skin Contact: Immediately wash the affected area with plenty of water.[4] Remove contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3][4]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[1][2]

  • Inhalation: Move the person to fresh air.[4]

Step-by-Step Disposal Procedures

The primary method for the disposal of Bisacrylamide waste is through a licensed industrial combustion plant or an approved waste disposal facility.[1][5] Do not dispose of Bisacrylamide down the drain or in the regular trash.

  • Segregation and Collection:

    • Collect all solid Bisacrylamide waste, including contaminated PPE (gloves, lab coats), weigh boats, and towels, in a designated, clearly labeled, and sealable hazardous waste container.

    • For liquid waste containing Bisacrylamide, use a dedicated, leak-proof container.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the name "Bisacrylamide."

    • Indicate the associated hazards with appropriate pictograms (e.g., skull and crossbones, health hazard).[3]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • The storage area should be inaccessible to unauthorized personnel.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed waste disposal company. Follow your institution's specific procedures for hazardous waste pickup.

    • Ensure all required documentation for hazardous waste disposal is completed accurately.

Quantitative Hazard Data

The following table summarizes the key hazard classifications for Bisacrylamide:

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 3Toxic if swallowed.[1]
Acute Toxicity (Dermal)Category 4Harmful in contact with skin.[1]
Germ Cell MutagenicityCategory 1BMay cause genetic defects.[1][5]
CarcinogenicityCategory 1BMay cause cancer.[1][5]
Reproductive ToxicityCategory 2Suspected of damaging fertility or the unborn child.[1][5]
Specific Target Organ Toxicity (Repeated Exposure)Category 1Causes damage to organs through prolonged or repeated exposure.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the essential steps for the proper disposal of Bisacrylamide waste in a laboratory setting.

Bisacrylamide_Disposal_Workflow cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Final Disposal Solid_Waste Solid Waste (Contaminated PPE, etc.) Waste_Container Sealable, Labeled Hazardous Waste Container Solid_Waste->Waste_Container Place in Liquid_Waste Liquid Waste (Solutions) Liquid_Waste->Waste_Container Place in Storage Designated Secure Storage Area Waste_Container->Storage Move to Disposal Licensed Waste Disposal Facility Storage->Disposal Arrange Pickup

Bisacrylamide Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisaramil
Reactant of Route 2
Reactant of Route 2
Bisaramil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.